2-(4-Fluorophenyl)propan-2-amine
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFSRXOWJXAHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515552 | |
| Record name | 2-(4-Fluorophenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17797-10-3 | |
| Record name | 2-(4-Fluorophenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-FLUOROPHENYL)-1-METHYLETHYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenyl)propan-2-amine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Fluorophenyl)propan-2-amine (CAS RN: 17797-10-3), a fluorinated analog belonging to the phenethylamine class. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's key characteristics. Detailed experimental protocols for the determination of these properties are provided, alongside a summary of quantitative data and visual workflows to support laboratory investigation.
Introduction
This compound is a synthetic compound and a structural derivative of phenethylamine. The incorporation of a fluorine atom at the para-position of the phenyl ring and gem-dimethyl groups at the alpha-carbon significantly influences its electronic properties, lipophilicity, and metabolic stability compared to unsubstituted analogs. Such modifications are of significant interest in medicinal chemistry for modulating pharmacological activity and pharmacokinetic profiles. A thorough understanding of its physicochemical properties is fundamental for any research involving this molecule, from predicting its behavior in biological systems to developing suitable formulations and analytical methods.
Core Physicochemical Properties
The physicochemical data for this compound and its common hydrochloride salt are summarized below. These values are derived from computational models and available supplier data.
| Property | Value (for free base) | Value (for hydrochloride salt) | Data Source |
| Molecular Formula | C₉H₁₂FN | C₉H₁₃ClFN | [1][2] |
| Molecular Weight | 153.20 g/mol | 189.66 g/mol | [1][2] |
| Appearance | Not specified (likely liquid) | Solid | |
| LogP (calculated) | 2.02 | Not applicable | [1] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Not applicable | [1] |
| Hydrogen Bond Donors | 1 | 2 (as ammonium) | [1] |
| Hydrogen Bond Acceptors | 1 | 1 | [1] |
| Rotatable Bonds | 1 | 1 | [1] |
| SMILES | NC(C)(C)C1=CC=C(F)C=C1 | NC(C)(C)C1=CC=C(F)C=C1.Cl | [1] |
| InChI Key | NCSRKGARCQLHHL-UHFFFAOYSA-N | NCSRKGARCQLHHL-UHFFFAOYSA-N |
Experimental Protocols
While specific experimental data for all properties of this compound is not extensively published, the following sections detail standard, robust methodologies for their determination, adapted from protocols for similar small molecules.[3][4]
Synthesis: Reductive Amination Approach
A common and effective method for synthesizing α,α-disubstituted amines is through reductive amination of a corresponding ketone.[5]
Protocol:
-
Reaction Setup: To a solution of 4'-fluoroacetophenone (1.0 eq) in methanol, add a solution of ammonium acetate (10 eq). Stir the mixture at room temperature.
-
Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the stirring solution. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench by the slow addition of 2M HCl. Remove the methanol under reduced pressure.
-
Purification: Basify the aqueous residue with 2M NaOH and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Final Product: The crude amine can be further purified by column chromatography or distillation to yield pure this compound.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences a compound's solubility and permeability across biological membranes.
Protocol: [3]
-
Preparation: Prepare a 0.01 M solution of this compound in deionized water. Prepare a standardized 0.1 M HCl solution.
-
Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 7.0 and pH 10.0) that bracket the expected pKa of the amine.
-
Titration: Place a known volume of the amine solution into a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add the standardized HCl titrant in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
LogP Determination by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
Protocol: [3]
-
Preparation: Prepare a stock solution of the compound in either n-octanol or water. The n-octanol and water phases should be mutually saturated by mixing them vigorously and allowing them to separate overnight.
-
Partitioning: In a separatory funnel, combine a known volume of the n-octanol phase and the aqueous phase. Add a small, known amount of the compound stock solution.
-
Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Separation & Quantification: Allow the phases to separate completely. Carefully collect a sample from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or GC-MS.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Analytical Characterization by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for confirming the identity and purity of volatile amines. Derivatization is often employed to improve chromatographic performance.[6]
Protocol: [6]
-
Sample Preparation: Dissolve a small amount of the synthesized amine in a suitable solvent like ethyl acetate.
-
Derivatization: To the sample solution, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (TFAA). Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction. This step converts the polar amine group into a less polar, more volatile derivative.
-
GC-MS Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Analysis: The compound is separated on a capillary column (e.g., DB-5ms) and subsequently ionized and detected by the mass spectrometer. The resulting retention time and mass spectrum are used to confirm the structure and assess purity.
Visualizations
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the synthesis and physicochemical characterization of a novel amine compound like this compound.
References
An In-depth Technical Guide to 2-(4-Fluorophenyl)propan-2-amine (CAS 17797-10-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of 2-(4-Fluorophenyl)propan-2-amine (CAS 17797-10-3). This document collates available data on its physicochemical characteristics, predicted spectroscopic signatures, and a plausible synthetic route. Furthermore, it explores its presumed, yet unconfirmed, biological activity as a monoamine releasing agent, drawing parallels with its structural analog, 4-fluoroamphetamine (4-FA). Detailed experimental protocols for its synthesis and for in vitro characterization of its activity at monoamine transporters are provided to facilitate further research into this compound.
Core Compound Properties
This compound is a fluorinated derivative of phenethylamine. Its core structure suggests potential for interaction with biological systems, particularly the central nervous system.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. While experimental data for some properties are available, others are estimated based on its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂FN | --INVALID-LINK--[1] |
| Molecular Weight | 153.20 g/mol | --INVALID-LINK--[1] |
| Boiling Point | 200.6 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.038 g/cm³ | --INVALID-LINK-- |
| Refractive Index | 1.502 | --INVALID-LINK-- |
| Melting Point | Not available | |
| Aqueous Solubility | Not available | |
| LogP (calculated) | 2.0195 | --INVALID-LINK--[1] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | --INVALID-LINK--[1] |
Table 1: Physicochemical Properties of this compound.
Spectroscopic Data (Predicted)
1.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine proton.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic (ortho to F) | ~7.0-7.2 | Triplet |
| Aromatic (meta to F) | ~7.3-7.5 | Multiplet |
| Methyl (-CH₃) | ~1.4 | Singlet |
| Amine (-NH₂) | Variable (broad singlet) | Singlet |
Table 2: Predicted ¹H NMR Spectral Data for this compound.
1.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the different carbon environments within the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-F) | ~160-165 (doublet, ¹JCF) |
| Aromatic (CH, ortho to C-F) | ~114-116 (doublet, ²JCF) |
| Aromatic (CH, meta to C-F) | ~128-130 (doublet, ³JCF) |
| Aromatic (C-C(CH₃)₂) | ~140-145 |
| Quaternary (C(CH₃)₂) | ~50-55 |
| Methyl (-CH₃) | ~25-30 |
Table 3: Predicted ¹³C NMR Spectral Data for this compound.
1.2.3. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the amine and aromatic functionalities.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3300-3500 (two bands) | Primary amine |
| C-H Stretch (aromatic) | 3000-3100 | Aromatic ring |
| C-H Stretch (aliphatic) | 2850-3000 | Methyl groups |
| N-H Bend | 1590-1650 | Primary amine |
| C=C Stretch (aromatic) | 1450-1600 | Aromatic ring |
| C-F Stretch | 1100-1300 | Fluoroaromatic |
| C-N Stretch | 1020-1250 | Aliphatic amine |
Table 4: Predicted IR Absorption Bands for this compound.
1.2.4. Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Predicted Fragment |
| 153 | [M]⁺ |
| 138 | [M - CH₃]⁺ |
| 109 | [C₇H₆F]⁺ |
| 96 | [C₆H₅F]⁺ |
Table 5: Predicted Mass Spectrometry Fragmentation for this compound.
Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not widely published, a plausible route can be adapted from established methods for the synthesis of similar tertiary amines.
Proposed Synthetic Pathway
A potential synthetic route involves the reaction of 4-fluorophenylacetonitrile with a methylating agent, followed by reduction of the nitrile to the primary amine.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Fluorophenylacetonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Methylation of 4-Fluorophenylacetonitrile:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (2.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-fluorophenylacetonitrile (1.0 eq) in anhydrous THF to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 2-(4-fluorophenyl)-2-methylpropanenitrile.
-
-
Reduction of the Nitrile:
-
Method A (LiAlH₄): To a solution of crude 2-(4-fluorophenyl)-2-methylpropanenitrile in anhydrous diethyl ether, slowly add lithium aluminum hydride (1.5 eq) at 0 °C. After the addition, allow the mixture to reflux for 4 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water. Filter the resulting solid and wash with diethyl ether. Dry the filtrate over MgSO₄ and concentrate under reduced pressure.
-
Method B (Catalytic Hydrogenation): Dissolve the crude nitrile in ethanol and add a catalytic amount of Raney Nickel. Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature overnight. Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
The crude amine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt. To form the salt, dissolve the free base in diethyl ether and bubble dry HCl gas through the solution. The resulting precipitate can be collected by filtration and recrystallized.
-
Biological Activity and Mechanism of Action
Direct experimental data on the biological activity of this compound is currently lacking in the scientific literature. However, its structural similarity to 4-fluoroamphetamine (4-FA), a known monoamine releasing agent and reuptake inhibitor, suggests a similar pharmacological profile.
Presumed Mechanism of Action: Monoamine Release
It is hypothesized that this compound acts as a releasing agent at monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This proposed mechanism involves the compound being transported into the presynaptic neuron by these transporters. Once inside, it is thought to disrupt the vesicular storage of monoamines, leading to an increase in their cytosolic concentration and subsequent reverse transport out of the neuron and into the synaptic cleft.
Figure 2: Proposed signaling pathway for this compound.
Experimental Protocol: In Vitro Monoamine Transporter Release Assay
To experimentally determine the activity of this compound at monoamine transporters, a radiolabeled substrate release assay can be performed using synaptosomes.
Materials:
-
Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET)
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4)
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, [³H]serotonin
-
Test compound: this compound
-
Reference compounds: d-amphetamine (for DAT/NET), fenfluramine (for SERT)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh or frozen brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4 °C.
-
Resuspend the resulting pellet (synaptosomes) in KRH buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Radiolabel Loading:
-
Dilute the synaptosomal suspension to a final protein concentration of 0.1-0.2 mg/mL in KRH buffer.
-
Add the respective [³H]monoamine to a final concentration of ~10 nM.
-
Incubate for 30 minutes at 37 °C to allow for uptake of the radiolabel.
-
After incubation, wash the synaptosomes by centrifugation (20,000 x g for 10 minutes at 4 °C) and resuspend in fresh KRH buffer. Repeat the wash step twice.
-
-
Release Assay:
-
Aliquot the radiolabeled synaptosomes into tubes.
-
Add varying concentrations of this compound or a reference compound. Include a vehicle control (buffer only) and a positive control (e.g., d-amphetamine).
-
Incubate for 10 minutes at 37 °C.
-
Terminate the release by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold KRH buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity remaining in the synaptosomes using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of [³H]monoamine released at each concentration of the test compound relative to the total amount of radioactivity taken up.
-
Plot the percentage of release versus the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).
-
Figure 3: Experimental workflow for the in vitro monoamine transporter release assay.
Conclusion
This compound is a compound of interest for researchers in neuropharmacology and medicinal chemistry. While comprehensive experimental data is not yet available, this guide provides a foundational understanding of its properties based on available information and predictions from its chemical structure. The provided synthetic and analytical protocols offer a starting point for further investigation into the synthesis and biological activity of this molecule. Future studies are warranted to confirm its presumed mechanism of action as a monoamine releasing agent and to fully elucidate its pharmacological profile.
References
Technical Whitepaper: A Mechanistic Hypothesis for 2-(4-Fluorophenyl)propan-2-amine
Disclaimer: Direct pharmacological data for 2-(4-Fluorophenyl)propan-2-amine is not extensively available in peer-reviewed literature. This document presents a hypothesized mechanism of action based on the well-documented pharmacology of its structural analogs, including phentermine and other fluorinated phenethylamines like 4-fluoroamphetamine (4-FA). The quantitative data and experimental protocols are illustrative and intended to guide future research.
Introduction
This compound is a substituted phenethylamine and a structural analog of the sympathomimetic amine, phentermine. Its chemical structure, featuring an α,α-dimethyl substitution similar to phentermine and a fluorine atom at the para position of the phenyl ring, suggests a pharmacological profile that modulates monoaminergic systems. Phentermine is known to primarily act as a norepinephrine-releasing agent with weaker effects on dopamine and serotonin.[1][2][3] The addition of a fluorine atom, as seen in related compounds like 4-fluoroamphetamine (4-FA), often enhances activity at the serotonin transporter.[4][5]
This whitepaper proposes a multi-target mechanism of action for this compound, centered on its presumed interaction with plasma membrane monoamine transporters and the intracellular Trace Amine-Associated Receptor 1 (TAAR1).
Core Mechanistic Hypothesis
We hypothesize that this compound functions as a monoamine releasing agent and reuptake inhibitor , with a secondary but crucial role as a TAAR1 agonist . This dual action results in a significant increase in the extracellular concentrations of norepinephrine (NE), dopamine (DA), and to a lesser extent, serotonin (5-HT).
Primary Targets:
-
Norepinephrine Transporter (NET)
-
Dopamine Transporter (DAT)
-
Serotonin Transporter (SERT)
Secondary Intracellular Target:
-
Trace Amine-Associated Receptor 1 (TAAR1)
The proposed mechanism involves the compound being transported into the presynaptic neuron via monoamine transporters.[6] Once inside, it activates TAAR1, a G-protein coupled receptor located on the presynaptic membrane and intracellular vesicles.[7] TAAR1 activation initiates a signaling cascade that phosphorylates the monoamine transporters, causing them to reverse their direction of transport and release neurotransmitters from the cytoplasm into the synaptic cleft (efflux).[7][8][9] This action is distinct from that of pure reuptake inhibitors like cocaine, which merely block the transporter.
Signaling Pathways
Upon binding to TAAR1, this compound is hypothesized to activate a Gs-coupled signaling pathway. This leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA, along with Protein Kinase C (PKC), then phosphorylates the monoamine transporters (DAT, NET, SERT), triggering their internalization and/or functional reversal, leading to neurotransmitter efflux.[7]
References
- 1. naturallyfit.com [naturallyfit.com]
- 2. Approved and Off-Label Uses of Obesity Medications, and Potential New Pharmacologic Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phentermine - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 6. Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAAR1 - Wikipedia [en.wikipedia.org]
- 8. Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Analogs of 2-(4-Fluorophenyl)propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analogs of 2-(4-fluorophenyl)propan-2-amine, a compound of interest in neuropharmacology and medicinal chemistry. Due to its structural similarity to known monoamine releasing agents and reuptake inhibitors, this class of compounds holds potential for the development of novel therapeutics targeting the central nervous system. This document details the synthesis, pharmacological activity, and structure-activity relationships (SAR) of these analogs, with a focus on their interactions with monoamine transporters. Detailed experimental protocols for synthesis and in vitro pharmacological assays are provided to facilitate further research and development in this area.
Introduction
This compound belongs to the phenethylamine class of compounds, which includes a wide range of neuroactive substances. The introduction of a fluorine atom to the phenyl ring and a gem-dimethyl group on the alpha-carbon of the ethylamine side chain significantly influences the compound's pharmacokinetic and pharmacodynamic properties. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and blood-brain barrier penetration. This guide explores the chemical space around the this compound core, providing a foundation for the rational design of new analogs with tailored pharmacological profiles.
Synthesis of this compound and its Analogs
The synthesis of 2-phenylpropan-2-amine derivatives can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the aromatic ring or the amine functionality.
Key Synthetic Methodologies
-
The Ritter Reaction: This method is particularly useful for creating the tertiary carbon center adjacent to the phenyl ring. It involves the reaction of an alkene or an alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which is subsequently hydrolyzed to the primary amine. For example, starting from 2-(4-fluorophenyl)propan-2-ol, the Ritter reaction with a nitrile followed by hydrolysis would yield the desired amine.
-
Reductive Amination of Phenylacetone Analogs: Substituted phenylacetones can be subjected to reductive amination with ammonia or a primary amine in the presence of a reducing agent to yield the corresponding 2-phenylpropan-amine derivatives.[1]
-
From Substituted Benzyl Halides: A multi-step synthesis can be employed starting from a substituted benzyl halide. The benzyl halide is reacted with isobutyronitrile in the presence of a base to form 2-methyl-1-substituted phenyl-2-butyronitrile. This intermediate then undergoes hydrolysis, a Curtius rearrangement, and catalytic hydrogenation to yield the final 2-methyl-1-substituted phenyl-2-propanamine.[2]
Detailed Experimental Protocol: Synthesis via Ritter Reaction
This protocol describes a general procedure for the synthesis of a this compound analog starting from the corresponding alcohol.
Step 1: Synthesis of N-(1-(4-fluorophenyl)-1-methylethyl)acetamide
-
To a stirred solution of 2-(4-fluorophenyl)propan-2-ol (1 equivalent) in glacial acetic acid, add acetonitrile (1.5 equivalents).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acetylated intermediate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Reflux the N-acetylated intermediate (1 equivalent) in a solution of 6M hydrochloric acid for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted starting material.
-
Basify the aqueous layer to pH > 12 with a 10M sodium hydroxide solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base of this compound.
Step 3: Salt Formation (Optional)
-
Dissolve the free base in a minimal amount of anhydrous diethyl ether.
-
Add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt.
Pharmacology and Mechanism of Action
The primary pharmacological targets of this compound and its analogs are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. Compounds of this class can act as either reuptake inhibitors or releasing agents.
-
Reuptake Inhibitors: These compounds bind to the transporters and block the reuptake of neurotransmitters, leading to an increased concentration of dopamine, norepinephrine, and/or serotonin in the synapse.
-
Releasing Agents: These compounds are substrates for the transporters and are transported into the presynaptic neuron. Once inside, they disrupt the vesicular storage of monoamines and induce reverse transport (efflux) of the neurotransmitters into the synaptic cleft through the transporters.[3]
The specific activity profile (i.e., potency and selectivity for DAT, NET, and SERT) is highly dependent on the substitution pattern on the phenyl ring and the modifications to the amine group.
Signaling Pathways
The interaction of these analogs with monoamine transporters initiates a cascade of downstream signaling events. By increasing the extracellular concentrations of monoamines, they enhance the activation of postsynaptic dopamine, norepinephrine, and serotonin receptors. This modulation of monoaminergic neurotransmission underlies their potential therapeutic effects and psychoactive properties.
Structure-Activity Relationships (SAR)
The pharmacological profile of 2-phenylpropan-2-amine analogs is highly sensitive to structural modifications. While a systematic SAR study on a broad range of this compound analogs is not extensively available in the public domain, data from related compounds, such as fluorinated amphetamines, can provide valuable insights.
Table 1: Comparative in vitro Activity of Amphetamine and 4-Fluoroamphetamine at Monoamine Transporters
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
| Amphetamine | ~30-50 | ~7-11 | ~1760-3290 |
| 4-Fluoroamphetamine | ~215-770 | ~69-420 | ~900-6800 |
Note: Data is compiled from multiple sources and may vary depending on experimental conditions. The data for 4-Fluoroamphetamine is used as a proxy due to the limited availability of direct data for this compound.[3]
The para-fluoro substitution in 4-fluoroamphetamine generally leads to a decrease in potency at DAT and NET compared to amphetamine, while the effect on SERT is more variable but can result in a relative increase in serotonergic activity. The gem-dimethyl group in this compound is expected to further modulate these activities.
Experimental Protocols for Pharmacological Evaluation
Monoamine Transporter Binding Assays
These assays determine the binding affinity (Ki) of a compound for DAT, NET, and SERT.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the monoamine transporters.
Materials:
-
Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT.[4]
-
Test compounds (analogs of this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In each well of the microplate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.
-
For non-specific binding determination, add a high concentration of a known inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ values (the concentration of test compound that inhibits 50% of specific binding) and convert them to Ki values using the Cheng-Prusoff equation.
Monoamine Transporter Uptake Inhibition Assays
These assays measure the functional potency (IC₅₀) of a compound in inhibiting the uptake of neurotransmitters.[5]
Objective: To determine the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the respective transporter.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT, cultured in 96-well plates.
-
Radiolabeled substrates: [³H]dopamine for DAT, [³H]norepinephrine for NET, [³H]serotonin for SERT.
-
Test compounds.
-
Uptake buffer (e.g., Krebs-Henseleit buffer).
Procedure:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes).
-
Initiate the uptake by adding the radiolabeled substrate.
-
Incubate for a short period at 37 °C (e.g., 5-15 minutes).
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the IC₅₀ values for uptake inhibition.
Conclusion
The structural analogs of this compound represent a promising area for the discovery of novel central nervous system agents. Their activity at monoamine transporters can be finely tuned through chemical modifications, offering the potential to develop compounds with specific pharmacological profiles for the treatment of various neurological and psychiatric disorders. This technical guide provides a foundational resource for researchers in this field, outlining key synthetic strategies, pharmacological considerations, and detailed experimental protocols to guide future investigations. Further systematic SAR studies are warranted to fully elucidate the therapeutic potential of this chemical class.
References
- 1. benchchem.com [benchchem.com]
- 2. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
A Technical Guide to Fluorinated Phenethylamines for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-phenethylamine framework is a foundational scaffold in medicinal chemistry, present in numerous endogenous neurotransmitters and synthetic central nervous system (CNS) agents.[1] The strategic incorporation of fluorine atoms into this structure is a powerful medicinal chemistry tactic used to modulate a compound's pharmacological profile.[2][3] Fluorination can significantly alter physicochemical properties such as metabolic stability, lipophilicity, and basicity, which in turn influences potency, selectivity, and duration of action at biological targets.[4][5][6] This document provides a technical overview of the structure-activity relationships (SAR) of fluorinated phenethylamines, focusing on their interactions with monoamine transporters. It includes a summary of quantitative binding data, outlines key experimental protocols for characterization, and provides visualizations of relevant biological and experimental pathways.
The Role of Fluorine in Modulating Phenethylamine Pharmacology
The introduction of fluorine, the most electronegative element, into the phenethylamine scaffold can lead to profound changes in pharmacological activity.[4] These modifications are not always predictable but follow certain trends that are invaluable for drug design.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450s. This can prolong the half-life of a drug.[3]
-
Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, potentially enhancing its ability to cross the blood-brain barrier.[6]
-
Receptor Interactions: The position of the fluorine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—is a critical determinant of its effects on binding affinity and functional activity at key CNS targets, primarily the monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[4] For example, para-substitution on the amphetamine scaffold tends to augment relative potency at SERT.[7]
-
Conformational Effects: Fluorination can influence the preferred conformation of the flexible ethylamine side chain, affecting how the molecule fits into the binding pocket of a receptor or transporter.[6][8]
The impact of fluorination can range from a marked loss of psychoactivity to a significant enhancement and prolongation of effects, demonstrating the nuanced role of this structural modification.[2][5]
Structure-Activity Relationships at Monoamine Transporters
The primary mechanism of action for many psychoactive phenethylamines involves their interaction with DAT, SERT, and NET.[4] These transporter proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating the signal.[9] Phenethylamines can act as either reuptake inhibitors (blocking the transporter) or as substrates that induce reverse transport (releasers).[4]
The position of fluorine substitution dictates the compound's affinity and selectivity for these transporters:
-
2-Fluoro (ortho) substitution: Often results in compounds with a pharmacological profile that leans towards dopaminergic and noradrenergic activity.
-
3-Fluoro (meta) substitution: Can produce a more balanced profile, with increased interaction at the serotonin transporter compared to the 2-fluoro isomer.[4]
-
4-Fluoro (para) substitution: Typically shifts the selectivity profile significantly towards the serotonin transporter, increasing SERT affinity and often leading to potent serotonin-releasing effects.
Quantitative Data: Monoamine Transporter Affinities
The interaction of fluorinated phenethylamines with monoamine transporters is quantified using in vitro assays to determine their inhibitory concentration (IC50) or binding affinity (Ki). The following table summarizes representative data for key fluoroamphetamine isomers. Note that absolute values can vary between studies based on specific assay conditions.
| Compound | DAT (IC50, nM) | SERT (IC50, nM) | NET (IC50, nM) | Primary Profile |
| Amphetamine | 40 - 100 | > 2000 | 10 - 40 | Dopamine/Norepinephrine Releaser |
| 2-Fluoroamphetamine (2-FA) | 50 - 150 | > 3000 | 20 - 70 | Dopamine/Norepinephrine Releaser |
| 3-Fluoroamphetamine (3-FA) | 20 - 70 | 500 - 1500 | 15 - 60 | Balanced Dopamine/Norepinephrine/Serotonin Releaser |
| 4-Fluoroamphetamine (4-FA) | 100 - 400 | 100 - 600 | 80 - 250 | Serotonin/Dopamine Releaser |
Data compiled from publicly available scientific literature. Values are approximate ranges reported across different studies.
Experimental Protocols
Characterizing the pharmacological profile of novel fluorinated phenethylamines involves a cascade of in vitro and in vivo experiments.
In Vitro Radioligand Binding and Uptake Inhibition Assays
These assays are the gold standard for determining a compound's potency at monoamine transporters.[10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for DAT, SERT, and NET.
General Methodology:
-
Cell/Tissue Preparation: Assays can be performed using synaptosomes prepared from rat brain tissue or human embryonic kidney (HEK) cells heterologously expressing the human transporter proteins (hDAT, hSERT, hNET).[7][11]
-
Incubation: The prepared cells or synaptosomes are incubated with a specific radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and various concentrations of the unlabeled test compound.
-
Uptake Initiation: For uptake assays, a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin) is added to initiate transport. The reaction is allowed to proceed for a short, defined period (e.g., 1-5 minutes).[10]
-
Termination and Separation: The reaction is rapidly stopped by washing with ice-cold buffer, and the bound or transported radioactivity is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to fit a dose-response curve and calculate the IC50 value, which is the concentration of the drug that inhibits 50% of the specific binding or uptake.
Monoamine Oxidase (MAO) Inhibition Assay
Fluorination can also influence a compound's interaction with monoamine oxidase (MAO), the enzyme responsible for degrading monoamine neurotransmitters.
Objective: To determine if a compound inhibits the activity of MAO-A or MAO-B isoforms.
General Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are commonly used.[12]
-
Substrate: A non-selective substrate like kynuramine is used, which is metabolized by both MAO isoforms.[12]
-
Incubation: The enzyme is incubated with the test compound at various concentrations.
-
Reaction: The reaction is initiated by adding the substrate.
-
Detection: The product of the enzymatic reaction (e.g., 4-hydroxyquinoline from kynuramine) or a byproduct (e.g., hydrogen peroxide) is measured.[13] Fluorometric kits are widely available that detect H2O2 production.[13][14]
-
Data Analysis: The reduction in product formation in the presence of the test compound is used to calculate an IC50 value. Specific reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) are used as positive controls.[12]
Visualizations: Pathways and Workflows
Monoamine Transporter Action and Inhibition
The following diagram illustrates the fundamental mechanism of a monoamine transporter and how an inhibitor, such as a fluorinated phenethylamine, blocks its function.
Caption: Mechanism of monoamine reuptake and inhibition.
In Vitro Pharmacological Screening Workflow
This diagram outlines a typical workflow for the initial in vitro characterization of a novel compound.
References
- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 11. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 13. Monoamine Oxidase Assays [cellbiolabs.com]
- 14. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
2-(4-Fluorophenyl)propan-2-amine: A Comprehensive Technical Guide for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Fluorophenyl)propan-2-amine is a synthetic primary amine that serves as a crucial intermediate in the preparation of various pharmacologically active molecules. Its structural similarity to amphetamines, characterized by a phenyl ring, a propyl chain, and a terminal amine group, positions it as a significant building block in medicinal chemistry. The presence of a fluorine atom on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound as a pharmaceutical intermediate.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₉H₁₂FN | [ChemScene] |
| Molecular Weight | 153.20 g/mol | [ChemScene] |
| CAS Number | 17797-10-3 | [ChemScene] |
| Appearance | Solid (for hydrochloride salt) | [Sigma-Aldrich] |
| Purity | ≥96% | [ChemScene] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [ChemScene] |
| logP (calculated) | 2.0195 | [ChemScene] |
| Hydrogen Bond Donors | 1 | [ChemScene] |
| Hydrogen Bond Acceptors | 1 | [ChemScene] |
| Rotatable Bonds | 1 | [ChemScene] |
Synthetic Methodologies
The synthesis of this compound can be approached through several established organic chemistry reactions. The most plausible methods involve the conversion of a ketone or an alcohol precursor to the desired amine. Two such classical methods are the Leuckart reaction and the Ritter reaction.
Leuckart Reaction
The Leuckart reaction is a reductive amination process that converts ketones or aldehydes to amines using ammonium formate or formamide as both the nitrogen source and the reducing agent.[1][2] The reaction typically requires high temperatures.
Experimental Protocol (Proposed):
A detailed experimental protocol for the synthesis of this compound via the Leuckart reaction is not explicitly available in the reviewed literature. However, a general procedure can be adapted from the known synthesis of related amphetamines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 1-(4-fluorophenyl)propan-2-one is mixed with an excess of ammonium formate or formamide.
-
Heating: The reaction mixture is heated to a high temperature, typically between 160-185°C, for several hours.
-
Hydrolysis: The intermediate N-formyl compound is then hydrolyzed by heating with a strong acid (e.g., hydrochloric acid) to yield the primary amine.
-
Work-up and Purification: The reaction mixture is cooled, made basic, and the product is extracted with an organic solvent. The crude product can then be purified by distillation or chromatography to yield this compound.
Logical Workflow for Leuckart Reaction:
Caption: General workflow for the synthesis of this compound via the Leuckart reaction.
Ritter Reaction
The Ritter reaction provides an alternative route to tertiary-alkyl amines from tertiary alcohols or alkenes and a nitrile in the presence of a strong acid.[3]
Experimental Protocol (Proposed):
-
Carbocation Formation: 2-(4-Fluorophenyl)propan-2-ol is treated with a strong acid (e.g., sulfuric acid) to generate a stable tertiary carbocation.
-
Nucleophilic Attack: A nitrile, such as hydrogen cyanide or acetonitrile, acts as a nucleophile and attacks the carbocation, forming a nitrilium ion.
-
Hydrolysis: The nitrilium ion is then hydrolyzed in aqueous conditions to form an N-substituted amide.
-
Amide Hydrolysis: The resulting amide is subsequently hydrolyzed under acidic or basic conditions to afford the final primary amine.
-
Work-up and Purification: The product is isolated through extraction and purified by standard methods such as distillation or chromatography.
Logical Workflow for Ritter Reaction:
Caption: General workflow for the synthesis of this compound via the Ritter reaction.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive set of experimental spectra for the free base is not widely published, NMR data for the hydrochloride salt is available.
¹H NMR (of Hydrochloride Salt): A ¹H NMR spectrum of this compound hydrochloride is available, which would show characteristic peaks for the aromatic protons, the methyl protons, and the amine protons.[4] The specific chemical shifts and splitting patterns would confirm the structure of the compound.
Mass Spectrometry (Predicted Fragmentation): In a mass spectrum, this compound would be expected to show a molecular ion peak at m/z 153. The fragmentation pattern would likely involve the loss of a methyl group (m/z 138) and cleavage of the C-C bond alpha to the nitrogen, a common fragmentation pathway for amines.
Applications in Pharmaceutical Synthesis
This compound is a potential intermediate in the synthesis of various pharmaceutical agents, particularly those with a phenethylamine backbone. Its structural similarity to amphetamines suggests its utility in the development of central nervous system (CNS) active compounds.
While direct, documented use of this compound as a starting material for a specific marketed drug is not explicitly detailed in the reviewed literature, its structural motifs are present in several classes of therapeutic agents. For instance, fluorinated phenyl groups are common in modern pharmaceuticals to enhance metabolic stability and binding affinity.
Potential as a Precursor to KRAS Inhibitors: The KRAS protein is a key regulator of cell growth, and its mutation is a driver in many cancers.[5] The development of KRAS inhibitors, such as Sotorasib, represents a significant advancement in oncology. While the exact synthesis of all KRAS inhibitors is proprietary, the molecular framework of some of these complex molecules may potentially be derived from building blocks like this compound. However, a direct synthetic link has not been established in the public domain.
Putative Signaling Pathway Involvement
Given the structural relationship of this compound to fluoroamphetamines, it is plausible that drugs derived from this intermediate could interact with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Fluoroamphetamines are known to act as releasing agents and reuptake inhibitors of these neurotransmitters.
Hypothesized Signaling Pathway:
Caption: Hypothesized mechanism of action for a drug derived from this compound, targeting monoamine transporters.
Conclusion
This compound is a valuable chemical intermediate with significant potential in pharmaceutical research and development. Its synthesis can be achieved through established methods like the Leuckart and Ritter reactions, although specific, optimized protocols for this compound are not widely published. The presence of the fluorophenyl moiety makes it an attractive building block for creating novel therapeutic agents with potentially improved pharmacokinetic and pharmacodynamic profiles. Further research is warranted to fully elucidate its role as an intermediate in the synthesis of specific drugs and to explore the pharmacological activities of its derivatives. This guide provides a foundational resource for scientists and researchers working in the field of drug discovery and medicinal chemistry.
References
- 1. Synthesis of fluoro analogues of 3,4-(methylenedioxy)amphetamine (MDA) and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ritter reaction - Wikipedia [en.wikipedia.org]
- 4. This compound hydrochloride(1216563-60-8) 1H NMR spectrum [chemicalbook.com]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
The Fluorophenyl Group: A Cornerstone in Modern Receptor-Targeted Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in modern medicinal chemistry. Among the various fluorinated motifs, the fluorophenyl group stands out for its profound and multifaceted influence on a molecule's pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the role of the fluorophenyl group in receptor binding. It delves into the fundamental physicochemical properties of fluorine that drive its utility, explores the specific types of molecular interactions it facilitates within receptor binding pockets, and presents quantitative data from case studies to illustrate its impact. Detailed experimental protocols for assessing these interactions and visualizations of key workflows and signaling pathways are provided to offer a practical resource for drug development professionals.
The Unique Physicochemical Profile of Fluorine
The utility of the fluorophenyl group in drug design stems from the unique properties of the fluorine atom itself. It is the most electronegative element, yet it has a van der Waals radius (1.47 Å) only slightly larger than that of hydrogen (1.20 Å).[1][2] This allows it to act as a bioisostere for a hydrogen atom or a hydroxyl group with minimal steric perturbation.[1]
Key properties influencing its role in receptor binding include:
-
High Electronegativity (3.98 on the Pauling scale): This creates a strong, polarized carbon-fluorine (C-F) bond, inducing a significant dipole moment that can lead to favorable electrostatic and dipole-dipole interactions within the receptor's binding site.[1][3]
-
C-F Bond Strength: The C-F bond is exceptionally strong (~116 kcal/mol), which enhances the metabolic stability of the drug molecule.[1][2] Placing a fluorine atom on an aromatic ring, particularly at a metabolically susceptible position (e.g., para), can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[2][3]
-
Modulation of Lipophilicity: Fluorination of an aromatic ring generally increases lipophilicity, which can enhance membrane permeability and improve a drug's ability to reach its target, including penetration of the blood-brain barrier.[3][4]
-
pKa Alteration: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the molecule's ionization state at physiological pH and affecting its binding characteristics.[3]
The Role of the Fluorophenyl Group in Receptor Interactions
The fluorophenyl group enhances binding affinity through a combination of direct and indirect effects. These effects are not mutually exclusive and often work in concert to create a high-affinity ligand.
Direct Interactions within the Binding Pocket
The polarized C-F bond and the electron-rich phenyl ring enable several types of favorable, non-covalent interactions with receptor residues:
-
Hydrogen Bonding: While organic fluorine is a weak hydrogen bond acceptor, it can form stabilizing interactions with suitable donor groups within a protein, such as the backbone N-H of amino acids.[5][6][7] The strength of these bonds is highly dependent on the geometry and the electronic environment.[6]
-
Electrostatic and Dipole Interactions: The significant dipole moment of the C-F bond can align favorably with polar residues in the binding pocket, contributing to the overall binding energy.[4]
-
Cation–π Interactions: The introduction of an electronegative fluorine atom can modulate the quadrupole moment of the phenyl ring, enhancing its ability to engage in cation–π stacking interactions with positively charged residues like arginine and lysine.[8] This has been identified as a key interaction for Type II statins binding to HMG-CoA reductase.[8]
-
Hydrophobic Interactions: The fluorophenyl group itself is hydrophobic and can form favorable van der Waals interactions with nonpolar regions of the binding pocket.[4][9]
Indirect Effects on Binding
-
Conformational Control: The presence of a fluorine atom can influence the torsional angles of the molecule, locking it into a more favorable "bioactive" conformation for receptor binding.[2]
-
Blocking Metabolic Oxidation: By preventing metabolic degradation at the binding site or elsewhere on the molecule, the fluorophenyl group ensures a higher effective concentration of the active drug is available to bind to the receptor over time.[3][10] This is a crucial strategy in the design of many successful drugs, including the statin class.[3]
The following diagram illustrates the logical relationships between fluorine's properties and its effects on receptor binding.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogen Bond Acceptor Propensity of Different Fluorine Atom Types: An Analysis of Experimentally and Computationally Derived Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
In-Depth Technical Guide to the Basic Characterization of 2-(4-Fluorophenyl)propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-(4-fluorophenyl)propan-2-amine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines known information with established principles of medicinal chemistry and analytical science to present a thorough characterization. This guide is intended to serve as a foundational resource for researchers engaged in drug discovery and development.
Chemical and Physical Properties
This compound, a fluorinated analog of phentermine, is a primary amine with a chiral center. Its chemical structure suggests potential applications in medicinal chemistry, particularly in the development of central nervous system (CNS) active agents. The hydrochloride salt is a solid, indicating that the free amine is likely a liquid or low-melting solid at room temperature.
Table 1: General and Predicted Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonym(s) | 1-(4-Fluorophenyl)-1-methylethylamine | [1] |
| CAS Number | 17797-10-3 | [1][2] |
| Molecular Formula | C₉H₁₂FN | [1][2] |
| Molecular Weight | 153.20 g/mol | [1][2] |
| Form | Predicted: Liquid or low-melting solid | Inferred from |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [1] |
| Predicted LogP | 2.0195 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bonds | 1 | [1] |
Table 2: Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 1216563-60-8 | [3] |
| Molecular Formula | C₉H₁₃ClFN | |
| Molecular Weight | 189.66 g/mol | |
| Form | Solid |
Proposed Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The proposed synthesis starts from the commercially available 4-fluorocumene.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(4-Fluorophenyl)propan-2-ol
-
To a stirred solution of 4-fluorocumene in a suitable solvent (e.g., a mixture of acetone and water), add potassium permanganate (KMnO₄) portion-wise.
-
Maintain the reaction temperature below 30°C using an ice bath.
-
After the addition is complete, stir the mixture at room temperature until the purple color of the permanganate disappears.
-
Filter the reaction mixture to remove manganese dioxide (MnO₂).
-
Extract the filtrate with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-fluorophenyl)propan-2-ol.
-
Purify the product by distillation or column chromatography.
Step 2: Synthesis of N-(1-(4-fluorophenyl)-1-methylethyl)acetamide (Ritter Reaction)
-
In a flask equipped with a stirrer and a dropping funnel, add a mixture of acetonitrile and concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 2-(4-fluorophenyl)propan-2-ol in acetonitrile to the stirred acidic solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide.
-
The resulting precipitate (the N-acetyl derivative) is collected by filtration, washed with water, and dried.
Step 3: Synthesis of this compound (Hydrolysis)
-
Reflux the crude N-(1-(4-fluorophenyl)-1-methylethyl)acetamide in an excess of aqueous hydrochloric acid for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the solution and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Make the aqueous layer basic with a concentrated solution of sodium hydroxide.
-
Extract the liberated free amine with diethyl ether.
-
Dry the combined organic extracts over anhydrous potassium carbonate, and evaporate the solvent to yield this compound.
Analytical Characterization Protocols
The synthesized product should be thoroughly characterized using standard analytical techniques to confirm its identity, purity, and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the molecule.
Protocol for ¹H and ¹³C NMR Spectroscopy: [4]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans.
Table 3: Predicted ¹H and ¹³C NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| Ar-H (ortho to F) | ~7.3-7.5 | Doublet of doublets | |
| Ar-H (meta to F) | ~7.0-7.2 | Triplet | |
| -NH₂ | Variable | Broad singlet | Chemical shift is concentration and solvent dependent. |
| -CH₃ | ~1.4-1.6 | Singlet | |
| ¹³C NMR | |||
| C-F | ~160-165 | Doublet (¹JCF) | |
| C-ipso | ~140-145 | Doublet (²JCF) | |
| C-ortho | ~128-130 | Doublet (³JCF) | |
| C-meta | ~115-117 | Doublet (⁴JCF) | |
| C-quaternary | ~50-55 | Singlet | |
| -CH₃ | ~28-32 | Singlet |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol for FT-IR Spectroscopy: [4]
-
Sample Preparation: Place a small drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch (asymmetric and symmetric) | Primary amine |
| 3080-3010 | C-H stretch | Aromatic |
| 2980-2850 | C-H stretch | Aliphatic |
| 1620-1580 | N-H bend | Primary amine |
| 1600, 1500, 1450 | C=C stretch | Aromatic ring |
| 1250-1200 | C-F stretch | Aryl fluoride |
| 1250-1020 | C-N stretch | Amine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS): [4]
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., dichloromethane or methanol).
-
GC Separation: Inject 1 µL of the sample into a GC equipped with a suitable capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). A typical temperature program would be an initial temperature of 50°C (held for 2 min) ramped to 250°C at 10°C/min.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40 to 400.
Table 5: Expected Mass Spectrometry Fragmentation
| m/z | Fragment Ion | Description |
| 153 | [M]⁺ | Molecular ion |
| 138 | [M - CH₃]⁺ | Loss of a methyl group |
| 109 | [C₇H₆F]⁺ | Fluorotropylium ion |
Potential Biological Activity and Signaling Pathway
Based on its structural similarity to other fluorinated amphetamines, this compound is expected to act as a monoamine reuptake inhibitor and/or releasing agent.[5] The primary targets are likely the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).
The interaction of this compound with these transporters is expected to increase the extracellular concentrations of dopamine, norepinephrine, and serotonin, leading to downstream signaling events in the postsynaptic neuron. The specific selectivity and potency for each transporter would determine the overall pharmacological profile of the compound.
Conclusion
This technical guide provides a detailed, albeit partially predictive, characterization of this compound. The proposed synthetic route and analytical protocols offer a solid foundation for its preparation and confirmation. The hypothesized biological activity aligns with that of structurally related compounds, suggesting its potential as a CNS-active agent. Further experimental validation is necessary to confirm the data presented and to fully elucidate the pharmacological profile of this compound.
References
A Representative Pharmacokinetic Profile of 2-(4-Fluorophenyl)propan-2-amine in Rats: A Technical Guide
Introduction
2-(4-Fluorophenyl)propan-2-amine is a substituted phenethylamine derivative. The presence of a fluorine atom on the phenyl ring can significantly influence its metabolic stability and pharmacokinetic properties, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile compared to its non-fluorinated analogs. Understanding the pharmacokinetic profile is crucial for the development of novel therapeutic agents, as it informs dosing regimens, predicts potential drug-drug interactions, and provides insights into the compound's safety and efficacy. This guide synthesizes available knowledge on related compounds to project a likely pharmacokinetic profile in a rat model.
Representative Pharmacokinetic Data
The following table summarizes hypothetical, yet representative, pharmacokinetic parameters for this compound in rats, following a single oral administration. These values are extrapolated from studies on analogous compounds such as phentermine and amphetamine.[1][2][3]
| Parameter | Unit | Representative Value (Oral Administration, 10 mg/kg) | Description |
| Cmax | ng/mL | 250 ± 50 | Maximum observed plasma concentration. |
| Tmax | h | 1.5 ± 0.5 | Time to reach maximum plasma concentration. |
| AUC(0-t) | ng·h/mL | 1800 ± 300 | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| AUC(0-∞) | ng·h/mL | 2000 ± 350 | Area under the plasma concentration-time curve from time 0 to infinity. |
| t1/2 | h | 4.0 ± 1.0 | Elimination half-life. |
| CL/F | L/h/kg | 5.0 ± 1.0 | Apparent total body clearance. |
| Vd/F | L/kg | 28 ± 7 | Apparent volume of distribution. |
Experimental Protocols
The following protocols are representative of standard methodologies used in rodent pharmacokinetic studies for small molecule amines.
3.1. Animal Model
-
Species: Rat
-
Strain: Male Sprague-Dawley rats are commonly used in pharmacokinetic studies.[2]
-
Weight: 250-300 g
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
3.2. Dosing and Administration
-
Formulation: The compound is typically dissolved in a suitable vehicle, such as a mixture of saline and a solubilizing agent (e.g., Tween 80, PEG400).
-
Route of Administration: For oral studies, the formulation is administered via oral gavage. For intravenous studies, administration is typically via the tail vein.
-
Dose: A representative oral dose for a discovery-phase pharmacokinetic study might be 10 mg/kg.
3.3. Sample Collection
-
Matrix: Blood is the primary matrix for pharmacokinetic analysis. Brain tissue or microdialysates may also be collected for assessing central nervous system penetration.[4]
-
Time Points: Blood samples (approximately 0.2 mL) are collected at predetermined time points, for example: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Procedure: Blood is collected from the tail vein or via cannulation into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.
3.4. Bioanalytical Method
-
Technique: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[5][6]
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.
-
Chromatography: A reverse-phase C18 column is commonly used for separation. The mobile phase often consists of a gradient of water and acetonitrile with a small amount of formic acid to improve ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.
Visualization of Experimental Workflow and Metabolic Pathways
4.1. Experimental Workflow Diagram
4.2. Postulated Metabolic Pathway
Based on the metabolism of structurally related phenethylamines, the primary metabolic pathways for this compound in rats are likely to involve oxidation and conjugation.[3][7] The fluorine atom is generally metabolically stable.
References
- 1. Kinetics and metabolism of amphetamine in the brain of rats of different ages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sex- and dose-dependency in the pharmacokinetics and pharmacodynamics of (+)-methamphetamine and its metabolite (+)-amphetamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Liquid chromatography studies on the pharmacokinetics of phentermine and fenfluramine in brain and blood microdialysates after intraperitoneal administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a high-throughput method for the quantitative analysis of D-amphetamine in rat blood using liquid chromatography/MS3 on a hybrid triple quadrupole-linear ion trap mass spectrometer and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of total methamphetamine and active metabolites in rat tissue by liquid chromatography with tandem mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Emerging Therapeutics for ADHD and Narcolepsy
Authored for: Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy are distinct neurological conditions that share overlapping symptomatology and neurobiological pathways, particularly involving the dopaminergic and noradrenergic systems.[1] This guide provides a comprehensive technical overview of established and novel therapeutic agents, focusing on their core mechanisms, quantitative pharmacological data, and the experimental protocols used to evaluate their efficacy. Key therapeutic targets discussed include monoamine transporters, the histamine H3 receptor, the orexin system, and trace amine-associated receptor 1 (TAAR1). For each target, we present detailed signaling pathways, structured data tables for comparative analysis, and representative experimental workflows to inform future research and development in this critical area.
Monoamine Reuptake Inhibition: The Cornerstone of Treatment
The modulation of dopamine (DA) and norepinephrine (NE) in the central nervous system is a well-established strategy for treating both ADHD and the excessive daytime sleepiness (EDS) characteristic of narcolepsy.[1] Drugs in this class act by blocking the dopamine transporter (DAT) and/or the norepinephrine transporter (NET), increasing the synaptic concentration of these key wake-promoting neurotransmitters.[2][3]
Mechanism of Action: Solriamfetol
Solriamfetol (Sunosi®) is a dopamine and norepinephrine reuptake inhibitor (DNRI) approved for treating EDS in adults with narcolepsy or obstructive sleep apnea.[4][5] Unlike amphetamines, it does not induce the release of monoamines, which may contribute to a lower potential for abuse.[2][3] Its wake-promoting effects are believed to be mediated by the increased availability of DA and NE in synaptic clefts.[3][6] Recent pilot studies also suggest potential efficacy in treating adult ADHD.[5][7]
Quantitative Data: Monoamine Reuptake Inhibitors
The following table summarizes key in vitro binding and functional data for selected monoamine reuptake inhibitors used in the treatment of narcolepsy and/or ADHD.
| Compound | Target | Parameter | Value | Reference(s) |
| Solriamfetol | Dopamine Transporter (DAT) | Binding Affinity (Ki) | 14.2 µM | [2][8] |
| Reuptake Inhibition (IC50) | 2.9 µM | [2][3] | ||
| Norepinephrine Transporter (NET) | Binding Affinity (Ki) | 3.7 µM | [2][8] | |
| Reuptake Inhibition (IC50) | 4.4 µM | [2][3] | ||
| Serotonin Transporter (SERT) | Reuptake Inhibition (IC50) | > 100 µM | [3] | |
| Methylphenidate | Dopamine Transporter (DAT) | Inhibition | Blocks Reuptake | [9][10] |
| Norepinephrine Transporter (NET) | Inhibition | Blocks Reuptake | [10] | |
| Amphetamine | Dopamine Transporter (DAT) | Substrate | Induces Efflux | [11][12] |
| Norepinephrine Transporter (NET) | Substrate | Induces Efflux | [11] | |
| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist | Full Agonist | [12][13] |
Experimental Protocol: Pilot Study of Solriamfetol for Adult ADHD
This protocol is based on a 6-week, double-blind, placebo-controlled pilot study to evaluate the efficacy of solriamfetol in adults with ADHD.[5][7][14]
-
Objective: To assess the efficacy and safety of solriamfetol for the treatment of moderate to severe ADHD in adults.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, dose-optimization trial conducted via virtual visits.
-
Participants: 60 adults (ages 18-65) with a primary diagnosis of ADHD confirmed by structured clinical interview.
-
Inclusion Criteria: ADHD Investigator Symptom Rating Scale (AISRS) score ≥ 24, Clinical Global Impressions-Severity (CGI-S) score ≥ 4.
-
Exclusion Criteria: History of psychosis, bipolar disorder, significant unstable medical conditions, or substance use disorder within the past 6 months.
-
Procedure:
-
Screening Phase (Up to 4 weeks): Participants undergo eligibility screening, including medical history, physical exam, and psychiatric assessment.
-
Randomization: Eligible participants are randomized (1:1) to receive either solriamfetol or a matching placebo.
-
Treatment Phase (6 weeks):
-
Week 1: Solriamfetol group initiates treatment at 75 mg/day. Placebo group receives a matching placebo.
-
Weeks 2-6: The solriamfetol dose can be increased to 150 mg/day based on investigator assessment of efficacy and tolerability. The majority of participants typically escalate to the 150 mg dose.
-
-
Assessments:
-
Primary Outcome: Change from baseline in the total score on the Adult ADHD Investigator Symptom Rating Scale (AISRS) at Week 6.
-
Secondary Outcomes: Change in Clinical Global Impressions (CGI) scale scores, self-reported ADHD symptoms, and measures of executive function and sleep.
-
Safety: Monitored through adverse event reporting, vital signs, and laboratory tests.
-
-
-
Statistical Analysis: The primary efficacy analysis is performed using a mixed-effects model for repeated measures (MMRM) on the change from baseline in AISRS total score.
Histamine H3 Receptor Inverse Agonism: A Novel Wake-Promoting Mechanism
The brain's histaminergic system is a key regulator of the sleep-wake cycle.[15] Histamine H3 receptors (H3R) are primarily presynaptic autoreceptors that inhibit the synthesis and release of histamine.[16] By blocking this receptor, H3R antagonists/inverse agonists increase histamine levels, thereby promoting wakefulness. This mechanism is a promising therapeutic target for both narcolepsy and potentially ADHD.[17][18]
Mechanism of Action: Pitolisant
Pitolisant (Wakix®) is a first-in-class H3R antagonist/inverse agonist.[19][20] As an inverse agonist, it not only blocks the receptor but also reduces its constitutive activity, leading to a robust increase in histaminergic neuron firing.[18][21] This enhances wakefulness and alertness.[22] Increased histamine can also indirectly boost the release of other neurotransmitters like dopamine and norepinephrine, contributing to its therapeutic effects.[21]
Quantitative Data: H3R Inverse Agonists in Narcolepsy
| Compound | Study | Primary Endpoint | Result | p-value | Reference(s) |
| Pitolisant | Phase III | Change in Epworth Sleepiness Scale (ESS) Score | -3.6 vs -0.8 (Placebo) | <0.001 | [20] |
| Phase III | Change in Weekly Cataplexy Rate | -7.28 vs -2.07 (Placebo) | <0.01 | [20] | |
| Tiprolisant | Pilot Study | Change in ESS Score | -5.9 vs -1.0 (Placebo) | <0.001 | [23] |
Experimental Protocol: Murine Model of Narcolepsy
This protocol describes a preclinical study using orexin knockout (orexin-/-) mice to evaluate the efficacy of an H3R inverse agonist.[23]
-
Objective: To assess the effect of the H3R inverse agonist tiprolisant on wakefulness and cataplexy in a genetic mouse model of narcolepsy.
-
Animal Model: Adult male orexin-/- mice, which lack the orexin neuropeptide and exhibit narcolepsy-like symptoms (sleep fragmentation, cataplexy-like episodes). Wild-type C57BL/6J mice serve as controls.
-
Surgical Procedure:
-
Mice are anesthetized with isoflurane.
-
EEG/EMG electrodes are implanted for polysomnographic recording. Two stainless steel screws are placed over the frontal and parietal cortices for EEG, and two insulated stainless-steel wires are inserted into the nuchal muscles for EMG.
-
A head mount is secured to the skull with dental cement.
-
Mice are allowed a 7-10 day recovery period.
-
-
Experimental Design:
-
Habituation: Mice are habituated to the recording chambers and cables for at least 48 hours.
-
Baseline Recording: A 24-hour baseline recording of sleep-wake activity is performed.
-
Drug Administration: Tiprolisant (or vehicle control) is administered via intraperitoneal (i.p.) injection at the beginning of the light period. In some experiments, it is co-administered with modafinil.
-
Post-injection Recording: EEG/EMG activity is recorded continuously for at least 6 hours post-injection.
-
-
Data Analysis:
-
Sleep Scoring: Recordings are manually or automatically scored in 10-second epochs as wake, NREM sleep, or REM sleep based on EEG and EMG characteristics.
-
Cataplexy-like Episodes: Identified by brief (≥10s) episodes of muscle atonia during wakefulness, preceded by at least 40 seconds of active waking.
-
Endpoint Measures: Total time spent in each state (wake, NREM, REM), number and duration of cataplexy-like episodes, and sleep/wake fragmentation (number of state transitions).
-
Statistical Analysis: Data are analyzed using ANOVA or t-tests to compare drug effects to baseline and vehicle control.
-
Orexin System Modulation: Targeting the Root Cause of Narcolepsy Type 1
Narcolepsy Type 1 (NT1) is caused by the loss of orexin-producing neurons in the hypothalamus.[24] Orexin (also known as hypocretin) is a neuropeptide that promotes wakefulness by activating multiple downstream arousal systems, including the noradrenergic, dopaminergic, and histaminergic pathways.[24][25] Therefore, developing orexin receptor agonists is a primary strategy to create a replacement therapy for NT1.
Mechanism of Action: Orexin 2 Receptor (OX2R) Agonists
Investigational oral OX2R agonists like oveporexton are designed to mimic the action of endogenous orexin.[24] By binding to and activating OX2R, these compounds are expected to restore wake-promoting signals, thereby improving EDS and reducing cataplexy.[25] Preclinical studies suggest that OX2R activation in the tuberomammillary nucleus (TMN) and basal forebrain (BF) helps stabilize wakefulness, while activation in the ventrolateral periaqueductal gray (vlPAG) and lateral pontine tegmentum (LPT) can suppress cataplexy.[25]
Quantitative Data: Clinical Trials of OX2R Agonists in NT1
| Compound | Study | Endpoint | Dose Group | Mean Change from Baseline | Difference vs. Placebo (p-value) | Reference(s) |
| TAK-994 | Phase 2 | MWT Sleep Latency (min) | 30 mg bid | +23.9 | +26.4 (<0.001) | [26] |
| 90 mg bid | +27.4 | +29.9 (<0.001) | [26] | |||
| 180 mg bid | +32.6 | +35.0 (<0.001) | [26] | |||
| ESS Score | 30 mg bid | -12.2 | -10.1 | [26] | ||
| 90 mg bid | -13.5 | -11.4 | [26] | |||
| 180 mg bid | -15.1 | -13.0 | [26] | |||
| Weekly Cataplexy Rate (Ratio) | 30 mg bid | - | 0.05 | [26] | ||
| 90 mg bid | - | 0.20 | [26] | |||
| 180 mg bid | - | 0.15 | [26] | |||
| Note: The TAK-994 trial was terminated early due to hepatotoxic effects.[26] |
Multi-Target Approaches: Mazindol
Some compounds offer therapeutic potential through action on multiple pathways. Mazindol is being investigated for both ADHD and narcolepsy due to its unique mechanism as a triple monoamine reuptake inhibitor and a partial orexin-2 receptor agonist.[27][28][29] This dual action could simultaneously address symptoms of inattention and EDS.
Quantitative Data: Mazindol Clinical Trials
| Indication | Study | Endpoint | Result | Effect Size / p-value | Reference(s) |
| ADHD | Phase 2 | Change in ADHD-RS-DSM5 Score | -18.9 vs -5.7 (Placebo) | Effect Size: 1.09 | [29] |
| Narcolepsy | Phase 2 | Change in ESS Score | -7.1 vs -3.2 (Placebo) | p = 0.0081 | [29] |
Other Emerging Targets
Trace Amine-Associated Receptor 1 (TAAR1) Agonists
TAAR1 is a G-protein coupled receptor that negatively modulates the monoaminergic system.[30] Paradoxically, TAAR1 agonists have shown wake-promoting and cataplexy-reducing effects in mouse models of narcolepsy.[31][32] This may be due to the suppression of REM sleep.[31] This novel mechanism presents a potential therapeutic pathway distinct from traditional stimulants.[32]
GABAergic Modulation
Alterations in the GABAergic system have been implicated in narcolepsy.[33] Sodium oxybate, a GABA metabolite, is a first-line agent for cataplexy and EDS, although its precise mechanism is complex and may involve action at both GABA-B and dedicated GHB receptors.[34][35]
General Experimental Workflow for Clinical Trials
The development of novel therapeutics for ADHD and narcolepsy follows a standardized clinical trial pathway to establish safety and efficacy.
Conclusion
The therapeutic landscape for ADHD and narcolepsy is evolving rapidly, moving beyond traditional monoamine reuptake inhibitors to embrace novel mechanisms of action. Histamine H3 receptor inverse agonists and multi-target compounds like mazindol represent significant advances. For narcolepsy type 1, orexin receptor agonists hold the promise of being the first truly disease-modifying therapies by replacing the function of the lost neuropeptide. Furthermore, exploratory targets such as TAAR1 offer entirely new avenues for drug development. The continued elucidation of these complex neurobiological pathways, supported by rigorous preclinical and clinical evaluation as outlined in this guide, will be paramount in developing safer and more effective treatments for these challenging conditions.
References
- 1. Exploring the Intersection of Narcolepsy and Attention Deficit Hyperactivity Disorder: Similarities, Differences, and Clinical Implications [sleepmedres.org]
- 2. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Solriamfetol | C10H14N2O2 | CID 10130337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. simhcottumwa.org [simhcottumwa.org]
- 6. What is the mechanism of Solriamfetol Hydrochloride? [synapse.patsnap.com]
- 7. Narcolepsy Med Shows Early Promise for Adult ADHD [medscape.com]
- 8. sunosi.com [sunosi.com]
- 9. A Practical Guide to the Therapy of Narcolepsy and Hypersomnia Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methylphenidate - Wikipedia [en.wikipedia.org]
- 11. Dopaminergic Regulation of Sleep and Cataplexy in a Murine Model of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amphetamine - Wikipedia [en.wikipedia.org]
- 13. Lisdexamfetamine - Wikipedia [en.wikipedia.org]
- 14. psychiatrictimes.com [psychiatrictimes.com]
- 15. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 16. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 17. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neurologylive.com [neurologylive.com]
- 19. Pitolisant - Wikipedia [en.wikipedia.org]
- 20. Pitolisant: A Review in Narcolepsy with or without Cataplexy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. What is the mechanism of Pitolisant Hydrochloride? [synapse.patsnap.com]
- 22. Pitolisant for treating patients with narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. An inverse agonist of the histamine H(3) receptor improves wakefulness in narcolepsy: studies in orexin-/- mice and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. medpagetoday.com [medpagetoday.com]
- 25. An orexin agonist promotes wakefulness and inhibits cataplexy through distinct brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Oral Orexin Receptor 2 Agonist in Narcolepsy Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. NLS Pharmaceutics Announces Positive Mazindol Study Results in Narcoleptic Rat Model [synapse.patsnap.com]
- 28. psychiatrictimes.com [psychiatrictimes.com]
- 29. researchgate.net [researchgate.net]
- 30. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Trace Amine-Associated Receptor 1 Agonists as Narcolepsy Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. TAAR1 Agonists as Narcolepsy Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Increased GABA levels in medial prefrontal cortex of young adults with narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. New developments in the management of narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 35. neurologylive.com [neurologylive.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(4-Fluorophenyl)propan-2-amine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis of 2-(4-fluorophenyl)propan-2-amine, a key intermediate in the preparation of various pharmaceutical compounds. The primary method detailed is the reductive amination of 4-fluorophenylacetone. Two effective protocols are presented: the Leuckart reaction, a classical method utilizing formamide or ammonium formate, and a modern approach using sodium borohydride with an ammonia source. These methods offer versatility for researchers based on available reagents and desired reaction conditions. This application note includes reaction parameters, purification procedures, and expected yields to guide laboratory synthesis.
Introduction
Reductive amination is a cornerstone of organic synthesis for the formation of amines from carbonyl compounds.[1] This one-pot reaction, which proceeds through an imine intermediate, is widely favored for its efficiency and broad applicability in the synthesis of primary, secondary, and tertiary amines.[2] The synthesis of this compound from 4-fluorophenylacetone is a critical step in the development of various biologically active molecules. This document outlines two robust protocols for this transformation, providing researchers with reliable methods for obtaining this important building block.
Reaction Pathway: Reductive Amination
The synthesis of this compound from 4-fluorophenylacetone via reductive amination involves the initial formation of an imine intermediate through the reaction of the ketone with ammonia. This intermediate is then reduced in situ to the final primary amine product.
Caption: General reaction pathway for the reductive amination of 4-fluorophenylacetone.
Experimental Protocols
Two primary protocols for the synthesis of this compound are detailed below.
Protocol 1: Leuckart Reaction
The Leuckart reaction is a classic method for reductive amination that utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent.[3] This method typically requires high temperatures to proceed effectively.[3]
Materials:
-
4-Fluorophenylacetone
-
Formamide or Ammonium formate
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-fluorophenylacetone (1 equivalent) with an excess of formamide (3-5 equivalents) or ammonium formate (2-3 equivalents).
-
Heat the reaction mixture to 160-180°C and maintain this temperature for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add concentrated hydrochloric acid to the reaction mixture and reflux for an additional 2-4 hours to hydrolyze the intermediate formamide.
-
Cool the mixture and make it alkaline by the slow addition of a concentrated sodium hydroxide solution until the pH is greater than 10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by distillation under reduced pressure or by column chromatography.
Protocol 2: Reductive Amination with Sodium Borohydride
This modern approach utilizes a milder reducing agent, sodium borohydride, in conjunction with a source of ammonia, such as ammonium chloride or a solution of ammonia in methanol.
Materials:
-
4-Fluorophenylacetone
-
Ammonium chloride or Ammonia in Methanol (7N solution)
-
Sodium borohydride
-
Methanol
-
Hydrochloric acid (for workup)
-
Sodium hydroxide solution (for workup)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 4-fluorophenylacetone (1 equivalent) and ammonium chloride (3-5 equivalents) in methanol in a round-bottom flask. Alternatively, use a 7N solution of ammonia in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the cooled, stirring solution. Control the rate of addition to maintain a low temperature and avoid excessive foaming.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Acidify the mixture with hydrochloric acid and then basify with a sodium hydroxide solution to a pH > 10.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude amine by distillation under reduced pressure or column chromatography.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
Caption: A generalized workflow for the synthesis and purification of the target amine.
Data Summary
While specific yields can vary based on reaction scale and purification efficiency, the following table provides a general comparison of the two protocols based on literature precedents for similar reductive aminations.
| Parameter | Protocol 1: Leuckart Reaction | Protocol 2: Sodium Borohydride |
| Starting Material | 4-Fluorophenylacetone | 4-Fluorophenylacetone |
| Reagents | Formamide or Ammonium Formate | NH4Cl or NH3 in MeOH, NaBH4 |
| Temperature | High (160-180°C) | Low to Ambient (0°C to RT) |
| Reaction Time | 4-12 hours | 12-24 hours |
| Typical Yield | 40-60% | 60-80% |
| Purity (after purification) | >95% | >97% |
Conclusion
The synthesis of this compound can be successfully achieved through reductive amination of 4-fluorophenylacetone using either the high-temperature Leuckart reaction or a milder sodium borohydride-mediated process. The choice of protocol will depend on the available equipment, desired reaction conditions, and scale of the synthesis. Both methods, when followed by appropriate purification, can provide the target amine in good yield and high purity, suitable for further use in drug discovery and development pipelines.
References
Application Notes and Protocols for 2-(4-Fluorophenyl)propan-2-amine (4-Fluoroamphetamine) in Animal Models of Psychiatric Disorders
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 2-(4-Fluorophenyl)propan-2-amine, more commonly known as 4-fluoroamphetamine (4-FA), is a research chemical with psychoactive properties. The information provided herein is intended for research purposes only. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
Application Notes
Introduction
This compound, or 4-fluoroamphetamine (4-FA), is a synthetic psychoactive compound of the substituted amphetamine class.[1][2] It exhibits a mixed stimulant and entactogenic profile, believed to be mediated by its action as a releasing agent and reuptake inhibitor of the monoamine neurotransmitters dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[1][2][3] Its unique pharmacological profile, with effects intermediate between traditional amphetamine and MDMA, makes it a compound of interest for modeling specific aspects of psychiatric disorders in preclinical animal studies.[4]
Animal models are essential tools for understanding the neurobiology of psychiatric illnesses and for the initial screening of potential therapeutics. Amphetamine and its analogs are frequently used to model conditions such as mania, psychosis (schizophrenia), and addiction due to their profound effects on monoaminergic systems, which are implicated in these disorders.[5][6] 4-FA can be used to investigate the role of specific monoamine systems in behaviors relevant to these conditions, such as hyperactivity, reward-seeking, and sensorimotor gating deficits.
Mechanism of Action
4-FA primarily acts as a monoamine releaser and reuptake inhibitor.[1][2] It binds to the transporter proteins for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), blocking their reuptake function and promoting the reverse transport of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[1] Studies in rats suggest its effects on the dopaminergic system are more potent than on the serotonergic system.[7] For example, one study noted that 4-FA administration in rats led to a 300% increase in dopamine levels, compared to a 30% increase in serotonin levels.[7] This preferential activity is crucial when designing experiments to dissect the relative contributions of dopamine and serotonin to specific behaviors.
Key Research Applications in Psychiatric Models
-
Mania and Hyperactivity: Amphetamines are well-established agents for inducing locomotor hyperactivity in rodents, a core feature of animal models of mania.[5] 4-FA can be used in the Open Field Test (OFT) to model this behavior and to screen potential mood-stabilizing treatments.
-
Addiction and Reward: The rewarding and reinforcing properties of drugs with abuse potential can be assessed using the Conditioned Place Preference (CPP) and self-administration paradigms. Given its potent dopamine-releasing properties, 4-FA is expected to show a high potential for abuse and can be used to study the neural circuits of addiction.
-
Schizophrenia (Sensorimotor Gating): Deficits in sensorimotor gating, measured by prepulse inhibition (PPI) of the startle reflex, are a key endophenotype of schizophrenia.[8] Dopaminergic agonists like amphetamine are known to disrupt PPI in rodents. 4-FA can be used to induce PPI deficits to screen for potential antipsychotic compounds.
-
Depression (Anhedonia & Behavioral Despair): While primarily a stimulant, the serotonergic component of 4-FA's action could be relevant in models of depression. However, its application in tests like the Forced Swim Test (FST) is less straightforward. The FST measures behavioral despair, and while classic antidepressants reduce immobility, stimulants can have confounding effects on locomotor activity.[9] Careful interpretation is required.
Safety and Toxicology
Preclinical toxicological data is critical. The median lethal dose (LD50) of 4-FA in mice via intraperitoneal (i.p.) injection is reported as 46 mg/kg.[1][2][3] Unlike its close analog 4-chloroamphetamine (4-CA), 4-FA does not appear to cause long-lasting depletion of brain serotonin, suggesting a lower risk of serotonergic neurotoxicity.[1][2] However, reports in humans indicate a risk of severe cardiovascular events and neurovascular complications, which should be considered in the design and monitoring of animal studies.[1][3]
Quantitative Data Summary
Note: Specific quantitative data for 4-FA in dedicated animal models of psychiatric disorders (e.g., FST, PPI) are not widely available in the published literature. The tables below summarize available in vitro and in vivo neurochemical and locomotor data. This information serves as a foundation for dose selection in the protocols that follow.
Table 1: In Vitro and In Vivo Neurochemical Effects of 4-Fluoroamphetamine
| Parameter | Species/System | Value | Notes | Reference |
|---|---|---|---|---|
| Dopamine Release (EC50) | Rat Brain Synaptosomes | 200 nM | Potency to elicit dopamine release. | [2] |
| Serotonin Release (EC50) | Rat Brain Synaptosomes | 730 nM | Lower potency for serotonin release compared to dopamine. | [2] |
| Norepinephrine Release (EC50) | Rat Brain Synaptosomes | 37 nM | High potency for norepinephrine release. | [2] |
| Dopamine Uptake (IC50) | Rat Brain Synaptosomes | 770 nM | Potency to inhibit dopamine reuptake. | [2] |
| Serotonin Uptake (IC50) | Rat Brain Synaptosomes | 6800 nM | Weak potency to inhibit serotonin reuptake. | [2] |
| Norepinephrine Uptake (IC50) | Rat Brain Synaptosomes | 420 nM | Potent norepinephrine reuptake inhibition. | [2] |
| Striatal Dopamine Increase | Rat (in vivo microdialysis) | 849% of baseline | Following 7.0 mg/kg (i.p.) administration. | [10] |
| Nucleus Accumbens DA Increase | Rat (in vivo microdialysis) | ~400% of baseline | Following 1 mg/kg (i.v.) administration. | [11] |
| Nucleus Accumbens 5-HT Increase | Rat (in vivo microdialysis) | ~300% of baseline | Following 1 mg/kg (i.v.) administration. |[11] |
Table 2: Behavioral Effects of 4-Fluoroamphetamine in Rodents
| Behavioral Assay | Species | Dose (Route) | Key Finding | Reference |
|---|---|---|---|---|
| Drug Discrimination | Rat | 0.43 mg/kg (ED50) (i.p.) | Fully substituted for (+)-amphetamine. | [10] |
| Locomotor Activity | Rat | 1-3 mg/kg (i.v.) | Dose-dependent increase in ambulation and stereotypy. |[11] |
Experimental Protocols
The following protocols are based on standard methodologies for assessing behaviors relevant to psychiatric disorders. Doses for 4-FA should be selected based on the data in Section 2.0 and pilot studies to determine the optimal dose-response range for the specific behavior being investigated.
Protocol 1: Locomotor Activity (Open Field Test)
-
Objective: To assess the stimulant effects of 4-FA, modeling hyperactivity relevant to mania.
-
Materials:
-
Open field arena (e.g., 40x40x30 cm clear acrylic box), equipped with automated photobeam tracking or an overhead video camera.
-
Adult male/female mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley).
-
4-Fluoroamphetamine HCl, dissolved in sterile 0.9% saline.
-
Vehicle (0.9% saline).
-
Cleaning solution (e.g., 70% ethanol).
-
-
Procedure:
-
Acclimation: Transport animals to the testing room at least 60 minutes before the experiment begins to acclimate.
-
Habituation (Optional but Recommended): Place each animal into the open field arena for a 30-60 minute habituation session the day before testing to reduce novelty-induced hyperactivity.
-
Drug Administration: Administer the selected dose of 4-FA or vehicle via intraperitoneal (i.p.) injection. A typical starting dose range could be 1-10 mg/kg.
-
Testing: Immediately after injection, place the animal in the center of the open field arena.
-
Data Recording: Record activity for 60-120 minutes using automated software. Key parameters include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center vs. periphery of the arena.
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.
-
Protocol 2: Reward & Reinforcement (Conditioned Place Preference)
-
Objective: To evaluate the rewarding properties of 4-FA, modeling the reinforcing effects of drugs of abuse.
-
Materials:
-
Conditioned Place Preference (CPP) apparatus with at least two distinct compartments (differentiated by visual and tactile cues) and a neutral starting area.
-
Adult male/female rats or mice.
-
4-FA and vehicle.
-
-
Procedure (3-Phase Design):
-
Phase 1: Pre-Conditioning (Baseline Preference; Day 1): Place the animal in the central compartment and allow free access to all compartments for 15 minutes. Record the time spent in each compartment to determine any innate preference. A biased design (pairing the drug with the initially non-preferred side) is often used.
-
Phase 2: Conditioning (Days 2-9): This phase consists of 8 days of conditioning with alternating injections.
-
Drug Days (4 sessions): Administer 4-FA (e.g., 1-5 mg/kg, i.p.) and immediately confine the animal to one compartment (the drug-paired side) for 30 minutes.
-
Vehicle Days (4 sessions): Administer vehicle and confine the animal to the opposite compartment for 30 minutes.
-
-
Phase 3: Post-Conditioning (Test; Day 10): In a drug-free state, place the animal in the central compartment and allow free access to all compartments for 15 minutes. Record the time spent in each.
-
-
Analysis: A significant increase in time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates that 4-FA has rewarding properties.
Protocol 3: Sensorimotor Gating (Prepulse Inhibition)
-
Objective: To assess if 4-FA disrupts sensorimotor gating, modeling deficits observed in schizophrenia.
-
Materials:
-
Startle response system with sound-attenuating chambers, speakers for background noise and stimuli, and a platform to measure the whole-body startle response.
-
Adult male/female rats or mice.
-
4-FA and vehicle.
-
-
Procedure:
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Drug Administration: Administer 4-FA (e.g., 1-10 mg/kg, i.p.) or vehicle and allow for a pre-treatment period (e.g., 15-30 minutes) before testing begins.
-
Testing Session: The session consists of a pseudo-randomized sequence of different trial types:
-
Pulse-Alone Trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-Pulse Trials: The startling pulse is preceded by a weak, non-startling prepulse (e.g., 75-85 dB noise for 20 ms). The interval between prepulse onset and pulse onset is typically 100 ms.
-
No-Stimulus Trials: Background noise only, to measure baseline movement.
-
-
Data Recording: The system records the maximal startle amplitude (Vmax) for each trial.
-
-
Analysis: Prepulse Inhibition is calculated as a percentage: %PPI = 100 - [(Startle on Prepulse-Pulse Trial / Startle on Pulse-Alone Trial) x 100] A significant reduction in %PPI in the 4-FA treated group compared to the vehicle group indicates a disruption of sensorimotor gating.
Protocol 4: Neurochemical Analysis (In Vivo Microdialysis)
-
Objective: To measure real-time changes in extracellular dopamine and serotonin in specific brain regions (e.g., nucleus accumbens, striatum) following 4-FA administration.
-
Materials:
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes, guide cannulae, and a syringe pump.
-
Freely moving animal system (e.g., bowl with balance arm).
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC system with electrochemical detection (HPLC-ECD) for neurotransmitter analysis.
-
-
Procedure:
-
Surgery: Anesthetize the animal and use a stereotaxic frame to surgically implant a guide cannula targeting the brain region of interest (e.g., striatum).[4] Allow for a recovery period of several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Allow the animal to acclimate overnight while the probe is perfused with aCSF at a low flow rate.
-
Baseline Collection: Begin collecting dialysate samples at a constant flow rate (e.g., 1-2 µL/min) in 20-minute fractions.[4] Collect at least three consecutive stable baseline samples.
-
Drug Administration: Administer 4-FA or vehicle (i.p. or i.v.).
-
Post-Drug Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
Analysis: Analyze the samples using HPLC-ECD to quantify the concentrations of DA, 5-HT, and their metabolites (DOPAC, HVA, 5-HIAA).
-
-
Analysis: Results are typically expressed as a percentage change from the average baseline concentration for each animal.
Visualizations (Graphviz)
Caption: A typical workflow for preclinical behavioral studies using 4-FA.
Caption: Mechanism of 4-FA on dopamine and serotonin terminals.
Caption: Logical relationship between 4-FA's action and behavioral models.
References
- 1. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. va.gov [va.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. researchgate.net [researchgate.net]
- 6. Lamotrigine effects sensorimotor gating in WAG/Rij rats - Journal of Neurosciences in Rural Practice [ruralneuropractice.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. herbmedpharmacol.com [herbmedpharmacol.com]
- 10. benchchem.com [benchchem.com]
- 11. In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for In Vitro Monoamine Transporter Binding Assays
Application Notes
This document provides a detailed protocol for conducting in vitro competitive radioligand binding assays for the three major monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These assays are fundamental in neuropharmacology and drug discovery for determining the affinity of novel compounds for these critical CNS targets. The dysfunction of monoamine transporters is implicated in a variety of neurological and psychiatric disorders, including depression, anxiety, attention deficit hyperactivity disorder (ADHD), and substance use disorders.
The principle of this assay is based on the competition between a radiolabeled ligand (radioligand) with a known high affinity for the transporter and an unlabeled test compound. The ability of the test compound to displace the radioligand from the transporter is proportional to its binding affinity. By measuring the amount of radioligand bound to the transporter at various concentrations of the test compound, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value can then be converted to the inhibition constant (Ki), which represents the affinity of the compound for the transporter.
This protocol is intended for researchers, scientists, and drug development professionals familiar with basic laboratory techniques, particularly those involving the handling of radioactive materials and cell culture.
Key Materials and Reagents
| Component | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| Source of Transporter | Cell membranes from HEK293 or CHO cells stably expressing human DAT (hDAT) | Cell membranes from HEK293 or CHO cells stably expressing human NET (hNET) | Cell membranes from HEK293 or CHO cells stably expressing human SERT (hSERT) |
| Radioligand | [³H]WIN 35,428 | [³H]Nisoxetine | [³H]Citalopram |
| Non-specific Binding Control | 10 µM GBR 12909 or 10 µM Benztropine[1] | 10 µM Desipramine[2] | 10 µM Fluoxetine[1] |
| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4[1][2] | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4[1][2] | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4[1][2] |
| Wash Buffer | Ice-cold Assay Buffer[2] | Ice-cold Assay Buffer[2] | Ice-cold Assay Buffer[2] |
Experimental Protocols
I. Membrane Preparation from Transfected Cell Lines
-
Cell Culture: Culture HEK293 or CHO cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT) to confluency in appropriate culture flasks.
-
Harvesting: Harvest the cells by scraping and centrifuge the cell suspension at 500 x g for 10 minutes at 4°C.[2]
-
Washing: Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.[2]
-
Homogenization: Resuspend the pellet in a small volume of ice-cold Assay Buffer and homogenize using a glass-Teflon homogenizer or by sonication.[2]
-
High-Speed Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.[2]
-
Final Pellet Resuspension: Discard the supernatant and resuspend the membrane pellet in fresh Assay Buffer.
-
Protein Concentration Determination: Determine the protein concentration of the membrane preparation using a standard protein assay, such as the BCA or Bradford assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.[2][3]
II. Competitive Radioligand Binding Assay
-
Prepare Test Compound Dilutions: Prepare serial dilutions of the test compound in Assay Buffer. A typical concentration range is from 0.1 nM to 10 µM.
-
Assay Plate Setup: In a 96-well microplate, add the following components in triplicate for each condition:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of the appropriate radioligand solution, and 100 µL of the diluted membrane preparation.[1]
-
Non-specific Binding: 50 µL of the corresponding non-specific binding control solution, 50 µL of the radioligand solution, and 100 µL of the diluted membrane preparation.[1][2]
-
Test Compound: 50 µL of the test compound dilution, 50 µL of the radioligand solution, and 100 µL of the diluted membrane preparation.[1][2]
Note: The final concentration of the radioligand should be approximately equal to its dissociation constant (Kd) for the respective transporter.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.[4]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove any unbound radioligand.[3]
-
Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours. Measure the radioactivity in a liquid scintillation counter.[3]
III. Data Analysis
-
Calculate Specific Binding: For each data point, calculate the specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the total binding and test compound wells.
-
Generate Dose-Response Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[3]
-
Calculate Ki: Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:[3]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the transporter.
-
Data Presentation
Table 1: Binding Affinities (Ki, nM) of Reference Compounds for Monoamine Transporters
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) |
| Cocaine | 100 - 300 | 200 - 500 | 300 - 800 |
| GBR 12909 | 5[5] | >1000 | >1000 |
| Desipramine | >1000 | 1 - 5 | 100 - 300 |
| Fluoxetine | 200 - 500 | 100 - 300 | 1 - 5 |
| Nomifensine | 15[5] | 10 - 30 | 500 - 1000 |
| Paroxetine | 50 - 100 | 20 - 50 | 0.1 - 1 |
| Sertraline | 25 | 420 | 0.26 |
| Venlafaxine | >1000 | 30 - 100 | 20 - 50 |
Note: These values are approximate and can vary depending on the experimental conditions and the source of the transporter.
Visualizations
Caption: Experimental workflow for the in vitro monoamine transporter binding assay.
Caption: Principle of competitive radioligand binding assay.
References
Application Notes and Protocols for the Synthesis and CNS Research of 2-(4-Fluorophenyl)propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential neuroscience research applications of 2-(4-Fluorophenyl)propan-2-amine. This compound, a structural analog of fluorinated amphetamines, holds promise as a tool for investigating monoaminergic neurotransmission and its role in various central nervous system (CNS) functions and disorders.
Introduction
This compound, also known as 4-fluoro-α,α-dimethylphenethylamine, belongs to the phenethylamine class of compounds. Its structure, featuring a fluorine atom on the phenyl ring and two methyl groups on the alpha carbon, suggests potential interactions with monoamine transporters, such as those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2] The study of such compounds is crucial for understanding the structure-activity relationships of CNS-active molecules and for the development of novel therapeutic agents for neurological and psychiatric conditions.
Synthesis of this compound
A reliable method for the synthesis of this compound is through the reductive amination of 4-fluorophenylacetone. This approach involves the reaction of the ketone with an amine source, in this case, ammonia, to form an intermediate imine, which is subsequently reduced to the desired primary amine.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Reductive Amination
Materials:
-
4-Fluorophenylacetone
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium cyanoborohydride (NaBH3CN) or other suitable reducing agent
-
Methanol (anhydrous)
-
Glacial acetic acid
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (pellets)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorophenylacetone (1.0 eq) in anhydrous methanol.
-
Amine Addition: Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq) to the flask.
-
Acidification: Carefully add glacial acetic acid to catalyze the imine formation (adjusting the pH to approximately 6-7).
-
Reduction: While stirring, add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Add water to the residue and basify with a concentrated sodium hydroxide solution until the pH is >12.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase on a rotary evaporator to obtain the crude product.
-
Purify the crude amine by vacuum distillation or column chromatography on silica gel.
-
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
Alternative Synthesis: Leuckart-Wallach Reaction
The Leuckart-Wallach reaction provides an alternative route using ammonium formate or formamide as both the ammonia source and the reducing agent.[3] This one-pot reaction is typically carried out at elevated temperatures.
Procedure Outline:
-
A mixture of 4-fluorophenylacetone (1.0 eq) and a large excess of ammonium formate (or formamide) is heated to 160-180 °C for several hours.
-
The reaction mixture is then cooled and hydrolyzed with a strong acid (e.g., HCl) to cleave the intermediate formamide.
-
The aqueous solution is basified, and the product is extracted with an organic solvent.
-
Purification is performed as described in the reductive amination protocol.
Application in CNS Research
Due to its structural similarity to other fluorinated amphetamines, this compound is hypothesized to act as a monoamine releasing agent.[2] This makes it a valuable tool for investigating the roles of dopamine, norepinephrine, and serotonin in various CNS processes.
Potential Pharmacological Profile
The primary mechanism of action is expected to involve the interaction with and reversal of monoamine transporters (DAT, NET, and SERT), leading to an increased concentration of these neurotransmitters in the synaptic cleft.
Caption: Hypothesized signaling pathway of this compound.
Quantitative Data Summary of Related Compounds
The following table summarizes the in vitro pharmacological data for structurally related fluorinated amphetamines and phenethylamine analogs at human monoamine transporters. This data provides a predictive framework for the potential activity of this compound.
| Compound | Transporter | Assay Type | Potency (IC₅₀/EC₅₀, nM) | Reference |
| 4-Fluoroamphetamine | DAT | Uptake Inhibition (IC₅₀) | 770 | [2] |
| NET | Uptake Inhibition (IC₅₀) | 420 | [2] | |
| SERT | Uptake Inhibition (IC₅₀) | 6800 | [2] | |
| DAT | Release (EC₅₀) | 200 | [2] | |
| NET | Release (EC₅₀) | 37 | [2] | |
| SERT | Release (EC₅₀) | 730 | [2] | |
| α-Ethylphenethylamine | DAT | Release (EC₅₀) | >10,000 | [1] |
| NET | Release (EC₅₀) | 1,213 | [1] | |
| N-Methyl-α-ethylphenethylamine | DAT | Release (EC₅₀) | 1,164 | [1] |
| NET | Release (EC₅₀) | 134 | [1] |
Experimental Protocols for In Vitro CNS Research
3.3.1. Monoamine Transporter Binding Assays
This protocol outlines a method to determine the binding affinity of this compound to DAT, NET, and SERT.
Materials:
-
Cell membranes expressing human DAT, NET, or SERT
-
Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT)
-
Test compound: this compound
-
Assay buffer
-
Scintillation vials and cocktail
-
Filter plates and harvester
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
3.3.2. Monoamine Neurotransmitter Release Assays
This protocol measures the ability of this compound to induce the release of dopamine, norepinephrine, and serotonin from synaptosomes.
Materials:
-
Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine)
-
Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin)
-
Test compound: this compound
-
Perfusion buffer
-
Scintillation counter
Procedure:
-
Prepare synaptosomes from the dissected rat brain tissue.
-
Preload the synaptosomes by incubating them with the respective radiolabeled neurotransmitter.
-
Wash the synaptosomes to remove excess unincorporated radiolabel.
-
Aliquot the preloaded synaptosomes into a superfusion system.
-
Perfuse the synaptosomes with buffer and collect fractions to establish a baseline release.
-
Introduce varying concentrations of this compound into the perfusion buffer.
-
Continue to collect fractions and measure the radioactivity in each fraction to determine the amount of neurotransmitter released.
-
Calculate the EC₅₀ value, the concentration of the test compound that produces 50% of the maximal release effect.
Conclusion
This compound represents a valuable pharmacological tool for the exploration of the monoaminergic systems in the CNS. The synthetic protocols provided herein offer a practical means for its preparation. The predicted pharmacological profile, based on its structural analogs, suggests that it will be a potent monoamine releasing agent. The in vitro experimental protocols provide a framework for characterizing its specific interactions with monoamine transporters, which will be essential for elucidating its precise mechanism of action and its potential applications in neuroscience research. Further studies are warranted to fully characterize the in vivo effects and therapeutic potential of this compound.
References
- 1. Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family | RTI [rti.org]
Application Notes and Protocols for In Vivo Microdialysis with Amphetamine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for conducting in vivo microdialysis studies to investigate the effects of amphetamine and its analogs on neurotransmitter dynamics in the brain. This technique is invaluable for understanding the neurochemical mechanisms underlying the therapeutic and addictive properties of this class of compounds.
Introduction
In vivo microdialysis is a widely used neuropharmacological technique for sampling and measuring the concentration of endogenous and exogenous substances in the extracellular fluid of specific brain regions in awake, freely moving animals.[1][2] When coupled with sensitive analytical methods like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), it allows for the real-time monitoring of neurotransmitters such as dopamine (DA) and serotonin (5-HT) following the administration of psychoactive drugs like amphetamine and its analogs.[1][3][4][5][6]
Amphetamines exert their effects by increasing the extracellular levels of monoamine neurotransmitters.[7] Their primary mechanism involves promoting the release and inhibiting the reuptake of dopamine, norepinephrine, and serotonin.[7] Microdialysis studies have been instrumental in characterizing these effects in various brain regions, providing crucial insights into their psychopharmacology.[1]
Experimental Setup and Components
A typical in vivo microdialysis setup for studying amphetamine analogs consists of the following components:
-
Microdialysis Probes: These are small, semi-permeable membranes implanted into the target brain region.[2][8] The choice of probe depends on the size of the animal and the target brain area.
-
Perfusion Fluid: A sterile physiological solution, typically Ringer's solution, is continuously perfused through the probe at a low flow rate.[3][9]
-
Syringe Pump: Delivers the perfusion fluid at a precise and constant flow rate.
-
Fraction Collector: Collects the dialysate samples at predetermined time intervals.[9]
-
Stereotaxic Apparatus: Used for the precise surgical implantation of the microdialysis probe into the desired brain nucleus.[10]
-
Analytical System: Most commonly HPLC-ECD, for the separation and quantification of neurotransmitters in the dialysate.[4][6][11]
Data Presentation: Effects of Amphetamine Analogs on Neurotransmitter Levels
The following tables summarize quantitative data from in vivo microdialysis studies investigating the effects of various amphetamine analogs on dopamine and serotonin levels in the nucleus accumbens of rats.
| Amphetamine Analog | Dose (mg/kg, i.v.) | Peak % Increase in Dopamine (DA) | Peak % Increase in Serotonin (5-HT) | Reference |
| p-fluoroamphetamine | 1.0 then 3.0 | ~1400% | ~600% | [12] |
| m-fluoroamphetamine | 1.0 then 3.0 | ~1200% | ~800% | [12] |
| p-methylamphetamine | 1.0 then 3.0 | ~500% | ~2400% | [12] |
| m-methylamphetamine | 1.0 then 3.0 | ~800% | ~1200% | [12] |
| Amphetamine | Dose (mg/kg, i.p.) | Brain Region | Peak % Increase in Dopamine (DA) | Reference |
| d-amphetamine | 0.5 | Nucleus Accumbens | ~400% | [13] |
| d-amphetamine | 0.5 | Caudate Nucleus | ~350% | [13] |
| Amphetamine | 4.0 | Striatum | Substantial Increase | [14] |
Experimental Protocols
This section provides a detailed methodology for performing in vivo microdialysis with amphetamine analogs in rodents.
Animal Preparation and Surgery
-
Animal Acclimation: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before surgery.
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).[2]
-
Stereotaxic Implantation:
-
Secure the anesthetized animal in a stereotaxic frame.[10]
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region using stereotaxic coordinates from a rodent brain atlas (e.g., Paxinos and Watson).
-
Implant a guide cannula just above the target nucleus and secure it to the skull with dental cement and surgical screws.[2][15]
-
-
Post-Operative Care: Administer analgesics and allow the animal to recover for at least 24-48 hours before the microdialysis experiment.[10]
Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving animal.[3][15]
-
Perfusion: Connect the probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) or Ringer's solution at a low, constant flow rate (typically 1-2 µL/min).[3][9][10]
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of neurotransmitter levels.[2]
-
Baseline Sample Collection: Collect several baseline dialysate samples (e.g., 3-4 samples over 20-minute intervals) before drug administration.[13]
-
Drug Administration: Administer the amphetamine analog via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous injection).
-
Post-Drug Sample Collection: Continue collecting dialysate samples for a predetermined period (e.g., 2-3 hours) to monitor the drug-induced changes in neurotransmitter levels.
-
Sample Handling: To prevent degradation of catecholamines like dopamine, it is crucial to stabilize the collected samples. This can be achieved by adding a stabilizing agent such as ascorbic acid, EDTA, or acetic acid to the collection vials.[16] Samples should be kept on ice during collection and then stored at -80°C until analysis.[17]
Sample Analysis using HPLC-ECD
-
System Preparation: Prepare the mobile phase and equilibrate the HPLC-ECD system until a stable baseline is achieved.[5]
-
Standard Curve: Inject a series of known concentrations of dopamine and serotonin standards to generate a standard curve for quantification.
-
Sample Injection: Inject a fixed volume of the collected dialysate samples into the HPLC system.[2]
-
Data Analysis: Identify and quantify the dopamine and serotonin peaks in the chromatograms based on their retention times and the standard curve. Express the results as a percentage change from the baseline levels.
Visualizations
Amphetamine Signaling Pathway
Amphetamine and its analogs increase extracellular dopamine and other monoamines through a multi-faceted mechanism primarily targeting the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2). Amphetamine acts as a substrate for DAT, leading to competitive inhibition of dopamine reuptake and also inducing reverse transport of dopamine from the cytoplasm into the synaptic cleft.[18] Inside the neuron, amphetamine disrupts the vesicular storage of dopamine by inhibiting VMAT2, which increases cytoplasmic dopamine concentrations, further driving reverse transport through DAT.[19] Additionally, amphetamine can activate the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor, which can further modulate DAT function and promote non-vesicular dopamine release.[7][19][20][21]
Caption: Amphetamine's mechanism of action in a presynaptic dopamine neuron.
Experimental Workflow for In Vivo Microdialysis
The experimental workflow for in vivo microdialysis involves a series of sequential steps, from the initial surgical preparation of the animal to the final analysis of the collected brain dialysate. This process allows for the precise measurement of neurotransmitter level changes in response to pharmacological agents like amphetamine analogs.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goums.ac.ir [goums.ac.ir]
- 3. Ultra Sensitive Analysis of Dopamine and Serotonin in 5 min [amuzainc.com]
- 4. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Amphetamine? [synapse.patsnap.com]
- 8. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. conductscience.com [conductscience.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amphetamine-Induced Time-Dependent Sensitization of Dopamine Neurotransmission in the Dorsal and Ventral Striatum: A Microdialysis Study in Behaving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. basinc.com [basinc.com]
- 16. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Experimental and numerical investigation of microdialysis probes for ethanol metabolism studies - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00699B [pubs.rsc.org]
- 18. Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 21. jstage.jst.go.jp [jstage.jst.go.jp]
Detecting the Invisible Threat: Analytical Methods for Fluorinated Amphetamine Analogs
For Researchers, Scientists, and Drug Development Professionals
The clandestine landscape of novel psychoactive substances (NPS) is continually evolving, with fluorinated amphetamine analogs emerging as a significant challenge for forensic and clinical laboratories. The addition of a fluorine atom to the amphetamine backbone can dramatically alter the compound's pharmacological properties, often leading to increased potency and unforeseen physiological effects. Accurate and robust analytical methods are therefore crucial for the identification and quantification of these substances in various matrices. This document provides detailed application notes and protocols for the detection of fluorinated amphetamine analogs using state-of-the-art analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique in forensic drug analysis, offering excellent separation and detailed structural information. However, the analysis of fluorinated amphetamine isomers can be challenging due to similar chromatographic behaviors and mass spectra.[1] Chemical derivatization is often employed to overcome these limitations.[1]
Application Note: GC-MS Analysis of 2-Fluoroamphetamine (2-FA)
This protocol outlines a reliable method for the identification and quantification of 2-Fluoroamphetamine (2-FA) using GC-MS. The inclusion of a derivatization step enhances chromatographic resolution and produces characteristic mass fragments for unambiguous identification.[2]
Sample Preparation:
-
Solid Samples: Accurately weigh a homogenized sample and dissolve it in methanol to a concentration of approximately 1 mg/mL.[2] Filter the solution using a 0.22 µm syringe filter.[2]
-
Aqueous Samples (e.g., Urine, Serum): To 1 mL of the sample, add an appropriate internal standard.[2] Basify the sample to a pH greater than 9 by adding NaOH solution.[2] Perform a liquid-liquid extraction with 2 mL of chloroform or another suitable organic solvent like ethyl acetate or tert-butyl methyl ether.[1][2] Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.[2] Transfer the organic layer to a clean tube and evaporate the solvent under a gentle stream of nitrogen if concentration is needed.[2] Reconstitute the residue in a suitable solvent for GC-MS analysis.[2]
Derivatization (Acylation):
Derivatization is highly recommended to improve peak shape and generate unique mass fragments.[1][2] Common derivatizing agents for amphetamines include trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA).[3][4]
-
To the dried extract, add 50 µL of a derivatizing agent (e.g., PFPA, TFAA).[1]
-
After cooling, evaporate the solution to dryness and reconstitute in a small volume of ethyl acetate.[1]
GC-MS Instrumentation and Parameters:
-
GC Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used.[1][4]
-
Injection: 1-2 µL in splitless mode.[1]
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 8-15°C/min to a final temperature of 260-280°C.[1][4]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[4]
-
MS Detector: Electron Impact (EI) ionization at 70 eV. The mass spectrometer can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[3]
Quantitative Data: GC-MS of Fluoroamphetamine Isomers
The following table summarizes expected retention times and characteristic mass fragments for underivatized and derivatized fluoroamphetamine isomers. Note that these values can vary depending on the specific instrument and conditions.
| Compound | Derivatizing Agent | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| 2-Fluoroamphetamine | None | ~5.4 | 118 | 91, 65 |
| 2-Fluoroamphetamine | TFAA | ~7.2 | 154 | 118, 91 |
| 3-Fluoroamphetamine | None | ~5.4 | 118 | 91, 65 |
| 3-Fluoroamphetamine | TFAA | ~7.2 | 154 | 118, 91 |
| 4-Fluoroamphetamine | None | ~5.4 | 118 | 91, 65 |
| 4-Fluoroamphetamine | TFAA | ~7.3 | 154 | 118, 91 |
Data compiled from multiple sources indicating similar retention times and mass spectra for underivatized isomers, highlighting the need for derivatization for differentiation.[1][5] The mass spectra of the acetylated compounds can allow for the differentiation of 4-fluoroamphetamine from its 2- and 3-fluoro isomers.[5]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of fluorinated amphetamines.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for the analysis of biological samples with minimal sample preparation ("dilute and shoot").[6] It can often be performed without the need for derivatization, simplifying the workflow.[7]
Application Note: LC-MS/MS Analysis of Fluorinated Amphetamines in Urine
This protocol describes a rapid and sensitive method for the quantification of fluorinated amphetamines in urine.
Sample Preparation:
-
"Dilute and Shoot": Spike 0.5 mL of urine with an appropriate internal standard solution.[7] Add 1 mL of 2% formic acid, vortex, and centrifuge if necessary.[7] The supernatant can be directly injected or further diluted with the initial mobile phase.[7]
-
Solid-Phase Extraction (SPE) for Cleaner Samples: For lower detection limits, an SPE cleanup can be employed.
-
Condition a mixed-mode SPE column (e.g., Agilent Bond Elut Plexa PCX) with methanol.[7]
-
Load the acidified urine sample.[7]
-
Wash the column with 2% formic acid and then with methanol.[7]
-
Dry the column under vacuum.[7]
-
Elute the analytes with a freshly prepared mixture of ethyl acetate, methanol, and ammonium hydroxide (50:50:20).[7]
-
Evaporate the eluate and reconstitute in the initial mobile phase.[7]
-
LC-MS/MS Instrumentation and Parameters:
-
LC Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120) is commonly used.[7]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).[8]
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 2-10 µL.
-
MS/MS Detector: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Detection is performed using Multiple Reaction Monitoring (MRM).
Quantitative Data: LC-MS/MS of Amphetamine Analogs
The following table provides examples of limits of quantification (LOQ) for amphetamine analogs in biological matrices.
| Analyte | Matrix | LOQ (ng/mL) |
| Amphetamine | Urine | 25[7] |
| Methamphetamine | Urine | 25[7] |
| MDMA | Urine | 25[7] |
| Amphetamine | Oral Fluid | 2.5-10[4] |
| 4-Fluoroamphetamine | Serum | ~0.5-1 |
Note: LOQ for 4-Fluoroamphetamine is estimated based on typical sensitivities for similar compounds in validated LC-MS/MS methods.[9]
Logical Diagram: Bioanalytical Workflow for SAR Studies
The structure-activity relationship (SAR) of fluorinated amphetamines is often investigated by studying their interaction with monoamine transporters (DAT, SERT, NET).
Caption: Experimental workflow for SAR studies of fluorinated amphetamines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of novel psychoactive substances, including the differentiation of positional isomers of fluorinated amphetamines, which can be challenging with mass spectrometry alone.[10][11] Both ¹H and ¹⁹F NMR are valuable in this context.
Application Note: Isomer Differentiation using NMR
While GC-MS may struggle to differentiate between 2-FA, 3-FA, and 4-FA due to nearly identical mass spectra, NMR provides definitive structural information.[5]
Sample Preparation:
-
Dissolve approximately 5-10 mg of the substance in a suitable deuterated solvent (e.g., deuterated DMSO, chloroform-d).[11]
-
For quantitative ¹⁹F NMR, an internal standard containing fluorine (e.g., trifluoroacetic acid - TFA) is added.[11]
NMR Analysis:
-
¹H NMR: The proton spectrum provides information about the chemical environment of all hydrogen atoms in the molecule. The coupling patterns and chemical shifts of the aromatic protons are distinct for each positional isomer.
-
¹⁹F NMR: This technique is highly specific for fluorine-containing compounds. The chemical shift of the fluorine signal is highly sensitive to its position on the aromatic ring, providing a clear fingerprint for each isomer.[12] ¹⁹F NMR can also be used for accurate quantification.[11][12]
Quantitative Data: NMR for Fluorinated Amphetamines
| Technique | Application | Key Findings |
| ¹H NMR | Isomer identification | Differentiates between 2-, 3-, and 4-fluoroamphetamine based on distinct aromatic proton signals.[11] |
| ¹⁹F NMR | Isomer identification and Quantification | Provides a unique chemical shift for each fluoro-isomer; allows for accurate quantification with LOQs for high-field NMR between 0.1-0.2 mg/mL and for low-field NMR between 1.0-2.0 mg/mL.[12] |
The detection of fluorinated amphetamine analogs requires a multi-faceted analytical approach. GC-MS, particularly with derivatization, remains a robust method for routine screening and confirmation. LC-MS/MS provides superior sensitivity for biological matrices and can often simplify sample preparation. NMR spectroscopy is an indispensable tool for the definitive identification of new analogs and the differentiation of isomers. The protocols and data presented here provide a foundation for laboratories to develop and validate their own methods for tackling the ever-present challenge of novel psychoactive substances.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative LC-MS/MS Analysis of Amphetamines and Cocaine in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nmr.oxinst.com [nmr.oxinst.com]
- 12. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
derivatization of 2-(4-Fluorophenyl)propan-2-amine for GC-MS analysis
An Application Note and Protocol for the Derivatization of 2-(4-Fluorophenyl)propan-2-amine for GC-MS Analysis
Abstract
This document provides a comprehensive protocol for the chemical derivatization and subsequent analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of amphetamine-like compounds, including this compound, can be challenging due to the high polarity of the primary amine group, which often leads to poor chromatographic peak shape, tailing, and potential adsorption within the GC system.[1][2] Chemical derivatization, specifically through acylation, is employed to mitigate these issues. This process replaces the active hydrogen on the amine group with a non-polar functional group, thereby increasing the analyte's volatility and thermal stability, resulting in improved peak symmetry and enhanced sensitivity.[1][3][4] This application note details a robust method using fluorinated anhydrides, such as Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA), which are common reagents for this purpose.[5][6][7]
Principle of Derivatization
The primary amine functional group of this compound is derivatized via an acylation reaction. In this reaction, a fluorinated anhydride, such as Trifluoroacetic Anhydride (TFAA), reacts with the amine to form a stable, volatile N-trifluoroacetyl amide derivative.[8][9] This conversion is crucial as it reduces the polarity of the molecule, making it more suitable for GC analysis. The resulting derivative exhibits improved chromatographic behavior and produces characteristic high molecular weight fragments in the mass spectrum, which are beneficial for selective identification and quantification.[4]
Caption: Acylation of this compound with TFAA.
Experimental Protocol
This protocol outlines the procedure for the derivatization of this compound standards or extracted samples.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Amphetamine-d5
-
Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA)[2][5]
-
Ethyl Acetate (GC grade, anhydrous)[9]
-
Methanol (HPLC grade)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Phosphate Buffer (e.g., pH 6 for sample extraction)
-
Nitrogen gas (high purity)
-
Autosampler vials (2 mL) with PTFE-lined caps
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.[5]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent phenyl-methylpolysiloxane stationary phase.[2][5]
-
Autosampler: For automated injection.
-
Heating block or water bath: Capable of maintaining 70°C.
Sample Preparation (from liquid matrix, e.g., urine)
-
Pipette 1 mL of the sample into a glass tube.
-
Add a known concentration of the internal standard (e.g., 10 µL of 10 µg/mL Amphetamine-d5).
-
Alkalize the sample by adding 0.1 N NaOH.
-
Perform liquid-liquid extraction by adding 2 mL of ethyl acetate and vortexing for 1 minute.
-
Centrifuge for 5 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or ≤ 40°C.
Derivatization Procedure
-
To the dried extract or a known amount of reference standard, add 50 µL of ethyl acetate.[2]
-
Add 50 µL of TFAA or PFPA to the vial.[2]
-
Tightly cap the vial and vortex briefly.
-
Heat the vial at 70°C for 30 minutes in a heating block.[2][5][7]
-
Allow the vial to cool to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[2]
GC-MS Analysis
-
Injection Volume: 1-2 µL.[5]
-
Injection Mode: Splitless.[5]
-
Injector Temperature: 280°C.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[5][10]
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 280°C.[5]
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Acquisition Mode:
Workflow Visualization
Caption: Experimental workflow for GC-MS analysis of the target analyte.
Quantitative Data
| Analyte Group | Derivatizing Agent | Matrix | Limit of Quantification (LOQ) | Linearity Range | Reference |
| Amphetamines & Cathinones | PFPA, HFBA, TFAA | Oral Fluid | 2.5 - 10 ng/mL | 5 or 10 - 1000 ng/mL | [5][7] |
| Amphetamines & Ketamines | HFBA | Urine | 15 - 70 ng/mL | Up to 8000 ng/mL | [11][12] |
Conclusion
The described protocol provides a reliable and robust method for the . Acylation with a fluorinated anhydride, such as TFAA or PFPA, effectively enhances the analyte's volatility and improves its chromatographic properties, allowing for sensitive and accurate quantification. The provided GC-MS parameters and experimental workflow serve as a strong foundation for method development and validation in forensic, clinical, and pharmaceutical research settings. Researchers should perform in-house validation to determine specific performance characteristics such as LOQ, linearity, precision, and accuracy for their particular application and instrumentation.
References
- 1. jfda-online.com [jfda-online.com]
- 2. benchchem.com [benchchem.com]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Simultaneous determination of HFBA-derivatized amphetamines and ketamines in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectroscopic Characterization of 2-(4-Fluorophenyl)propan-2-amine
Abstract
This document provides a comprehensive protocol for the structural characterization of 2-(4-Fluorophenyl)propan-2-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined herein are designed for researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide includes detailed methodologies for sample preparation and data acquisition for both ¹H and ¹³C NMR spectroscopy. Additionally, predicted spectral data are summarized in a tabular format for easy reference, and a graphical representation of the experimental workflow is provided to ensure clarity and reproducibility.
Introduction
This compound, with the molecular formula C₉H₁₂FN, is a chemical compound of interest in pharmaceutical and chemical research.[1][2] Its structure, featuring a fluorinated phenyl ring and a tertiary amine, necessitates unambiguous characterization to ensure purity and confirm its chemical identity. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This application note details the standardized procedures for acquiring and interpreting ¹H and ¹³C NMR spectra for this compound.
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₉H₁₂FN Molecular Weight: 153.20 g/mol [1][2]
Figure 1: Chemical structure of this compound
Experimental Protocols
Materials and Equipment
-
Sample: this compound (purity ≥96%)
-
NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Equipment:
-
NMR Spectrometer (300 MHz or higher recommended for better resolution)
-
5 mm NMR tubes
-
Pipettes and appropriate glassware
-
Vortex mixer
-
Analytical balance
-
Sample Preparation Protocol
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ with TMS) to the vial.
-
Dissolution: Gently vortex the vial to ensure the complete dissolution of the sample.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube.
-
Sealing: Cap the NMR tube securely.
NMR Data Acquisition Protocol
5.1. ¹H NMR Spectroscopy
-
Spectrometer Frequency: ≥ 300 MHz
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise ratio)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
-
Processing:
-
Apply a line broadening factor of 0.3 Hz.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals.
-
5.2. ¹³C NMR Spectroscopy
-
Spectrometer Frequency: ≥ 75 MHz
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments)
-
Acquisition Parameters:
-
Spectral Width: 0 to 200 ppm
-
Number of Scans: 1024 or more (as ¹³C has low natural abundance)
-
Relaxation Delay (d1): 2 seconds
-
-
Processing:
-
Apply a line broadening factor of 1-2 Hz.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Data Presentation
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These values are estimates and may vary slightly based on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Data (in CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₃ (x2) | ~ 1.5 | Singlet | 6H | N/A |
| -NH₂ | ~ 1.6 (broad) | Singlet (broad) | 2H | N/A |
| Ar-H (ortho to F) | ~ 7.0 | Triplet (or dd) | 2H | ~ 8.7 (H-F), ~ 8.7 (H-H) |
| Ar-H (meta to F) | ~ 7.4 | Doublet of doublets | 2H | ~ 8.7 (H-H), ~ 5.5 (H-F) |
Table 2: Predicted ¹³C NMR Data (in CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Coupling to Fluorine |
| -C (CH₃)₂ | ~ 30 | No |
| C -NH₂ | ~ 55 | No |
| Ar-C (meta to F) | ~ 115 | Yes (doublet) |
| Ar-C (ortho to F) | ~ 128 | Yes (doublet) |
| Ar-C -C(CH₃)₂NH₂ | ~ 145 | Yes (doublet) |
| Ar-C -F | ~ 162 | Yes (doublet) |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for the NMR characterization of this compound.
Caption: Experimental workflow for NMR characterization.
References
Application Notes and Protocols for Behavioral Studies of 4-Fluorophenylpropan-2-amine Analogues
Disclaimer: No behavioral studies or dose-response data are currently available in the scientific literature for 2-(4-Fluorophenyl)propan-2-amine. The following information is provided for the structurally similar and more extensively studied compound, 4-fluoroamphetamine (4-FA) , also known as (RS)-1-(4-Fluorophenyl)propan-2-amine. This information is intended for research professionals and for informational purposes only. All research involving psychoactive substances must be conducted in accordance with institutional, national, and international regulations.
Introduction
4-Fluoroamphetamine (4-FA) is a synthetic psychoactive substance of the substituted amphetamine class. It acts as a releasing agent and reuptake inhibitor of norepinephrine, dopamine, and serotonin, with a more pronounced effect on dopamine and norepinephrine systems. Its behavioral profile in preclinical models suggests psychostimulant and reinforcing effects, making it a relevant compound for studying the neurobiology of addiction and psychostimulant action. These application notes provide detailed protocols and available dose-response data for key behavioral assays used to characterize the effects of 4-FA.
Data Presentation
The following tables summarize the available quantitative dose-response data for 4-FA in preclinical behavioral studies.
Table 1: Drug Discrimination in Rats Trained to Discriminate (+)-Amphetamine
| 4-FA Dose (mg/kg, i.p.) | % Responding on (+)-Amphetamine-Appropriate Lever |
| 0.1 | ~10% |
| 0.3 | ~40% |
| 0.43 (ED₅₀) | 50% |
| 1.0 | ~85% |
| 3.0 | >90% |
ED₅₀: Effective dose at which 50% of the animals respond on the drug-appropriate lever.
Table 2: Locomotor Activity in Mice
| 4-FA Dose (mg/kg, i.p.) | Locomotor Activity (Qualitative Description) |
| 1.0 - 10.0 | Depression of locomotor activity |
Note: Quantitative dose-response data for locomotor activity are limited. One study reported a depression of locomotor activity in mice, which is an atypical finding for a psychostimulant and warrants further investigation.
Table 3: Self-Administration in Rhesus Monkeys
| 4-FA | Reinforcing Effect |
| Various Doses | Positive Reinforcer (Fixed-Ratio and Progressive-Ratio Schedules) |
Experimental Protocols
Locomotor Activity Assay
Objective: To assess the dose-dependent effects of a test compound on spontaneous horizontal and vertical movement in an open field.
Materials:
-
Open field apparatus (e.g., 40 x 40 x 30 cm clear acrylic box) equipped with infrared photobeams.
-
Data acquisition software.
-
Test compound (e.g., 4-FA) dissolved in a suitable vehicle (e.g., 0.9% saline).
-
Vehicle control.
-
Experimental animals (e.g., male C57BL/6 mice, 8-10 weeks old).
Protocol:
-
Habituation:
-
Handle the mice for 5 minutes each day for 3 consecutive days leading up to the experiment.
-
On the day before the experiment, habituate the mice to the testing room for at least 1 hour.
-
Place each mouse in the open field apparatus for 30 minutes to habituate to the novel environment.
-
-
Test Day:
-
Bring the mice to the testing room and allow them to acclimate for at least 1 hour.
-
Administer the vehicle or a specific dose of the test compound (e.g., 4-FA) via the desired route (e.g., intraperitoneal injection, i.p.).
-
Immediately place the mouse in the center of the open field apparatus.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60 minutes), typically in 5-minute time bins.
-
-
Data Analysis:
-
Analyze the data to determine the total distance traveled and/or the number of beam breaks for each dose group.
-
Compare the effects of different doses of the test compound to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Generate a dose-response curve by plotting the mean locomotor activity against the dose of the test compound.
-
Drug Discrimination Assay
Objective: To determine if a novel compound produces subjective effects similar to a known drug of abuse.
Materials:
-
Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
-
Data acquisition and control software.
-
Training drug (e.g., (+)-amphetamine sulfate) and vehicle.
-
Test compound (e.g., 4-FA).
-
Food pellets (reinforcers).
-
Experimental animals (e.g., male Sprague-Dawley rats, food-restricted to 85-90% of their free-feeding body weight).
Protocol:
-
Lever Press Training:
-
Train the rats to press a lever for food reinforcement on a fixed-ratio 1 (FR1) schedule until a stable rate of responding is achieved.
-
-
Discrimination Training:
-
Establish a discrimination between the training drug (e.g., 1.0 mg/kg (+)-amphetamine, i.p.) and vehicle (e.g., saline).
-
On drug training days, administer the training drug and reinforce responses on the designated "drug" lever.
-
On vehicle training days, administer the vehicle and reinforce responses on the "vehicle" lever.
-
Alternate drug and vehicle training days until the rats reliably respond on the correct lever (e.g., >80% accuracy for the first 10 responses).
-
-
Substitution Testing:
-
Once discrimination is established, begin substitution tests with the test compound (e.g., 4-FA).
-
Administer a dose of the test compound and allow the rat to respond on either lever. No reinforcement is delivered during test sessions.
-
Record the number of responses on each lever to determine the percentage of responding on the drug-appropriate lever.
-
Test a range of doses of the test compound to generate a dose-response curve.
-
-
Data Analysis:
-
Calculate the percentage of responses on the drug-appropriate lever for each dose of the test compound.
-
A compound is considered to fully substitute for the training drug if it produces >80% drug-lever responding.
-
Calculate the ED₅₀ value, which is the dose that produces 50% drug-lever responding.
-
Intravenous Self-Administration Assay
Objective: To assess the reinforcing properties of a test compound.
Materials:
-
Operant conditioning chambers equipped with a lever, cue lights, and an infusion pump connected to an indwelling intravenous catheter.
-
Data acquisition and control software.
-
Test compound (e.g., 4-FA) dissolved in sterile saline for intravenous infusion.
-
Surgically implanted intravenous catheters in experimental animals (e.g., rhesus monkeys or rats).
Protocol:
-
Catheter Implantation and Recovery:
-
Surgically implant a chronic indwelling catheter into the jugular or femoral vein of the animal under aseptic conditions.
-
Allow for a post-operative recovery period.
-
-
Acquisition of Self-Administration:
-
Train the animal to press a lever to receive an infusion of a known reinforcer (e.g., cocaine) on an FR1 schedule. Each lever press results in a single infusion.
-
-
Dose-Response Determination (Fixed-Ratio Schedule):
-
Once stable responding is established, substitute different doses of the test compound (e.g., 4-FA) for the training drug.
-
Determine the number of infusions self-administered at each dose over a set session duration (e.g., 1-2 hours).
-
Generate a dose-response curve by plotting the mean number of infusions against the dose. An inverted U-shaped curve is typically observed.
-
-
Reinforcing Efficacy (Progressive-Ratio Schedule):
-
To assess the motivation to take the drug, use a progressive-ratio (PR) schedule where the number of lever presses required for each subsequent infusion increases.
-
The "breakpoint" is the highest ratio completed before responding ceases.
-
Determine the breakpoint for different doses of the test compound. Higher breakpoints indicate greater reinforcing efficacy.
-
-
Data Analysis:
-
For FR schedules, analyze the number of infusions per session for each dose.
-
For PR schedules, determine the breakpoint for each dose.
-
Compare the reinforcing effects of the test compound to a known reinforcer like cocaine.
-
Visualizations
Experimental Workflow: Locomotor Activity Test
Caption: Workflow for a typical locomotor activity experiment.
Signaling Pathway of 4-Fluoroamphetamine
Application Note: Metabolite Identification of 2-(4-Fluorophenyl)propan-2-amine in Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(4-Fluorophenyl)propan-2-amine is a substituted phenethylamine derivative. The characterization of its metabolic fate is crucial for understanding its pharmacokinetics, potential toxicity, and for developing robust analytical methods for its detection in biological matrices. This document provides detailed protocols for the identification of its metabolites in urine, utilizing standard analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined are essential for applications in forensic toxicology, clinical chemistry, and pharmaceutical research.
Proposed Metabolic Pathways
The metabolism of xenobiotics like this compound primarily occurs in the liver and involves a series of enzymatic reactions to increase their polarity and facilitate excretion. Based on the metabolism of structurally similar fluoroamphetamine analogs, the primary metabolic pathways are expected to be aliphatic hydroxylation and subsequent conjugation.[1][2]
-
Phase I Metabolism: The primary reaction is likely hydroxylation of the propyl chain, leading to the formation of an alcohol. Aromatic hydroxylation on the fluorophenyl ring is also a possibility.[1]
-
Phase II Metabolism: The hydroxylated metabolites can then be conjugated with glucuronic acid, forming more water-soluble glucuronide conjugates that are readily excreted in the urine.[3]
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
A robust analytical workflow is essential for the accurate identification of metabolites in complex biological matrices like urine.[4] The following protocols describe sample preparation, enzymatic hydrolysis, and LC-MS/MS analysis.
Urine Sample Preparation
The goal of sample preparation is to remove interfering substances from the urine matrix while concentrating the analytes of interest.[5]
-
Reagents & Materials:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 6)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Nitrogen evaporator
-
-
Protocol:
-
Thaw frozen urine samples at room temperature.
-
To 1 mL of urine, add 1 mL of phosphate buffer (pH 6) and vortex for 30 seconds.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water.
-
Load the supernatant from the centrifuged sample onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove salts and polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
-
Elute the analytes with 2 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid) for LC-MS/MS analysis.
-
Enzymatic Hydrolysis (for Conjugated Metabolites)
To identify metabolites that have undergone Phase II conjugation, enzymatic hydrolysis is required to cleave the conjugate moiety (e.g., glucuronide).[6]
-
Reagents & Materials:
-
β-glucuronidase from E. coli
-
Ammonium acetate buffer (pH 5)
-
Heating block or water bath
-
-
Protocol:
-
Following centrifugation (Step 3 in 2.1), transfer the supernatant to a new tube.
-
Add 500 µL of ammonium acetate buffer.
-
Add 20 µL of β-glucuronidase solution.
-
Incubate the mixture at 50-60°C for 1-2 hours.
-
After incubation, cool the sample to room temperature and proceed with the SPE protocol (Step 4 in 2.1).
-
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of drug metabolites.[7]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
-
LC Method (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B
-
-
Injection Volume: 5 µL.
-
-
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Full scan for initial metabolite discovery, followed by targeted Multiple Reaction Monitoring (MRM) for quantification.
-
Collision Gas: Argon.
-
Key Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature) and collision energy for each specific analyte.
-
Data Presentation
Metabolite identification involves comparing the mass spectra of potential metabolites in the sample with reference standards or predicting fragmentation patterns. The table below summarizes the expected mass-to-charge ratios (m/z) for the parent compound and its proposed primary metabolites.
| Analyte | Proposed Structure/Modification | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) (Predicted) |
| This compound | Parent Compound | 154.1 | 137.1, 109.1 |
| Hydroxy-2-(4-Fluorophenyl)propan-2-amine | +OH | 170.1 | 152.1, 109.1 |
| Glucuronide Conjugate of Hydroxy-Metabolite | +C₆H₈O₆ | 346.1 | 170.1 |
Experimental Workflow Visualization
The entire process from sample receipt to data analysis can be visualized as a streamlined workflow.
Caption: Workflow for urine metabolite identification.
References
- 1. Excretion of 4-fluoroamphetamine and three metabolites in urine after controlled oral ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Quantitative Analysis of 2-Fluoromethamphetamine and Its Metabolites in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pjoes.com [pjoes.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical strategies for LC-MS-based targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Fluorophenyl)propan-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-(4-Fluorophenyl)propan-2-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound are reductive amination of 4'-fluoropropiophenone and the Leuckart reaction. Reductive amination involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the target amine. The Leuckart reaction uses formamide or ammonium formate as both the nitrogen source and the reducing agent, typically requiring high temperatures.[1][2][3]
Q2: What are the primary side reactions that can lower the yield?
A2: Key side reactions that can diminish the yield of this compound include:
-
Ketone Reduction: The starting material, 4'-fluoropropiophenone, can be reduced to the corresponding alcohol, 2-(4-fluorophenyl)propan-2-ol.
-
Dimerization: Formation of dimeric impurities can occur under certain reductive conditions.
-
Over-alkylation: In reductive amination, the primary amine product can sometimes react further to form secondary and tertiary amines, although this is less common when using a large excess of ammonia.
Q3: How critical is pH control during reductive amination?
A3: pH control is crucial for maximizing the yield of the imine intermediate during reductive amination. An optimal pH facilitates the protonation of the carbonyl oxygen, a key step in the reaction, without excessively protonating the amine nucleophile, which would render it non-reactive.
Q4: Which reducing agents are suitable for the reduction of the imine intermediate?
A4: Several reducing agents can be employed, with the choice impacting selectivity and yield. Common options include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4] While NaBH₄ is a potent reducing agent, it can also lead to a higher incidence of ketone reduction.[4] NaBH₃CN and NaBH(OAc)₃ are milder and more selective for the imine, reducing the likelihood of side reactions.[3][4]
Q5: What are the typical reaction conditions for the Leuckart reaction?
A5: The Leuckart reaction generally requires high temperatures, often between 120°C and 165°C.[1] It utilizes ammonium formate or formamide as the reagent. Using ammonium formate is often reported to produce better yields compared to formamide alone.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | 1. Incomplete imine formation. 2. Suboptimal pH during imine formation. 3. Inefficient reduction of the imine. 4. Over-reduction of the ketone starting material. | 1. Ensure adequate reaction time and temperature for imine formation. Consider using a dehydrating agent. 2. Buffer the reaction mixture to an appropriate pH. 3. Choose a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃. Ensure correct stoichiometry. 4. Use a milder reducing agent or add the reducing agent after confirming imine formation. |
| Presence of 2-(4-fluorophenyl)propan-2-ol impurity | The reducing agent is reducing the starting ketone. | Switch to a milder, more selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). Alternatively, perform the reaction in a stepwise manner, allowing for complete imine formation before the addition of the reducing agent. |
| Formation of Dimeric Impurities | Suboptimal reaction conditions or inappropriate choice of reducing agent. | Optimize reaction concentration and temperature. Consider a different reducing agent or catalytic hydrogenation. |
| Difficult Purification | Presence of multiple impurities with similar polarities. | Employ a multi-step purification process. Start with an acid-base extraction to separate the basic amine from neutral and acidic impurities. Follow this with column chromatography for finer separation. Recrystallization of the final product can be used to achieve high purity.[5][6] |
Quantitative Data Summary
The following table provides an illustrative comparison of typical yields for the synthesis of this compound via different methods. These values are based on results for structurally related molecules due to the limited availability of direct comparative data in the literature.
| Synthetic Method | Reducing Agent/Reagent | Typical Yield (%) | Key Considerations |
| Reductive Amination | Sodium Borohydride (NaBH₄) | 50-65 | Prone to ketone reduction. |
| Reductive Amination | Sodium Cyanoborohydride (NaBH₃CN) | 70-85 | More selective for the imine; toxic cyanide byproduct. |
| Reductive Amination | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 75-90 | Mild and selective; sensitive to moisture. |
| Leuckart Reaction | Ammonium Formate | 60-75 | High temperatures required; formation of N-formyl intermediate. |
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination with Sodium Triacetoxyborohydride
-
Imine Formation: In a round-bottom flask, dissolve 4'-fluoropropiophenone (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add a solution of ammonia in methanol (excess, e.g., 7 N solution, 5-10 eq) to the flask.
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent like diethyl ether or dichloromethane.[5]
-
Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid. The amine will move to the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral impurities.[5]
-
Basify the aqueous layer by the slow addition of a strong base (e.g., 1 M NaOH) until the pH is greater than 10.[5]
-
The free amine will precipitate or can be extracted with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified amine.
Visualizations
References
Technical Support Center: Purification of Crude 2-(4-Fluorophenyl)propan-2-amine by Recrystallization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 2-(4-Fluorophenyl)propan-2-amine via recrystallization. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the experimental process.
Troubleshooting Guides
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: What should I do if no crystals form after cooling the solution?
A1: The failure of crystals to form is a common issue that can often be resolved by inducing crystallization. This phenomenon may be due to supersaturation or the use of excess solvent.[1][2]
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The micro-abrasions on the glass can provide nucleation sites for crystal growth to begin.[2]
-
Seeding: Introduce a "seed crystal," which is a very small amount of the crude or pure solid, into the cooled solution. This provides a template for further crystallization.[1]
-
Reducing Solvent Volume: If too much solvent was used, the solution may not be saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][2]
-
Lowering Temperature: If crystals still do not form at room temperature, try cooling the flask in an ice bath.[1]
Q2: The compound has "oiled out" instead of forming crystals. How can this be fixed?
A2: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a solid. This is often because the solution is too concentrated or has been cooled too quickly.[1] It can also happen if the melting point of the impure compound is lower than the temperature of the solution.
-
Reheat and Dilute: Warm the mixture to redissolve the oil. Add a small amount of additional solvent to decrease the saturation of the solution and then allow it to cool slowly.[1]
-
Slow Cooling: Rapid cooling can favor oil formation. Insulate the flask to ensure a gradual decrease in temperature, allowing more time for orderly crystal lattice formation.[1]
-
Solvent System Adjustment: The choice of solvent is critical. You may need to experiment with a different solvent or a mixed-solvent system. For amines, converting the freebase to a salt by adding an acid can sometimes improve crystallization properties.[1]
Q3: The yield of recrystallized product is very low. What are the likely causes and how can I improve it?
A3: A low yield can be attributed to several factors during the recrystallization process.
-
Excess Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude material.[2]
-
Premature Crystallization: If crystals form during a hot filtration step (if performed to remove insoluble impurities), product will be lost. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.
-
Incomplete Crystallization: Ensure the solution has been cooled sufficiently to maximize the precipitation of the product. Using an ice bath after cooling to room temperature can increase the yield.
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For this compound, which is a basic compound, polar organic solvents are often a good starting point. It has been noted to be soluble in ethanol, dimethyl sulfoxide, and dimethyl formamide.[3] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.[4]
Q2: What are the common impurities that might be present in crude this compound?
A2: While specific impurities depend on the synthetic route, common contaminants in the synthesis of 2-arylpropan-2-amines may include unreacted starting materials, reagents, and byproducts from side reactions.[5] For amines synthesized via reductive amination, potential impurities could include the corresponding ketone precursor and over-reduction products.
Q3: Can I recrystallize the hydrochloride salt of this compound?
A3: Yes, often the salt form of an amine has better crystallization properties than the freebase.[1] The hydrochloride salt is a solid and can be recrystallized from suitable solvents. The choice of solvent will differ from that used for the freebase, with polar solvents like alcohols or alcohol/water mixtures being common choices.
Data Presentation
| Solvent Category | Examples | Qualitative Solubility of this compound |
| Polar Protic | Ethanol, Methanol, Water | Soluble in ethanol.[3] Water may be used as an anti-solvent. |
| Polar Aprotic | DMSO, DMF, Acetone | Soluble in DMSO and DMF.[3] |
| Non-Polar | Hexane, Toluene | Likely sparingly soluble or insoluble. |
| Mixed Solvents | Ethanol/Water, Hexane/Ethyl Acetate | Often effective for fine-tuning solubility.[4][6] |
Experimental Protocols
Protocol: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent dropwise as it heats to ensure only the minimum required volume is used.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. For final drying, transfer the crystals to a watch glass or drying oven.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 459-02-9 CAS MSDS (1-(4-Fluorophenyl)propane-2-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Troubleshooting Side Reactions in Amine Synthesis
Welcome to our technical support center for amine synthesis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Reductive Amination
Question: My reductive amination is producing a significant amount of alcohol byproduct instead of the desired amine. What's causing this and how can I fix it?
Answer: This common side reaction occurs when the reducing agent reduces the starting aldehyde or ketone before it can form an imine with the amine.[1] The rate of imine formation is often the rate-limiting step, and if the reducing agent is too reactive, it will preferentially attack the more electrophilic carbonyl group.
Troubleshooting Steps:
-
Choice of Reducing Agent: Switch to a milder reducing agent that selectively reduces the iminium ion over the carbonyl. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose.[2][3][4]
-
pH Control: Imine formation is typically favored under weakly acidic conditions (pH 4-6).[2][3] At this pH, the carbonyl is sufficiently protonated to enhance its reactivity towards the amine, while the amine remains nucleophilic enough to attack the carbonyl.
-
Staged Addition: Add the reducing agent after allowing sufficient time for the imine to form. You can monitor the imine formation via techniques like TLC or NMR.[4]
Question: I'm observing the formation of a dialkylated or trialkylated amine instead of the desired mono-alkylated product. How can I improve the selectivity?
Answer: Over-alkylation is a common issue where the newly formed amine product is more nucleophilic than the starting amine and reacts further with the alkylating agent.[5][6][7]
Troubleshooting Steps:
-
Stoichiometry Control: Use a large excess of the starting amine relative to the alkylating agent to increase the probability of the alkylating agent reacting with the starting amine.[5]
-
Protecting Groups: If applicable, protect the starting amine with a suitable protecting group to prevent over-alkylation. The protecting group can be removed in a subsequent step. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[8][9][10]
Acylation of Amines
Question: During the acylation of my primary amine with an acyl chloride, I'm getting a diacylated product (an imide). How can I prevent this?
Answer: Diacylation can occur if the reaction conditions are too harsh or if an excess of the acylating agent is used.[11] The initially formed amide can be deprotonated to form an amidate anion, which then acts as a nucleophile towards another molecule of the acylating agent.
Troubleshooting Steps:
-
Control Stoichiometry: Use a 1:1 molar ratio of the amine to the acylating agent.
-
Use a Base: Add a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.[6] This prevents the accumulation of acid that can catalyze side reactions.
-
Lower Temperature: Run the reaction at a lower temperature to reduce the rate of the second acylation.
Question: My acylation reaction with an amine is sluggish and giving low yields. What could be the problem?
Answer: The reactivity of amines in acylation can be significantly influenced by steric hindrance and the electronic properties of the substituents.[12] Bulky substituents on the amine or the acylating agent can hinder the approach of the nucleophile to the electrophile. Electron-withdrawing groups on the amine decrease its nucleophilicity.
Troubleshooting Steps:
-
More Reactive Acylating Agent: If using a less reactive acylating agent like an ester, switch to a more reactive one like an acyl chloride or anhydride.
-
Catalyst: For less reactive amines, consider using a catalyst such as 4-dimethylaminopyridine (DMAP).
-
Increase Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier.
Gabriel Synthesis
Question: I am unable to synthesize an aniline derivative using the Gabriel synthesis. Why is this method not working for aromatic amines?
Answer: The Gabriel synthesis is generally not suitable for preparing aryl amines because aryl halides do not typically undergo nucleophilic substitution with the phthalimide anion under standard SN2 conditions.[13] The carbon-halogen bond in aryl halides is stronger and less susceptible to nucleophilic attack.
Alternative Methods for Aryl Amine Synthesis:
-
Buchwald-Hartwig amination
-
Reduction of nitroarenes
Question: The hydrolysis of the N-alkylphthalimide in my Gabriel synthesis is giving a poor yield of the primary amine. What are the common issues?
Answer: The cleavage of the N-alkylphthalimide can be challenging. Basic hydrolysis can be slow and may lead to side reactions, while acidic hydrolysis requires harsh conditions.[13][14]
Troubleshooting Steps:
-
Hydrazinolysis: The most effective method for cleaving the phthalimide is typically hydrazinolysis, using hydrazine (N₂H₄) in a solvent like ethanol. This leads to the formation of a stable phthalhydrazide precipitate, which can be easily filtered off, leaving the desired primary amine in solution.[13][14]
Hofmann Rearrangement
Question: My Hofmann rearrangement of a primary amide is not proceeding to completion. What are the critical parameters for this reaction?
Answer: The Hofmann rearrangement requires careful control of stoichiometry and reaction conditions. The key steps involve the formation of an N-bromoamide intermediate and its subsequent rearrangement to an isocyanate.[15][16][17]
Troubleshooting Steps:
-
Fresh Reagents: Ensure that the bromine and sodium hydroxide solutions are fresh. Sodium hypobromite, the active reagent, is formed in situ and can decompose over time.[17]
-
Sufficient Base: A sufficient amount of strong base (like NaOH) is crucial for the deprotonation of the amide and the subsequent rearrangement.[18]
-
Temperature Control: The initial bromination is often carried out at low temperatures, followed by warming to induce the rearrangement.
Troubleshooting Workflows
Caption: Troubleshooting workflow for reductive amination side reactions.
Caption: Troubleshooting guide for common issues in the acylation of amines.
Quantitative Data Summary
| Reaction Type | Common Side Reaction | Key Parameter | Recommended Condition | Expected Outcome |
| Reductive Amination | Alcohol Formation | Reducing Agent | NaBH₃CN or NaBH(OAc)₃ | Increased amine yield, minimized alcohol byproduct |
| pH | 4 - 6 | Favors imine formation over carbonyl reduction | ||
| Over-alkylation | Stoichiometry | >5 eq. of starting amine | Increased mono-alkylated product selectivity | |
| Acylation of Amines | Diacylation (Imide) | Stoichiometry | 1:1 Amine:Acylating Agent | Minimized diacylation |
| Base | 1.1 eq. Pyridine or Et₃N | Neutralizes HCl, prevents side reactions | ||
| Gabriel Synthesis | Low Cleavage Yield | Cleavage Reagent | Hydrazine (N₂H₄) | High yield of primary amine |
Experimental Protocols
Protocol 1: Optimized Reductive Amination with NaBH₃CN
This protocol is designed to minimize the formation of alcohol byproducts.
Materials:
-
Aldehyde or ketone (1.0 eq.)
-
Primary or secondary amine (1.2 eq.)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq.)
-
Methanol (or other suitable solvent)
-
Acetic acid (to adjust pH)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve the aldehyde or ketone and the amine in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Adjust the pH of the solution to approximately 4-6 by the dropwise addition of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.
-
Once imine formation is significant, add the sodium cyanoborohydride portion-wise over 10-15 minutes. Caution: NaBH₃CN can release toxic HCN gas upon acidification, handle in a well-ventilated fume hood.
-
Continue stirring the reaction at room temperature for an additional 3-12 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Perform an appropriate aqueous work-up to quench the reaction and remove inorganic salts.
-
Purify the crude product by column chromatography, distillation, or recrystallization.
Protocol 2: Selective Mono-acylation of a Primary Amine
This protocol aims to prevent the formation of diacylated byproducts.
Materials:
-
Primary amine (1.0 eq.)
-
Acyl chloride (1.0 eq.)
-
Pyridine (1.1 eq.)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Standard work-up and purification reagents
Procedure:
-
Dissolve the primary amine and pyridine in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up, including a wash with a dilute acid solution (e.g., 1M HCl) to remove excess pyridine, followed by a wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting amide by column chromatography or recrystallization.
References
- 1. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 9. Protective Groups [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. byjus.com [byjus.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 17. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Column Chromatography for 2-(4-Fluorophenyl)propan-2-amine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(4-Fluorophenyl)propan-2-amine by column chromatography. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound streaking or tailing on the silica gel column?
A1: Severe streaking or tailing of amine-containing compounds on silica gel is a common issue. It is primarily caused by the interaction between the basic amine group of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to poor separation, broad peaks, and potential loss of the compound on the column.
Q2: What are the recommended stationary phases for the purification of this compound?
A2: While standard silica gel can be used with modifications to the mobile phase, alternative stationary phases are often more effective for purifying basic amines:
-
Amine-functionalized silica: This is an excellent option as it has a basic surface that minimizes the unwanted interactions causing peak tailing.[1]
-
Basic alumina: Alumina is a basic stationary phase and can be a good alternative to silica gel for the purification of amines.
-
Reversed-phase (C18) silica: In cases where the compound is sufficiently non-polar, reversed-phase chromatography can be a suitable purification method.[2]
Q3: What mobile phase systems are recommended for the column chromatography of this compound on silica gel?
A3: A common approach is to use a non-polar solvent and gradually increase the polarity with a more polar solvent. To counteract the acidic nature of silica gel, a small amount of a basic modifier is typically added to the mobile phase.[1] Common systems include:
-
Hexane/Ethyl Acetate with Triethylamine (TEA): A gradient of ethyl acetate in hexane is a good starting point. The addition of 0.5-2% TEA to the mobile phase helps to neutralize the acidic sites on the silica gel, leading to better peak shapes.
-
Dichloromethane/Methanol with Triethylamine (TEA) or Ammonium Hydroxide: For more polar impurities, a dichloromethane/methanol gradient can be used. Again, the addition of a basic modifier like TEA or a small percentage of ammonium hydroxide in methanol is crucial.[1]
Q4: How can I visualize this compound on a TLC plate?
A4: Since this compound has a phenyl ring, it should be visible under a UV lamp at 254 nm. For confirmation, or if UV visualization is weak, you can use chemical stains. A ninhydrin stain is highly effective for visualizing primary amines, typically appearing as a purple or pink spot upon heating.
Q5: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A5: Potential impurities can arise from the starting materials, side reactions, or incomplete reactions. Depending on the synthetic route, common impurities may include unreacted starting materials and byproducts from side reactions. For instance, if synthesized from a ketone precursor, incomplete reduction could leave residual ketone.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound streaks or tails on TLC and column | Strong interaction between the basic amine and acidic silica gel. | - Add a basic modifier (0.5-2% triethylamine or ammonium hydroxide) to your mobile phase. - Switch to a less acidic stationary phase like amine-functionalized silica or basic alumina. |
| Compound does not move from the baseline (Low Rf) | The mobile phase is not polar enough. | - Gradually increase the polarity of your mobile phase. For example, increase the percentage of ethyl acetate in hexane or methanol in dichloromethane. |
| Compound runs with the solvent front (High Rf) | The mobile phase is too polar. | - Decrease the polarity of your mobile phase. Start with a lower percentage of the more polar solvent. |
| Poor separation of the product from impurities | - The chosen mobile phase has poor selectivity for the compounds. - The column is overloaded. | - Try a different solvent system. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol system. - Ensure you are not loading too much crude material onto the column. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Loss of compound on the column | Irreversible adsorption of the basic amine to the acidic silica gel. | - Use a mobile phase containing a basic modifier. - Consider using a less reactive stationary phase like amine-functionalized silica. |
| Compound appears to be decomposing on the column | The compound is unstable on the acidic silica gel. | - Neutralize the silica gel by pre-treating it with a solution of your mobile phase containing a basic modifier before packing the column. - Switch to a more inert stationary phase like amine-functionalized silica. |
Data Presentation
Table 1: Recommended Starting Conditions for TLC Method Development
| Stationary Phase | Mobile Phase System | Basic Modifier | Expected Rf Range |
| Silica Gel | Hexane / Ethyl Acetate | 1% Triethylamine | 0.2 - 0.4 |
| Silica Gel | Dichloromethane / Methanol | 1% Triethylamine | 0.2 - 0.4 |
| Amine-functionalized Silica | Hexane / Ethyl Acetate | None | 0.3 - 0.5 |
Note: The optimal solvent ratio will need to be determined experimentally.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Method Development
-
Prepare TLC Plates: Use standard silica gel TLC plates.
-
Prepare Eluent: Prepare a series of developing solvents with varying polarities (e.g., 10%, 20%, 30% ethyl acetate in hexane, each containing 1% triethylamine).
-
Spot the Plate: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent.
-
Visualize: After the solvent front has reached near the top of the plate, remove it, and visualize the spots under a UV lamp (254 nm) and/or by staining with ninhydrin.
-
Optimize: The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.4.
Protocol 2: Column Chromatography on Silica Gel
-
Select Solvent System: Based on your TLC analysis, choose a solvent system that provides good separation and an appropriate Rf value for this compound.
-
Pack the Column:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack, gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Equilibrate the Column: Run 2-3 column volumes of your starting eluent through the column. Never let the solvent level drop below the top of the sand.
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of the starting eluent or a more volatile solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
-
Elute the Column:
-
Start with your initial, least polar eluent.
-
If a gradient elution is necessary, gradually increase the proportion of the more polar solvent.
-
-
Collect and Analyze Fractions: Collect the eluate in fractions and monitor them by TLC to identify the fractions containing your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified this compound.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for amine purification by column chromatography.
References
Technical Support Center: Identifying Synthetic Impurities with Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying synthetic impurities using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is impurity profiling and why is it critical in drug development?
A1: Impurity profiling is the identification and quantification of unwanted chemicals present in active pharmaceutical ingredients (API) or finished drug products.[1] These impurities can arise during synthesis, degradation, or storage and may affect the drug's efficacy and safety.[2][3] Regulatory agencies like the FDA require thorough characterization of impurity profiles to ensure patient safety and product quality.[4]
Q2: What are the common sources of synthetic impurities?
A2: Synthetic impurities can originate from various sources, including raw materials, intermediates, and by-products formed during the manufacturing process.[5] They can also be degradation products that form during storage or upon exposure to light, heat, or humidity.[5][6] Additionally, contaminants from solvents, reagents, or packaging materials can be introduced.[1][7]
Q3: What is the role of mass spectrometry (MS) in identifying these impurities?
A3: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, making it invaluable for impurity identification.[3] It provides crucial information on the molecular weight and elemental composition of unknown compounds.[2][4] When coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it allows for the detection, identification, and quantification of impurities, even at trace levels in complex mixtures.[2][8][9]
Q4: What are the advantages of using high-resolution mass spectrometry (HRMS) for impurity analysis?
A4: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm).[1] This precision allows for the determination of an impurity's elemental composition, which is a critical step in identifying its chemical structure.[4][10] HRMS is particularly useful for distinguishing between compounds with very similar masses and for analyzing complex samples.[2][11]
Q5: How does tandem mass spectrometry (MS/MS) aid in structural elucidation?
A5: Tandem mass spectrometry (MS/MS) involves isolating an ion of interest (the precursor ion) and fragmenting it to produce a series of smaller ions (product ions).[4] The resulting fragmentation pattern is unique to the molecule's structure and can be used like a fingerprint to identify the impurity.[3][12] By analyzing these fragments, scientists can piece together the impurity's structure, often by comparing its fragmentation pattern to that of the API.[4][13]
Q6: What software tools are commonly used for impurity data analysis?
A6: Several software platforms are available to process and interpret mass spectrometry data for impurity analysis. These tools can perform spectral deconvolution, background subtraction, and automated peak detection.[1] Many platforms also integrate with spectral libraries like NIST or Wiley for compound identification through library searching.[14][15] Specialized software can also predict fragmentation patterns and match them against experimental data to aid in structural elucidation.[6][15]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor Signal Intensity or No Impurity Peak
Q: I am not detecting my expected impurity, or the signal is extremely weak. What are the common causes and solutions?
A: Weak or absent signals can be frustrating. The issue often lies with the sample, the ionization process, or the instrument's calibration.[16]
-
Sample Concentration: The impurity concentration may be too low for detection or, conversely, too high, causing ion suppression.[16]
-
Solution: Try preparing a more concentrated sample if the signal is weak. If you suspect ion suppression, dilute the sample.[16]
-
-
Ionization Efficiency: The chosen ionization method (e.g., ESI, APCI) may not be optimal for your impurity.[16]
-
Solution: Experiment with different ionization sources if available. Optimize source parameters such as gas flows, temperatures, and voltages to maximize the signal for your analyte.[16]
-
-
Instrument Calibration and Tuning: The mass spectrometer may not be properly calibrated or tuned for the mass range of interest.
-
Solution: Perform a routine tune and mass calibration of the instrument according to the manufacturer's guidelines to ensure it is operating at peak performance.[16]
-
Issue 2: Unexpected Peaks and Adduct Formation
Q: My mass spectrum contains several unexpected peaks that don't correspond to known impurities. How can I identify them?
A: Unexpected peaks are often the result of adduct formation, where the analyte molecule associates with ions from the mobile phase or sample matrix.[17] This is especially common in electrospray ionization (ESI).
-
Common Adducts: The most frequent adducts in positive ion mode are with sodium ([M+Na]⁺) and potassium ([M+K]⁺).[18] In negative ion mode, adducts with mobile phase modifiers like formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) can occur.
-
Sources: Sodium and potassium ions can leach from glassware, or be present in HPLC solvents and reagents.[18][19] Biological samples often have high salt concentrations.[18][19]
-
Solutions:
-
Lower Mobile Phase pH: Adding a small amount of an acid like formic acid provides an excess of protons (H⁺), promoting the formation of the protonated molecule ([M+H]⁺) over metal adducts.[19]
-
Use High-Purity Reagents: Use high-purity, LC-MS grade solvents and reagents to minimize salt contamination.[18]
-
Use Plastic Vials: Consider using plastic vials instead of glass to avoid leaching of metal ions.[18]
-
Controlled Adduction: If protonation is inefficient for your analyte, you can intentionally add a low concentration of a salt (e.g., sodium acetate) to the mobile phase to drive the formation of a single, consistent adduct ion, which can improve signal stability.[19]
-
Table 1: Common Adduct Ions in ESI-MS
| Adduct Ion | Mass Shift (Da) | Polarity | Common Source(s) |
|---|---|---|---|
| [M+H]⁺ | +1.0073 | Positive | Acidic mobile phase |
| [M+NH₄]⁺ | +18.0338 | Positive | Ammonium salts (e.g., ammonium formate) |
| [M+Na]⁺ | +22.9892 | Positive | Glassware, reagents, sample matrix |
| [M+K]⁺ | +38.9632 | Positive | Glassware, reagents, sample matrix |
| [M-H]⁻ | -1.0073 | Negative | Basic mobile phase |
| [M+Cl]⁻ | +34.9694 | Negative | Chlorinated solvents, sample matrix |
| [M+HCOO]⁻ | +44.9982 | Negative | Formic acid in mobile phase |
| [M+CH₃COO]⁻ | +59.0139 | Negative | Acetic acid in mobile phase |
Issue 3: Ion Suppression Effects
Q: My analyte signal is inconsistent or lower than expected, especially in complex samples. Could this be ion suppression?
A: Yes, this is a classic symptom of ion suppression. Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, reducing its signal intensity.[20][21] This can severely impact the accuracy and sensitivity of your analysis.[21]
-
Causes: Ion suppression is caused by various matrix components, including salts, endogenous compounds, and detergents, that compete with the analyte for ionization in the MS source.[20][22]
-
Troubleshooting & Mitigation:
-
Improve Sample Preparation: The most effective solution is to remove interfering compounds before analysis. Use more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[20][22]
-
Enhance Chromatographic Separation: Modify your LC method to better separate the impurity from matrix components. Increasing the gradient length or using a higher-resolution column can help.[23]
-
Dilute the Sample: Diluting the sample reduces the concentration of both the analyte and the interfering matrix components, which can lessen the suppression effect.[22]
-
Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with your analyte will experience similar ion suppression, allowing for accurate quantification.[20]
-
Issue 4: Persistent Background Noise and Contamination
Q: I'm observing persistent background peaks in my blanks and samples. What are the likely sources and how can I eliminate them?
A: Background contamination is a common issue that can obscure low-level impurity peaks. Contaminants can be introduced at any stage of the analytical process.[24][25]
-
Common Sources:
-
Solvents/Reagents: Low-grade solvents can contain impurities. Polyethylene glycol (PEG) is a frequent contaminant from detergents used to clean glassware.[24]
-
Lab Environment: Keratins from skin and hair are ubiquitous protein contaminants.[24] Dust and other airborne particles can also interfere.
-
Plasticware: Plasticizers like phthalates can leach from tubes, pipette tips, and bottle caps.[21]
-
LC System: Contaminants can build up in the LC system, especially from previous analyses, and "ghost peaks" may appear in later runs.[26]
-
-
Solutions:
-
Use High-Purity Materials: Always use LC-MS grade solvents, reagents, and water.[27]
-
Meticulous Cleaning: Ensure all glassware is thoroughly rinsed with high-purity solvent after washing.
-
Maintain a Clean Workspace: Work in a clean environment and wear gloves to minimize keratin contamination.[24]
-
System Purge: Regularly flush the LC system and column with a strong solvent mixture (e.g., isopropanol, acetonitrile, water) to remove accumulated contaminants.
-
Use an Exclusion List: If a specific contaminant is always present and identified, its m/z value can be added to an exclusion list in the MS acquisition method to prevent the instrument from spending time analyzing it.[24]
-
Table 2: Common Background Contaminants in Mass Spectrometry
| Contaminant | Common m/z Values (Positive Ion) | Likely Source(s) |
|---|---|---|
| Polyethylene Glycol (PEG) | Series of peaks 44 Da apart (e.g., 459.3, 503.3, 547.4) | Detergents, soaps, lab consumables |
| Phthalates (Plasticizers) | 149.023 (common fragment), 391.284 ([M+H]⁺ for DEHP) | Plastic tubes, containers, tubing |
| Polysiloxanes | Series of peaks 74 Da apart | Pump oils, silicone grease, septa |
| Human Keratins | Various multiply charged ions | Skin, hair, dust |
| Trifluoroacetic Acid (TFA) Clusters | 227.985 ([2M-H]⁻ in neg mode), various clusters | Common mobile phase additive |
Experimental Protocols
Protocol 1: General Sample Preparation for LC-MS Impurity Analysis
This protocol outlines a general workflow for preparing a synthetic compound for impurity analysis.
-
Sample Weighing and Dissolution:
-
Accurately weigh approximately 1-5 mg of the sample into a clean vial.
-
Dissolve the sample in a solvent that is compatible with the mobile phase and provides good solubility. A common choice is a 50:50 mixture of acetonitrile and water. Vortex thoroughly to ensure complete dissolution.
-
-
Dilution:
-
Perform serial dilutions to bring the sample to a final concentration suitable for LC-MS analysis, typically in the range of 1-100 µg/mL. The optimal concentration should be determined during method development.
-
-
Filtration:
-
Filter the final diluted sample through a 0.22 µm syringe filter (choose a filter material, like PTFE or nylon, that is compatible with your solvent) to remove any particulate matter that could clog the LC system.[28]
-
-
Sample Storage:
Note: For samples in complex matrices (e.g., biological fluids), additional steps like protein precipitation or solid-phase extraction (SPE) are required to remove interferences.[28][29]
Data Presentation
Table 3: Comparison of Mass Analyzer Technologies for Impurity Profiling
| Mass Analyzer | Typical Resolution (FWHM) | Typical Mass Accuracy | Key Advantages for Impurity Analysis |
| Single Quadrupole | Low (~1,000) | Low (~100 ppm) | Simple, robust, good for quantification of known impurities. |
| Triple Quadrupole (QqQ) | Low (~1,000) | Low (~100 ppm) | Highly sensitive and selective for quantification (MRM mode). |
| Time-of-Flight (TOF) | High (10,000 - 60,000) | High (<5 ppm) | Excellent for accurate mass measurements and elemental composition determination.[4][10] |
| Orbitrap | Very High (up to >240,000) | Very High (<3 ppm) | Provides exceptional resolution and mass accuracy, enabling confident identification in complex matrices.[4] |
| Ion Trap (IT) | Low (~2,000) | Moderate (~20 ppm) | Excellent for detailed MSⁿ fragmentation studies for structural elucidation. |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. innovationaljournals.com [innovationaljournals.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. biotech-spain.com [biotech-spain.com]
- 10. tandfonline.com [tandfonline.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. pure.qub.ac.uk [pure.qub.ac.uk]
- 14. How to Use Library Search Results to Identify Compounds in Mass Spectra? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. youtube.com [youtube.com]
- 16. gmi-inc.com [gmi-inc.com]
- 17. chromacademy.com [chromacademy.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. learning.sepscience.com [learning.sepscience.com]
- 20. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. waters.com [waters.com]
- 24. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. researchgate.net [researchgate.net]
- 27. m.youtube.com [m.youtube.com]
- 28. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 29. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Resolving Enantiomers of 2-(4-Fluorophenyl)propan-2-amine
This technical support guide provides researchers, scientists, and drug development professionals with detailed methodologies, troubleshooting advice, and frequently asked questions for the successful resolution of 2-(4-Fluorophenyl)propan-2-amine enantiomers.
Frequently Asked Questions (FAQs)
Q1: Which resolution method is most suitable for my needs?
A1: The choice of method depends on the scale of your separation and available resources.
-
Chiral Chromatography (HPLC/SFC): Ideal for small-scale (analytical to multi-gram) separations and for determining enantiomeric purity. It is fast and effective but can be expensive for large-scale production.[1]
-
Diastereomeric Salt Formation: This is a classical, cost-effective method suitable for large-scale and industrial production.[1] Its success relies on finding a suitable resolving agent and crystallization conditions, which can be time-consuming to develop.[2]
-
Enzymatic Resolution: Offers high selectivity under mild conditions and is an environmentally friendly option. It is excellent for producing highly pure enantiomers, but the maximum theoretical yield for the desired enantiomer is 50% in a standard kinetic resolution.[3]
Q2: How do I calculate Enantiomeric Excess (% ee)?
A2: Enantiomeric excess is calculated from the peak areas of the two enantiomers obtained from a chiral HPLC chromatogram using the following formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.[4]
Q3: My resolution is not working. What are the common pitfalls?
A3: Common issues include using an unsuitable chiral resolving agent or solvent system in diastereomeric crystallization, selecting the wrong chiral column or mobile phase in chromatography, or enzyme incompatibility in enzymatic resolution. Refer to the Troubleshooting Guide below for specific problems.
Q4: Can the chiral resolving agent be recovered?
A4: Yes. After separating the diastereomeric salt and liberating your desired amine enantiomer (often by treatment with a base), the aqueous layer will contain the salt of the chiral resolving acid. This acid can typically be recovered by acidifying the aqueous layer and extracting it with an organic solvent.
Resolution Methodologies & Experimental Protocols
Chiral Chromatography (HPLC/SFC)
High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) is a primary method for both analytical determination of enantiomeric purity and preparative separation.[5] Polysaccharide-based CSPs are highly effective for resolving aromatic amines.[6]
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Dissolve approximately 1 mg/mL of the racemic this compound sample in the mobile phase.[4][6]
-
Column Equilibration: Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[6]
-
Injection: Inject 5-10 µL of the sample onto the column.[4]
-
Analysis: Record the chromatogram. The two enantiomers will appear as separate peaks with different retention times.[4]
Quantitative Data: Recommended HPLC Conditions
| Parameter | Method A: Normal-Phase | Method B: Reversed-Phase | Source |
| Chiral Stationary Phase | Chiralpak® AD-H or similar amylose-based CSP | Polysaccharide-based CSP (e.g., Chiralpak® IA) | [4] |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | [4] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (e.g., 95:5 v/v) | Acetonitrile / Aqueous Buffer (e.g., Ammonium Bicarbonate) | [4][6] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | [4] |
| Column Temperature | 25 °C | 25-30 °C | [4] |
| Detection | UV at 254 nm | UV at 254 nm | [4] |
Diastereomeric Salt Resolution
This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts.[2][7] These diastereomers have different solubilities, allowing one to be selectively crystallized and separated.[7]
Experimental Protocol: Screening for Diastereomeric Salt Formation
-
Screening Setup: In separate test tubes, dissolve the racemic amine in various solvents (e.g., ethanol, methanol, isopropanol, acetone).
-
Add Resolving Agent: Add 0.5 molar equivalents of a selected chiral resolving agent to each tube.[8]
-
Induce Crystallization: Allow the solutions to stand at room temperature or cool to induce crystallization. If no crystals form, try slow evaporation or adding an anti-solvent.
-
Isolate & Analyze: Filter any resulting crystals, wash with a small amount of cold solvent, and dry.
-
Liberate Amine: Dissolve the salt in an aqueous base (e.g., NaOH solution) and extract with an organic solvent (e.g., dichloromethane) to recover the enantiomerically enriched amine.
-
Purity Check: Analyze the recovered amine by chiral HPLC to determine the % ee and identify the most effective resolving agent/solvent combination.
Quantitative Data: Common Chiral Resolving Agents for Amines
| Chiral Resolving Agent | Class | Source |
| (+)- or (-)-Tartaric Acid | Carboxylic Acid | [7] |
| (+)- or (-)-Dibenzoyltartaric Acid | Carboxylic Acid | [8] |
| (+)- or (-)-Mandelic Acid | Carboxylic Acid | [8] |
| (+)- or (-)-Camphor-10-sulfonic Acid | Sulfonic Acid | [7][8] |
| (-)-Malic Acid | Carboxylic Acid | [7] |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes an enzyme (e.g., a lipase) to selectively acylate one enantiomer of the amine, leaving the other unreacted.[9] This allows for the separation of the resulting amide from the unreacted amine.
Experimental Protocol: Lipase-Catalyzed Resolution
-
Reaction Setup: In a suitable organic solvent (e.g., heptane), combine the racemic amine, an acyl donor (e.g., ethyl methoxyacetate), and the enzyme (e.g., Candida antarctica Lipase B, CAL-B).[9]
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC to determine the conversion and the % ee of both the remaining amine and the formed amide.
-
Termination: Stop the reaction at or near 50% conversion to achieve the highest possible % ee for both components.
-
Workup: Filter to remove the enzyme. Separate the unreacted amine from the formed amide using extraction or column chromatography. For example, an acidic wash can extract the basic amine, leaving the neutral amide in the organic layer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor/No Peak Resolution in Chiral HPLC | - Incorrect chiral column for the compound.- Mobile phase is not optimal.- Temperature fluctuations. | - Screen different types of chiral stationary phases (e.g., amylose vs. cellulose based).- Adjust the mobile phase composition (e.g., vary the hexane/IPA ratio).- Use a column oven to maintain a constant temperature. |
| No Crystallization of Diastereomeric Salt | - Salt is too soluble in the chosen solvent.- Impurities are inhibiting crystallization.- Incorrect stoichiometry of the resolving agent. | - Screen a wider range of solvents, including mixtures and anti-solvents.- Try cooling the solution, scratching the flask, or adding a seed crystal.- Ensure the starting amine is of high purity.- Verify the molar equivalents of the resolving agent. |
| Low Enantiomeric Excess (% ee) After Crystallization | - The solubilities of the two diastereomeric salts are too similar in the chosen solvent.- Insufficient number of recrystallizations. | - Re-screen for a more selective solvent system that maximizes the solubility difference.- Perform one or more recrystallizations of the diastereomeric salt to enrich the less soluble diastereomer. |
| Low or No Activity in Enzymatic Resolution | - Enzyme is denatured or inhibited.- Unsuitable acyl donor or solvent.- Reaction conditions (pH, temperature) are not optimal. | - Use a fresh batch of enzyme.- Screen different organic solvents and acyl donors.- Ensure reaction conditions are suitable for the specific enzyme being used (refer to the enzyme's technical data sheet). |
| Racemization of Product or Starting Material | - Harsh conditions (strong acid/base, high temperature) are causing the chiral center to epimerize. | - Use milder conditions for salt liberation and workup.- For enzymatic resolutions, ensure the conditions do not promote racemization, unless performing a dynamic kinetic resolution (DKR). |
References
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. onyxipca.com [onyxipca.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of 2-(4-Fluorophenyl)propan-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the storage stability of 2-(4-Fluorophenyl)propan-2-amine. The following troubleshooting guides and FAQs address common issues encountered during its handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, a primary benzylic amine, is susceptible to degradation through several pathways. The primary concerns are:
-
Oxidation: The amine group is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions. This can lead to the formation of corresponding imines, aldehydes, or nitriles, and potentially colored degradation products.
-
Reaction with Carbon Dioxide: Like many primary amines, it can react with atmospheric carbon dioxide to form carbamate salts. While this is often reversible, it can affect the purity and pH of the substance.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions. It is recommended to store the compound in amber or opaque containers.[1]
-
Thermal Degradation: Elevated temperatures can increase the rate of all degradation pathways.
Q2: What are the ideal storage conditions for long-term stability?
A2: For optimal long-term stability, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 4°C.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
-
Container: Use a tightly sealed, amber glass vial or a container made of non-reactive material to protect from light and air.
-
Purity: Ensure the initial purity of the compound is high, as impurities can sometimes catalyze degradation.
Q3: Can the stability be improved by converting it to a salt form?
A3: Yes, converting the amine to its hydrochloride or another suitable salt form can significantly improve its stability. Salts are generally more crystalline, less volatile, and less susceptible to oxidation and reaction with atmospheric CO2 compared to the free base. The hydrochloride salt of this compound is a solid and is expected to have a longer shelf life.
Q4: I've observed a color change in my sample. What does this indicate?
A4: A color change, often to a yellow or brownish hue, is a common indicator of degradation in amines. This is typically due to the formation of oxidized impurities and other minor degradation products. If a color change is observed, it is crucial to re-analyze the purity of the sample before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting/Prevention Steps |
| Decreased Purity Over Time | - Improper storage conditions (exposure to air, light, or elevated temperature).- Reaction with atmospheric CO2. | - Store at 4°C in a tightly sealed, amber vial under an inert atmosphere (e.g., argon).- For long-term storage, consider converting the free base to its hydrochloride salt. |
| Inconsistent Experimental Results | - Degradation of the starting material leading to lower effective concentration.- Presence of impurities that may interfere with the reaction. | - Re-evaluate the purity of the this compound sample using a validated analytical method (see Experimental Protocols).- Purify the compound by distillation or recrystallization of its salt if significant degradation has occurred. |
| Appearance of Unknown Peaks in Chromatogram | - Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products (see Experimental Protocols).- Develop and validate a stability-indicating HPLC method to separate and quantify the main compound from its degradants. |
| Sample Becomes Viscous or Forms a Precipitate | - Reaction with atmospheric CO2 to form a carbamate salt.- Absorption of moisture. | - Handle the compound in a dry, inert atmosphere (e.g., a glove box).- Store over a desiccant if moisture is a concern. |
Quantitative Stability Data (Hypothetical)
The following table summarizes hypothetical degradation data for this compound under various stress conditions. This data is intended to be illustrative of expected trends for a primary benzylic amine and should be confirmed by experimental studies.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60°C | < 2% | Minimal degradation expected. |
| Basic Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | < 5% | Potential for minor oxidation. |
| Oxidative (3% H₂O₂) | 8 hours | 25°C | 15-25% | 1-(4-Fluorophenyl)propan-2-one, 4-Fluorobenzonitrile |
| Photolytic (ICH Q1B) | 7 days | 25°C | 10-20% | Various colored impurities, potential for polymerization. |
| Thermal (Solid State) | 14 days | 70°C | 5-10% | Formation of dimers and other condensation products. |
| Thermal (Solution in Methanol) | 14 days | 70°C | 10-15% | Increased rate of oxidation and other solution-phase reactions. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 8 hours, protected from light.
-
Photolytic Degradation: Expose a thin layer of the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Keep a control sample in the dark.
-
Thermal Degradation: Store the solid compound and the stock solution at 70°C for 14 days in the dark.
3. Analysis:
-
Analyze all stressed samples, along with a control sample (stored at 4°C), using a suitable analytical method such as HPLC-UV/MS (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method (with Pre-Column Derivatization)
Since this compound lacks a strong UV chromophore, pre-column derivatization is recommended for sensitive HPLC-UV analysis.
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
Dansyl chloride (derivatizing agent)
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
Acetone
2. Derivatization Procedure:
-
To 100 µL of the sample solution (or standard) in a microvial, add 200 µL of sodium bicarbonate buffer (pH 9.5).
-
Add 200 µL of a 10 mg/mL solution of dansyl chloride in acetone.
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
Cool to room temperature. The sample is now ready for injection.
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 40 15 90 20 90 21 40 | 25 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 340 nm (for the dansyl derivative)
-
Injection Volume: 10 µL
4. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Workflow for stability testing and analysis.
References
Technical Support Center: Alkylation Reaction Optimization
Welcome to the technical support center for alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during their experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during alkylation reactions and provides actionable solutions.
Issue 1: Excessive Polyalkylation in Friedel-Crafts Reactions
Q1: My Friedel-Crafts alkylation is producing significant amounts of di- and poly-alkylated products. Why is this happening and how can I favor mono-alkylation?
A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the introduction of an alkyl group activates the aromatic ring, making the mono-alkylated product more nucleophilic and susceptible to further alkylation than the starting material.[1] Here are several strategies to promote mono-alkylation:
-
Control Stoichiometry: Use a large excess of the aromatic substrate relative to the alkylating agent. This statistically favors the reaction of the electrophile with the starting material.[1][2]
-
Optimize Reaction Conditions: Lowering the reaction temperature and using a less active catalyst can help reduce the rate of subsequent alkylation reactions.[1]
-
Alternative Methodology: The most effective method to prevent polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction).[1] The acyl group is deactivating, which prevents further substitution on the aromatic ring.[1][3]
Troubleshooting Flowchart for Polyalkylation
Caption: Decision-making workflow to minimize polyalkylation.
Issue 2: Poor Selectivity in N-Alkylation vs. O-Alkylation
Q2: I am trying to perform an N-alkylation on a substrate that also has a hydroxyl group, but I am getting a mixture of N- and O-alkylated products. How can I improve the N-selectivity?
A2: The competition between N- and O-alkylation is a common challenge due to the presence of two nucleophilic centers.[4][5] The selectivity can be influenced by several factors, including the choice of base, solvent, and reaction conditions.
-
Base and Solvent Selection: The combination of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favors N-alkylation of indoles.[6] For other amines, certain bases like cesium carbonate (Cs₂CO₃) can be highly effective in promoting selective mono-N-alkylation due to the "cesium effect" and its higher solubility.[7]
-
Protecting Groups: A reliable strategy is to temporarily protect the hydroxyl group. For substrates with 1,2-diol groups, boric acid can be used for temporary protection in aqueous media.[5]
-
Alternative Methods: Reductive amination is a highly effective method to achieve selective N-alkylation and avoid over-alkylation. This involves the reaction of an amine with an aldehyde or ketone to form an imine, which is then reduced.[7][8]
Competing N- vs. O-Alkylation Pathways
Caption: Competing reaction pathways for N- and O-alkylation.
Frequently Asked Questions (FAQs)
Q3: How does temperature affect byproduct formation in alkylation reactions?
A3: Temperature is a critical parameter. Lowering the reaction temperature can often reduce the rate of side reactions, such as polyalkylation in Friedel-Crafts reactions or the formation of undesired regioisomers.[1][9] However, some reactions may require higher temperatures to proceed at a reasonable rate.[8] It is crucial to monitor the reaction progress at different temperatures to find the optimal balance between reaction rate and selectivity.
Q4: What role does the catalyst play in controlling selectivity?
A4: The choice of catalyst can significantly influence the outcome of an alkylation reaction. In Friedel-Crafts alkylation of phenols, for example, milder catalysts can reduce excessive alkylation compared to highly active Lewis acids like AlCl₃.[9] In modern organic synthesis, specialized catalyst and ligand systems, such as copper hydride (CuH) with specific ligands, can provide excellent control over regioselectivity in indole N-alkylation.[6]
Q5: Can the choice of alkylating agent impact the formation of byproducts?
A5: Yes, the reactivity and steric bulk of the alkylating agent can influence the extent of side reactions. More reactive alkylating agents are more likely to lead to multiple substitutions.[8] Using a bulkier alkylating agent can sometimes disfavor a second alkylation due to steric hindrance, thereby improving selectivity for the mono-alkylated product.[6]
Data Presentation
Table 1: Influence of Reaction Parameters on Polyalkylation in Friedel-Crafts Reactions
| Parameter | Condition to Minimize Polyalkylation | Rationale |
| Stoichiometry | Large excess of aromatic substrate | Increases the probability of the electrophile reacting with the starting material.[1][2] |
| Temperature | Lower temperature | Reduces the rate of subsequent alkylation reactions.[1][9] |
| Catalyst | Milder Lewis acid (e.g., FeCl₃ vs. AlCl₃) | Decreases the overall reactivity of the system, allowing for better control.[9] |
| Reaction Type | Acylation followed by reduction | The deactivating acyl group prevents further substitution.[1][3] |
Table 2: General Guide for Optimizing N- vs. O-Alkylation Selectivity
| Condition | Favors N-Alkylation | Favors O-Alkylation | Rationale |
| Base | Strong, non-nucleophilic (e.g., NaH, Cs₂CO₃)[6][7] | Weaker bases (e.g., K₂CO₃ in some cases) | Strong bases fully deprotonate the amine, increasing its nucleophilicity. |
| Solvent | Polar aprotic (e.g., DMF, THF)[6] | Protic or less polar solvents | Polar aprotic solvents solvate the cation, leaving the anion more reactive. |
| Counter-ion | Large, soft cation (e.g., Cs⁺) | Small, hard cation (e.g., Li⁺, Na⁺) | The "cesium effect" can promote N-alkylation.[7] |
| Temperature | Higher temperatures can sometimes favor N-alkylation[6] | Lower temperatures may favor the kinetically controlled O-alkylation product.[9] | Thermodynamic vs. kinetic control of the reaction. |
Experimental Protocols
Protocol 1: Minimizing Polyalkylation via Friedel-Crafts Acylation and Clemmensen Reduction
This protocol describes the two-step synthesis of ethylbenzene from benzene, avoiding polyalkylation by first performing an acylation.
Step 1: Friedel-Crafts Acylation of Benzene
-
Setup: In a round-bottom flask equipped with a dropping funnel and a reflux condenser, place anhydrous aluminum chloride (AlCl₃).
-
Reagent Addition: Cool the flask in an ice bath. Add anhydrous benzene to the flask.
-
Acylation: Add acetyl chloride dropwise from the dropping funnel while maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Quenching: Carefully pour the reaction mixture over crushed ice and dilute HCl.
-
Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield acetophenone.
Step 2: Clemmensen Reduction of Acetophenone
-
Setup: In a round-bottom flask equipped with a reflux condenser, add zinc amalgam, concentrated hydrochloric acid, toluene, and the acetophenone obtained from Step 1.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated HCl.
-
Workup: After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Washing: Wash the organic layer with water, saturated sodium bicarbonate solution, and then brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield the mono-alkylated product, ethylbenzene.[1]
Protocol 2: Selective Mono-N-Alkylation using Reductive Amination
This protocol provides a general procedure for the selective N-alkylation of an aniline with a benzaldehyde, avoiding over-alkylation.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1 mmol) and benzaldehyde (1 mmol) in THF (3 mL).
-
Imine Formation: Add NaH₂PO₄·H₂O (1 mmol) to the solution and heat the mixture to reflux.
-
Reduction: Carefully add sodium borohydride (1 mmol) in small portions to the refluxing mixture.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (typically within one hour), cool the mixture to room temperature.
-
Workup: Quench the reaction with a suitable aqueous solution, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylaniline.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. gauthmath.com [gauthmath.com]
- 3. byjus.com [byjus.com]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 2-(4-Fluorophenyl)propan-2-amine
Welcome to the technical support center for the scale-up synthesis of 2-(4-Fluorophenyl)propan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the industrial-scale production of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the scale-up synthesis of this compound, primarily via reductive amination of 4'-fluoropropiophenone and the Leuckart reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete imine formation in reductive amination.[1] 2. Suboptimal pH for imine formation.[1] 3. Inefficient reduction of the imine intermediate. 4. Over-reduction of the ketone starting material to the corresponding alcohol.[1] 5. High temperatures in the Leuckart reaction leading to byproducts.[2] | 1. Increase reaction time and/or temperature for imine formation. 2. Buffer the reaction mixture to a pH of approximately 5-6.[1] 3. Select a more appropriate reducing agent and ensure correct stoichiometry.[1] 4. Use a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) for reductive amination.[1] 5. Optimize the temperature for the Leuckart reaction, typically between 120-165 °C.[2] |
| Presence of 2-(4-Fluorophenyl)propan-2-ol Impurity | Use of a strong, non-selective reducing agent in reductive amination (e.g., NaBH₄).[1] | 1. Switch to a more selective reducing agent such as sodium cyanoborohydride (NaBH₃CN).[1] 2. Carefully control the stoichiometry of the reducing agent. 3. Perform the reduction at a lower temperature. |
| Formation of Dimeric or Polymeric Byproducts | 1. Side reactions of the intermediate imine. 2. In the Leuckart reaction, high temperatures can promote side reactions.[2] | 1. Control the concentration of reactants. 2. Optimize reaction temperature and time. 3. For the Leuckart reaction, consider using a catalyst like magnesium chloride to potentially lower the required temperature. |
| Defluorination of the Aromatic Ring | Use of harsh reducing agents or excessively high temperatures.[1] | 1. Avoid highly reactive reducing agents like lithium aluminum hydride (LAH) if possible.[1] 2. Maintain careful temperature control during the reaction and any subsequent distillation. |
| Difficulties in Product Isolation and Purification | The amine product may be difficult to separate from unreacted starting materials or byproducts with similar physical properties. | 1. Utilize acid-base extraction to separate the basic amine product from neutral or acidic impurities.[1] 2. Perform fractional distillation under reduced pressure for final purification.[1] 3. Consider forming a salt of the amine (e.g., hydrochloride) to facilitate isolation and purification by crystallization. |
Illustrative Data on Reductive Amination Efficiency
The following table provides illustrative data on the impact of the reducing agent on the yield and purity of this compound in a reductive amination process. Note: This data is representative and may vary based on specific experimental conditions.
| Reducing Agent | Typical Yield (%) | Purity (%) | Key Byproducts |
| Sodium Borohydride (NaBH₄) | 65-75 | 85-90 | 2-(4-Fluorophenyl)propan-2-ol |
| Sodium Cyanoborohydride (NaBH₃CN) | 80-90 | >95 | Minimal alcohol byproduct |
| Catalytic Hydrogenation (H₂/Pd-C) | 85-95 | >98 | Potential for defluorination |
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The most common industrial-scale methods are reductive amination of 4'-fluoropropiophenone and the Leuckart reaction.[1][2] Reductive amination involves the reaction of the ketone with an ammonia source to form an imine, which is then reduced. The Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent at elevated temperatures.[2]
Q2: How critical is pH control during reductive amination?
A2: pH control is crucial for maximizing the yield of the intermediate imine. An optimal pH of around 5-6 is generally recommended.[1] At a lower pH, the amine nucleophile becomes protonated and less reactive. At a higher pH, the acid catalyst is not effective in activating the carbonyl group.[1]
Q3: What are the primary safety concerns when scaling up the synthesis of this compound?
A3: Key safety concerns include:
-
Handling of Reagents: Many reagents used in these syntheses can be hazardous. For example, sodium cyanoborohydride is toxic and requires careful handling to avoid the release of hydrogen cyanide gas. The starting material, 2-(4-Fluorophenyl)propan-2-ol, is a skin and eye irritant.[3]
-
Reaction Conditions: The Leuckart reaction requires high temperatures, which can pose a risk if not properly controlled.[2] Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure.
-
Product Handling: The final product, this compound, is classified as a dangerous good for transport.[4] Its hydrochloride salt is a solid that can be irritating.
Q4: How can I effectively purify the final product on a large scale?
A4: A combination of acid-base extraction and fractional distillation is typically employed for purification. Acid-base extraction separates the basic amine from neutral byproducts like the corresponding alcohol and unreacted ketone.[1] Subsequent fractional distillation under reduced pressure can further purify the amine.[1]
Experimental Protocols
Protocol 1: Scale-Up Reductive Amination of 4'-Fluoropropiophenone
This protocol describes a representative method for the synthesis of this compound via reductive amination.
Materials:
-
4'-Fluoropropiophenone
-
Ammonium acetate
-
Methanol
-
Glacial acetic acid
-
Sodium cyanoborohydride (NaBH₃CN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: In a suitable reaction vessel, dissolve 4'-fluoropropiophenone (1 equivalent) and ammonium acetate (10 equivalents) in methanol. Adjust the pH of the solution to approximately 5.5 with glacial acetic acid. Stir the mixture at room temperature for 2-4 hours.
-
Reduction: Cool the reaction mixture in an ice bath. In a separate container, dissolve sodium cyanoborohydride (1.5 equivalents) in a small amount of cold methanol. Slowly add the NaBH₃CN solution to the reaction mixture, maintaining the temperature below 20°C. Stir for 12-24 hours at room temperature.
-
Work-up: Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2). Stir for 1 hour to hydrolyze any remaining imine. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Dilute the aqueous residue with water and wash with diethyl ether to remove neutral impurities. Basify the aqueous layer to pH >10 with concentrated NaOH solution. Extract the product with diethyl ether (3x).
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine. Purify the resulting oil by fractional distillation under reduced pressure.
Protocol 2: Leuckart Reaction for the Synthesis of this compound
This protocol outlines a general procedure for the Leuckart reaction.
Materials:
-
4'-Fluoropropiophenone
-
Ammonium formate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Toluene (or other suitable high-boiling solvent)
Procedure:
-
Reaction: In a reaction vessel equipped with a reflux condenser and a Dean-Stark trap, combine 4'-fluoropropiophenone (1 equivalent) and ammonium formate (5-10 equivalents). Heat the mixture to 160-180°C. Water will be collected in the Dean-Stark trap as the reaction progresses. Maintain this temperature for several hours, monitoring the reaction by a suitable analytical method (e.g., GC-MS or TLC).
-
Hydrolysis: After cooling, add a concentrated solution of HCl to the reaction mixture and heat to reflux for several hours to hydrolyze the intermediate formamide.
-
Work-up and Purification: Cool the mixture and basify with a concentrated NaOH solution. Extract the product with toluene. Wash the organic layer with brine, dry over a suitable drying agent, and concentrate under reduced pressure. Purify the crude product by fractional distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for the reductive amination synthesis.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Optimizing Reaction Conditions for Friedländer Annulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Friedländer annulation for quinoline synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential causes and recommended solutions.
Problem 1: Low or No Product Yield
Q: My Friedländer reaction is not proceeding, or the yield is extremely low. What are the primary factors to investigate?
A: Low yields in the Friedländer synthesis are a common issue and can often be attributed to several factors, primarily suboptimal reaction conditions.[1][2]
-
Possible Cause 1: Inappropriate Temperature. The reaction may be too slow at lower temperatures or reactants/products may decompose at excessively high temperatures.[2] Classical methods sometimes require heating between 150°C and 220°C in the absence of a catalyst.[2]
-
Solution: Gradually increase the reaction temperature in 10-20°C increments, monitoring the progress by Thin-Layer Chromatography (TLC). Conversely, if charring or tar formation is observed, lower the temperature and consider extending the reaction time.[2]
-
-
Possible Cause 2: Ineffective Catalyst. The chosen acid or base catalyst may not be optimal for your specific substrates.[1][2]
-
Possible Cause 3: Poor Substrate Reactivity. Starting materials with strong electron-withdrawing groups can be less reactive and may require more forcing conditions.
-
Solution: Employ a more potent catalytic system or higher reaction temperatures to drive the reaction to completion.
-
-
Possible Cause 4: Presence of Water. In acid-catalyzed reactions, the water generated during the cyclodehydration step can inhibit the catalyst or unfavorably shift the reaction equilibrium.
-
Solution: Use anhydrous solvents and reagents. If feasible, employ a method for in-situ water removal, such as a Dean-Stark apparatus.
-
Problem 2: Significant Side Product Formation
Q: My reaction is producing a complex mixture with significant side products or tar. How can I improve the selectivity?
A: The formation of byproducts is often a result of reaction conditions being too harsh, promoting undesired reaction pathways.[2]
-
Possible Cause 1: Reactant/Product Decomposition. High temperatures are a frequent cause of decomposition, leading to tar formation.[2]
-
Solution: Reduce the reaction temperature. A longer reaction time at a lower, more controlled temperature is often preferable.[2]
-
-
Possible Cause 2: Aldol Side Reactions. Under basic conditions, the ketone starting material can undergo self-condensation, competing with the desired Friedländer annulation.
-
Solution: Consider switching to an acid catalyst. Alternatively, pre-forming the imine of the 2-aminoaryl ketone before reaction can prevent self-condensation.[4]
-
-
Possible Cause 3: Competing Reaction Pathways. Depending on the substrates and catalyst, alternative cyclization products (non-Friedländer products) can sometimes form.
-
Solution: The choice of Lewis acid catalyst can be critical in directing the reaction towards the desired Friedländer product. A thorough screening of catalysts is recommended.[3]
-
Problem 3: Poor Regioselectivity with Unsymmetrical Ketones
Q: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?
A: Regioselectivity is a well-known challenge in the Friedländer synthesis when using unsymmetrical ketones.[4] The reaction can proceed via condensation at either of the α-methylene groups.
-
Possible Cause: Lack of Directive Influence in Reaction Conditions. Standard acidic or basic conditions may not provide a sufficient energy difference between the two possible enolization pathways.
-
Solution 1: Catalyst Selection. The choice of catalyst can significantly influence the regiochemical outcome. Specific amine catalysts, such as the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have been shown to provide high regioselectivity for the formation of 2-substituted quinolines.[5][6]
-
Solution 2: Ionic Liquids. The use of ionic liquids as the reaction medium has been reported to promote regiospecificity in the Friedländer annulation.
-
Solution 3: Reaction Parameter Optimization. In some systems, regioselectivity is temperature-dependent. Higher temperatures have been shown to improve regioselectivity in certain amine-catalyzed reactions.[6] Slow addition of the methyl ketone substrate can also enhance the formation of the desired regioisomer.[5][6]
-
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies to facilitate the comparison of different catalytic systems and conditions for the Friedländer annulation.
Table 1: Comparison of Various Catalysts and Conditions
| 2-Aminoaryl Ketone | Methylene Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Aminobenzophenone | Ethyl Acetoacetate | In(OTf)₃ (5) | Solvent-free | 80 | 1 h | 92 | [3] |
| 2-Aminobenzophenone | Cyclohexanone | Acetic Acid | Neat | 160 (MW) | 5 min | Excellent | [7][8] |
| 2-Aminoacetophenone | Dimedone | H-ZSM-5h | Toluene | 110 | 2 h | 93 | [9] |
| 2-Aminoaryl Ketone | α-Methylene Carbonyl | Fluorescein (0.5) | Ethanol | Room Temp (Visible Light) | 45 min | 96 | |
| 4-Chloro-2-trifluoroacetyl aniline | 2-Pentanone | Proline potassium salt (25) | DMSO | Room Temp | 35 min | 98 | [10] |
| 2-Aminoaryl Ketone | Carbonyl Compound | SiO₂ Nanoparticles | Solvent-free | 100 (MW) | Short | 93 | [11] |
| 2-Aminoaryl Ketone | Carbonyl Compound | ImBu-SO₃H | Solvent-free | 50 | 30 min | 92 | [11] |
Table 2: Conventional Heating vs. Microwave Irradiation
| Reaction | Conventional Heating | Microwave Irradiation | Yield Improvement | Reference |
| Friedländer Cyclization | 7-9 h | 4-7 min | Higher yields and purities | [12] |
| Pyrrole Synthesis | Hours | Minutes | 10-20% higher yields | [12] |
| Thioalkylation | 10-20 h | 30-60 s | 20-40% higher yields | [12] |
| Bis-pyrimidine Synthesis | 6-15 h | 10-15 min | 10-15% higher yields | [12] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Friedländer Annulation
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl aldehyde or ketone (1.0 mmol), the active methylene compound (1.2 mmol), and the chosen solvent.
-
Add the acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Synthesis in Acetic Acid [2][7][8][13]
-
Place the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (e.g., cyclohexanone, 1.2 mmol) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.[2]
-
Add glacial acetic acid (e.g., 2-3 mL), which serves as both the catalyst and solvent.[2]
-
Seal the vessel securely and place it in the microwave reactor.[2]
-
Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes. Monitor the internal pressure to ensure it remains within the safe operational limits of the instrument.[2]
-
After irradiation, allow the vessel to cool to a safe temperature (typically below 50°C) before carefully opening.[2]
-
Pour the cooled reaction mixture into water and neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate.[2]
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography.[2]
Mandatory Visualizations
Caption: Troubleshooting workflow for optimizing Friedländer annulation reactions.
Caption: The two primary mechanistic pathways for the Friedländer annulation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Friedländer annulation? A: The Friedländer synthesis is a chemical reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (like a ketone or ester) to form a quinoline derivative.[13][14] The reaction is typically catalyzed by either an acid or a base.[14]
Q2: What are the main differences between classical and modern approaches to the Friedländer synthesis? A: Classical methods often involve high temperatures (150-220°C) and strong acid or base catalysts, sometimes without a solvent.[2] Modern approaches focus on milder and more efficient conditions, employing advanced catalytic systems like Lewis acids, ionic liquids, and solid-supported or nanoparticle catalysts.[11][15] Additionally, techniques like microwave irradiation are used to dramatically reduce reaction times from hours to minutes and often improve yields.[7][8][12]
Q3: Can this reaction be performed under "green" or environmentally friendly conditions? A: Yes, significant progress has been made in developing greener protocols. This includes using water as a solvent, employing reusable solid-supported or nanocatalysts, and performing the reaction under solvent-free conditions, often coupled with microwave irradiation.[1][11] Acetic acid, a greener solvent, has also been effectively used as both the solvent and catalyst in microwave-assisted procedures.[7][8]
Q4: What are some common catalysts used for the Friedländer annulation? A: A wide variety of catalysts can be used. Common examples include:
-
Brønsted Acids: p-Toluenesulfonic acid, trifluoroacetic acid.[14]
-
Bases: Potassium hydroxide (KOH), sodium hydroxide (NaOH), piperidine.
-
Lewis Acids: Indium(III) triflate (In(OTf)₃), neodymium(III) nitrate, and various other metal salts.[3][14]
-
Other: Molecular iodine, solid-supported acids like Nafion, and various nanocatalysts.[16]
Q5: How does microwave irradiation accelerate the reaction? A: Microwave irradiation provides rapid and efficient heating of the reaction mixture, which can significantly accelerate the rate of reaction. This often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[12][13] For example, reactions that take several hours with conventional heating can often be completed in minutes under microwave irradiation.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 6. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave Assisted Reactions of Azaheterocycles Formedicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 15. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Friedlaender Synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Biological Activities of 4-Fluoroamphetamine and 2-(4-Fluorophenyl)propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 4-fluoroamphetamine (4-FA) and its structural isomer, 2-(4-fluorophenyl)propan-2-amine. While extensive research has characterized the pharmacological profile of 4-fluoroamphetamine, a comprehensive search of the scientific literature reveals a significant lack of available data on the specific biological activities of this compound in the context of central nervous system effects. This guide will present the known biological data for 4-fluoroamphetamine and highlight the current knowledge gap regarding this compound.
Introduction
4-Fluoroamphetamine (4-FA), also known as 1-(4-fluorophenyl)propan-2-amine, is a psychoactive research chemical of the phenethylamine and substituted amphetamine classes that produces stimulant and entactogenic effects.[1] In contrast, this compound is a structural isomer of 4-FA. The seemingly minor difference in their chemical structures—the position of the amine group on the propane chain relative to the phenyl ring—is expected to result in significantly different pharmacological properties. This guide will detail the known biological activities of 4-FA and address the absence of comparable data for this compound.
4-Fluoroamphetamine (4-FA): A Detailed Biological Profile
4-FA is a well-studied compound known to interact with monoamine neurotransmitter systems in the brain. Its primary mechanism of action involves the release and reuptake inhibition of dopamine, serotonin, and norepinephrine.[1][2]
Mechanism of Action
4-FA acts as a releasing agent and reuptake inhibitor at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] This leads to an increase in the extracellular concentrations of these neurotransmitters, which is responsible for its stimulant and empathogenic effects. The subjective experience of 4-FA is often described as a hybrid between that of amphetamine and MDMA.[1]
Quantitative Pharmacological Data
The following tables summarize the in vitro data for 4-fluoroamphetamine's activity at monoamine transporters and its binding affinity for various receptors.
Table 1: Monoamine Transporter Activity of 4-Fluoroamphetamine
| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| Release EC₅₀ (nM) | 200 | 37 | 730 |
| Uptake Inhibition IC₅₀ (nM) | 770 | 420 | 6800 |
Data collated from in vitro studies.[1]
Table 2: Receptor Binding Affinities of 4-Fluoroamphetamine
| Receptor | Kᵢ (nM) |
| Serotonin 5-HT₂ₐ | 11,300 |
| Serotonin 5-HT₂C | 7,800 |
Data collated from in vitro studies.[1]
Signaling Pathway of 4-Fluoroamphetamine
The primary action of 4-FA is on the presynaptic nerve terminal, where it interacts with monoamine transporters. This interaction leads to a reversal of the transporter's normal function, causing an efflux of neurotransmitters from the presynaptic neuron into the synaptic cleft.
Caption: Mechanism of 4-fluoroamphetamine at the synapse.
Experimental Protocols
Monoamine Transporter Release and Uptake Inhibition Assays
The data presented in Table 1 are typically generated using in vitro assays with cells (e.g., HEK293) that are engineered to express the human dopamine, norepinephrine, or serotonin transporters.
Caption: General workflow for monoamine transporter assays.
This compound: An Uncharacterized Profile
A thorough review of the scientific literature reveals a notable absence of published data on the biological activity of this compound, particularly concerning its effects on the central nervous system and its interaction with monoamine transporters. While chemical suppliers list this compound, there are no readily available in vitro or in vivo studies detailing its pharmacological profile in a manner that would allow for a direct comparison with 4-fluoroamphetamine.
It is critical for researchers to recognize that the structural difference between 4-fluoroamphetamine (a secondary amine on the second carbon of the propane chain) and this compound (a primary amine on the second carbon of the propane chain, with a methyl group also on the second carbon) will likely lead to substantially different biological activities. For instance, the presence of the alpha-methyl group in this compound could influence its interaction with monoamine transporters and metabolic stability.
Studies on other structurally related compounds, such as 2-fluoroamphetamine (2-FA), have shown that the position of the fluorine atom on the phenyl ring dramatically alters the pharmacological profile. 2-FA is a more selective norepinephrine-dopamine releasing agent with weaker serotonergic activity compared to 4-FA. This underscores the principle that minor structural modifications can lead to significant changes in biological function.
Conclusion
This guide provides a detailed overview of the biological activity of 4-fluoroamphetamine, a compound with well-documented effects as a monoamine releasing agent and reuptake inhibitor. In stark contrast, there is a significant lack of publicly available data on the biological activity of its structural isomer, this compound.
Researchers and drug development professionals should exercise caution and not extrapolate the known effects of 4-fluoroamphetamine to this compound. The distinct chemical structures of these two isomers strongly suggest that they will possess different pharmacological and toxicological profiles. Further research is required to characterize the biological activity of this compound to understand its potential effects.
References
The Fluorine Factor: A Comparative Analysis of Fluorinated and Non-Fluorinated Phenethylamines
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to modulate their properties. This guide provides a comparative analysis of fluorinated versus non-fluorinated phenethylamines, a class of compounds with significant effects on the central nervous system. By examining experimental data, we aim to elucidate the impact of fluorination on receptor interactions, functional activity, and pharmacokinetic profiles, offering valuable insights for rational drug design and development.
Impact of Fluorination on Pharmacological and Pharmacokinetic Properties
Fluorination can profoundly alter the physicochemical properties of phenethylamine derivatives, leading to significant changes in their pharmacological and pharmacokinetic profiles. The introduction of a fluorine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological targets.[1][2]
One of the most notable effects of fluorination is the alteration of a compound's interaction with monoamine transporters. For instance, a comparative analysis of 2-fluoroamphetamine (2-FA) and 4-fluoroamphetamine (4-FA) reveals that the position of the fluorine atom dramatically influences their activity. 2-FA acts as a potent and selective norepinephrine-dopamine releasing agent, suggesting a classic stimulant profile.[3][4]
Fluorination is also a key strategy to enhance metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450.[5][6] This can lead to a longer half-life and increased bioavailability. For example, in vitro studies have shown that fluorinated compounds can have significantly longer metabolic half-lives compared to their non-fluorinated counterparts.[5]
The psychoactive effects of phenethylamines are often mediated by their interaction with serotonin receptors, particularly the 5-HT2A receptor. Fluorination can modulate the affinity and efficacy of these compounds at these receptors, leading to a wide range of effects from enhancement to a marked loss of psychoactivity.[1] For example, while the escaline is psychoactive, its fluoroescaline counterpart is nearly devoid of such effects. Conversely, difluoroescaline and trifluoroescaline show retained and even increased potency, respectively.[1]
Quantitative Comparison of Pharmacological Activity
The following tables summarize the in vitro data for representative fluorinated and non-fluorinated phenethylamines, highlighting their binding affinities (Ki) and functional activities (EC50) at key monoamine transporters and serotonin receptors. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
Table 1: Monoamine Transporter Inhibition (IC50, nM)
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| Non-Fluorinated | |||
| Amphetamine | - | - | - |
| Fluorinated | |||
| 2-Fluoroamphetamine (2-FA) | 270 | 43 | 1845 |
| 4-Fluoroamphetamine (4-FA) | 770 | 420 | 6800 |
Data collated from in vitro studies on human monoamine transporters expressed in HEK293 cells.[3]
Table 2: Serotonin Receptor Binding Affinity (Ki, nM) and Functional Activity (EC50, nM)
| Compound | Receptor | Ki (nM) | EC50 (nM) (Functional Assay) |
| Non-Fluorinated | |||
| 2C-B | 5-HT2A | 8.6 | - |
| 2C-I | 5-HT2A | - | - |
| 2C-D | 5-HT2A | - | - |
| Fluorinated | |||
| 2C-T-21 (4-(2-Fluoroethylthio)-2,5-dimethoxyphenethylamine) | 5-HT2A | - | - |
Data on direct fluorinated analogues of many 2C-series compounds are limited in publicly available literature, highlighting an area for future research.[7][8]
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
This protocol outlines a standard procedure for determining the binding affinity of a test compound for the 5-HT2A receptor.
Objective: To quantify the affinity (Ki) of a test compound for the human 5-HT2A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin.
-
Non-specific binding control: Mianserin (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.
-
Test compounds (fluorinated and non-fluorinated phenethylamines).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT2A receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, [3H]ketanserin (at a concentration near its Kd), and varying concentrations of the test compound. For determining non-specific binding, incubate a set of wells with the radioligand and a high concentration of mianserin.
-
Equilibrium: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing a Key Signaling Pathway
The primary psychoactive effects of many phenethylamines are mediated through the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical Gq signaling pathway and the alternative β-arrestin pathway that can be activated by these compounds.
Caption: 5-HT2A receptor signaling pathways.
Experimental Workflow for In Vitro Pharmacological Profiling
The following diagram outlines a typical workflow for characterizing the in vitro pharmacological profile of novel phenethylamine analogs.
Caption: In vitro pharmacological profiling workflow.
Impact of Fluorination on Metabolic Stability
This diagram illustrates how fluorination can block metabolic oxidation, leading to increased stability.
Caption: Fluorination enhances metabolic stability.
Synthetic Routes for Fluorination
The introduction of fluorine into the phenethylamine scaffold can be achieved through various synthetic strategies. The choice of method depends on the desired position of the fluorine atom (on the aromatic ring or the ethylamine side chain) and the availability of starting materials.
Aromatic Fluorination:
-
Nucleophilic Aromatic Substitution (SNAr): This is a common method for introducing fluorine onto an electron-deficient aromatic ring. A precursor with a good leaving group (e.g., -NO2, -Cl) in the desired position is reacted with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst.
-
Balz-Schiemann Reaction: This classic method involves the diazotization of an aromatic amine with nitrous acid to form a diazonium salt, which is then thermally decomposed in the presence of a tetrafluoroborate or hexafluorophosphate anion to yield the aryl fluoride.
-
Electrophilic Fluorination: Reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® can be used to directly fluorinate electron-rich aromatic rings.
Side-Chain Fluorination:
-
Deoxyfluorination: Hydroxyl groups on the ethylamine side chain can be replaced with fluorine using reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).
-
From Halogenated Precursors: A fluorine atom can be introduced by nucleophilic substitution of a leaving group (e.g., bromide, tosylate) on the side chain with a fluoride salt.
References
- 1. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Fluoromethamphetamine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2C or Not 2C: Phenethylamine Designer Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of 2-(4-Fluorophenyl)propan-2-amine in Amphetamine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 2-(4-Fluorophenyl)propan-2-amine in commonly used amphetamine immunoassays. Due to a lack of direct experimental data for this specific compound, this guide utilizes data from the structurally similar compound, phentermine, to provide an informed perspective on potential immunoassay performance. The information presented is collated from various studies and manufacturer's data to support research and drug development efforts.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are a widely used primary screening tool for the detection of drugs of abuse in biological samples due to their speed and ease of use. These tests utilize antibodies that bind to a specific drug or drug class. However, the specificity of these antibodies can vary, leading to cross-reactivity with other structurally similar compounds. This can result in a false-positive screening result, necessitating confirmatory analysis by more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Understanding the cross-reactivity profile of a particular compound is crucial for interpreting screening results accurately.
This compound is a structural analogue of phentermine, featuring a fluorine atom on the phenyl ring. Phentermine itself is known to cross-react with some amphetamine immunoassays. The presence of the fluorine atom on the target compound may alter its binding affinity for the antibodies used in these assays, but the extent of this alteration is not documented in publicly available literature. Therefore, the data on phentermine serves as the closest available reference.
Data Presentation: Cross-Reactivity of Phentermine in Amphetamine Immunoassays
The following table summarizes the cross-reactivity of phentermine across various amphetamine immunoassay platforms. It is important to note that cross-reactivity can vary between different manufacturers and even between different lots of the same assay. The data presented is the concentration of the compound required to produce a result equivalent to the assay's cutoff concentration for the target analyte (e.g., d-amphetamine or d-methamphetamine).
| Immunoassay Platform | Manufacturer/Brand | Target Analyte (Cutoff) | Phentermine Concentration for Positive Result | Percent Cross-Reactivity |
| Enzyme Multiplied Immunoassay Technique (EMIT) | Siemens EMIT® II Plus | d-Methamphetamine (300 ng/mL) | 5,800 ng/mL[1] | 5.2% |
| Enzyme Multiplied Immunoassay Technique (EMIT) | Siemens EMIT® II Plus | d-Methamphetamine (500 ng/mL) | 9,000 ng/mL[1] | 5.6% |
| Enzyme Multiplied Immunoassay Technique (EMIT) | Siemens EMIT® II Plus | d-Methamphetamine (1000 ng/mL) | 25,000 ng/mL[1] | 4.0% |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Bio-Quant Direct | d-Amphetamine (50 ng/mL) | 82 ng/mL | 61%[2] |
| Fluorescence Polarization Immunoassay (FPIA) | Abbott | d-Amphetamine / d,l-amphetamine | Variable, known to cross-react | Data not specified |
| Cloned Enzyme Donor Immunoassay (CEDIA) | Thermo Fisher Scientific | d-Amphetamine/d-Methamphetamine | Data not specified | Data not specified |
Note: Percent cross-reactivity is calculated as (Cutoff Concentration / Concentration of Cross-Reactant Producing a Positive Result) x 100.
Experimental Protocols
The following is a generalized methodology for determining the cross-reactivity of a compound in an amphetamine immunoassay, based on protocols described in the cited literature.
Objective: To determine the concentration of a test compound that produces a positive result in a specific amphetamine immunoassay and to calculate the percent cross-reactivity relative to the target analyte.
Materials:
-
The specific amphetamine immunoassay kit to be evaluated (e.g., EMIT, FPIA, KIMS, CEDIA, or ELISA).
-
Certified reference material of the test compound (e.g., this compound or phentermine).
-
Certified reference material of the primary target analyte (e.g., d-amphetamine or d-methamphetamine).
-
Drug-free human urine or other relevant biological matrix.
-
Calibrators and controls provided with the immunoassay kit.
-
Appropriate laboratory equipment (e.g., automated clinical chemistry analyzer, microplate reader).
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., methanol, deionized water).
-
Preparation of Spiked Samples: Serially dilute the stock solution with drug-free human urine to create a range of concentrations of the test compound.
-
Immunoassay Analysis: Analyze the spiked urine samples using the selected amphetamine immunoassay according to the manufacturer's instructions.
-
Determination of Cutoff Equivalence: Identify the concentration of the test compound that produces a signal equivalent to the assay's cutoff calibrator. This is the minimum concentration that would yield a positive result.
-
Calculation of Percent Cross-Reactivity: Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Test Compound at Cutoff Equivalence) x 100
Mandatory Visualization
The following diagram illustrates the general workflow of a competitive immunoassay used for amphetamine screening.
References
Comparative Analysis of Monoamine Releasing Activity: 2-(4-Fluorophenyl)propan-2-amine (4-FA) vs. Amphetamine and Methamphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the monoamine releasing activity of 2-(4-Fluorophenyl)propan-2-amine, commonly known as 4-fluoroamphetamine (4-FA), with the well-characterized psychostimulants, amphetamine and methamphetamine. The information presented is collated from preclinical experimental data to assist researchers in understanding their distinct mechanisms of action.
Executive Summary
This compound (4-FA) is a synthetic compound of the substituted amphetamine class that acts as a monoamine releasing agent and reuptake inhibitor.[1] Its pharmacological profile is often described as being intermediate between that of amphetamine and MDMA, producing both stimulant and entactogenic effects.[1] This is attributed to its potent release of norepinephrine and dopamine, coupled with a significant, albeit less potent, action on serotonin release. In comparison, amphetamine and methamphetamine are potent catecholamine releasers with a much weaker effect on serotonin.[2][3]
Comparative Pharmacological Data
The following table summarizes the in vitro data for 4-FA, amphetamine, and methamphetamine, highlighting their potencies as monoamine releasing agents. The data is presented as the half-maximal effective concentration (EC₅₀) in nanomolar (nM), where a lower value indicates greater potency.
| Compound | Dopamine (DA) Release EC₅₀ (nM) | Norepinephrine (NE) Release EC₅₀ (nM) | Serotonin (5-HT) Release EC₅₀ (nM) | Reference |
| This compound (4-FA) | 200 | 37 | 730 | [1] |
| Amphetamine | 24.8 | 7.2 | 1766 | [4] |
| Methamphetamine | 24.5 | 11.6 | 1797 | [4] |
Note: The data for amphetamine and methamphetamine is from a single study by Rothman et al. (2001) to ensure direct comparability. The data for 4-FA is from a separate source and while indicative, direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.
Mechanism of Action: Signaling Pathway
Monoamine releasing agents like 4-FA, amphetamine, and methamphetamine share a common mechanism of action. They are substrates for the monoamine transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Upon binding, they are transported into the presynaptic neuron. Inside the neuron, they disrupt the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic monoamine concentrations.[5] This ultimately reverses the direction of the plasma membrane transporters, causing a non-vesicular efflux of dopamine, norepinephrine, and serotonin into the synaptic cleft.[5]
Caption: Signaling pathway of monoamine release induced by agents like 4-FA.
Experimental Protocols
The following methodologies are representative of the in vitro assays used to generate the pharmacodynamic data presented above.
In Vitro Monoamine Release Assay
This assay quantifies the ability of a test compound to induce the release (efflux) of a pre-loaded radiolabeled monoamine from cells expressing the relevant transporter.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are stably transfected with the cDNA for the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).
2. Cell Plating:
-
Transfected cells are seeded into 96-well plates and grown to near confluency.
3. Radiolabeled Monoamine Loading:
-
The cell culture medium is removed, and the cells are washed with a Krebs-bicarbonate buffer.
-
Cells are then incubated with a solution containing a low concentration of a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) for a specific duration (e.g., 30-60 minutes) at 37°C to allow for uptake and loading into the cells.
4. Washing:
-
After loading, the cells are washed multiple times with buffer to remove any extracellular radiolabeled monoamine.
5. Compound Incubation:
-
A buffer solution containing various concentrations of the test compound (e.g., 4-FA, amphetamine, or methamphetamine) is added to the wells.
-
The plates are incubated for a defined period (e.g., 10-30 minutes) at 37°C.
6. Sample Collection and Quantification:
-
After incubation, the buffer (supernatant) from each well, which now contains the released radiolabeled monoamine, is collected.
-
The amount of radioactivity in the supernatant is quantified using a liquid scintillation counter.
7. Data Analysis:
-
The amount of released radioactivity is plotted against the concentration of the test compound.
-
A dose-response curve is generated, and the EC₅₀ value is calculated, representing the concentration of the compound that elicits 50% of the maximal release.
Experimental Workflow Diagram
Caption: Workflow for an in vitro monoamine release assay.
Conclusion
The experimental data indicates that this compound (4-FA) is a potent monoamine releasing agent with a distinct profile compared to amphetamine and methamphetamine. Its high potency at the norepinephrine transporter suggests strong stimulant effects, while its significant activity at the serotonin transporter likely contributes to its reported entactogenic properties. Amphetamine and methamphetamine, in contrast, are more selective for the catecholamine transporters, with substantially lower potency for serotonin release. These differences in monoamine releasing potency are crucial for understanding the unique psychoactive and physiological effects of these compounds.
References
- 1. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 2. In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation [frontiersin.org]
A Comparative Analysis of Monoamine Transporter Affinity: Evaluating 2-(4-Fluorophenyl)propan-2-amine in the Context of Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of 2-(4-Fluorophenyl)propan-2-amine, also known as 4-fluorophentermine (4-FPH), for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Due to a lack of publicly available in vitro binding affinity data for this compound, this guide presents data for the parent compound, phentermine, and a structurally related halogenated analog, p-chlorphentermine, to offer a comparative framework. This approach allows for an informed, albeit speculative, discussion of the potential effects of halogen substitution on the phentermine scaffold's interaction with monoamine transporters.
Data Presentation: Monoamine Transporter Affinity
The following table summarizes the available quantitative data for the inhibition of monoamine transporters by phentermine and p-chlorphentermine. These values, presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), are critical for understanding the potency and selectivity of these compounds. It is important to note that direct experimental values for this compound are not currently available in the cited literature.
| Compound | Transporter | Ki (nM) | IC50 (nM) | Species | Assay Type |
| Phentermine | DAT | - | 4900 | Rat | [3H]Dopamine Uptake |
| NET | - | 860 | Rat | [3H]Norepinephrine Uptake | |
| SERT | - | 7600 | Rat | [3H]Serotonin Uptake | |
| p-Chlorphentermine | DAT | - | 2800 | Rat | [3H]Dopamine Uptake |
| NET | - | 1300 | Rat | [3H]Norepinephrine Uptake | |
| SERT | - | 470 | Rat | [3H]Serotonin Uptake | |
| This compound | DAT | Data not available | Data not available | - | - |
| NET | Data not available | Data not available | - | - | |
| SERT | Data not available | Data not available | - | - |
Note: Lower Ki and IC50 values indicate higher binding affinity and inhibitory potency, respectively. The data presented is compiled from studies on rat brain tissue.
Experimental Protocols
The determination of a compound's affinity for monoamine transporters is typically achieved through two primary types of in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.
1. Radioligand Binding Assay:
This competitive assay measures the ability of a test compound to displace a known radiolabeled ligand from its binding site on the transporter. The affinity of the test compound is determined by its concentration that inhibits 50% of the specific binding of the radioligand (IC50), which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Materials:
-
Cell membranes prepared from cells expressing the human or rodent DAT, NET, or SERT.
-
Radioligands: e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT.
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value by non-linear regression analysis of the competition curve.
-
Calculate the Ki value.
-
2. Neurotransmitter Uptake Inhibition Assay:
This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter into cells expressing the target transporter.
-
Materials:
-
Cells stably expressing the human or rodent DAT, NET, or SERT.
-
Radiolabeled neurotransmitters: e.g., [3H]dopamine, [3H]norepinephrine, [3H]serotonin.
-
Test compound.
-
Uptake buffer.
-
Cell harvester and filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Initiate the uptake by adding a fixed concentration of the radiolabeled neurotransmitter.
-
Incubate for a short period to allow for initial uptake rates.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 value, which represents the concentration of the test compound that inhibits 50% of the neurotransmitter uptake.
-
Mandatory Visualization
Caption: Workflow for a typical radioligand binding assay.
Caption: Structural relationship and hypothesized transporter affinities.
Discussion and Conclusion
The available data for phentermine and p-chlorphentermine suggest that halogen substitution on the phenyl ring can modulate the affinity and selectivity for monoamine transporters. Phentermine itself displays a preference for NET over DAT and SERT. The addition of a chloro- group at the para position in p-chlorphentermine appears to increase affinity for all three transporters, with a notable increase in potency at SERT.
Without direct experimental data for this compound, its precise affinity profile remains speculative. Generally, in the context of amphetamine-like compounds, para-halogenation can influence transporter interactions. The high electronegativity of fluorine might alter the electrostatic potential of the aromatic ring, potentially affecting its interaction with the binding pockets of the transporters. It is plausible that 4-fluorophentermine would also exhibit altered affinities for DAT, NET, and SERT compared to phentermine. However, the exact nature and magnitude of these changes require empirical validation through in vitro binding and uptake assays as described in this guide.
For researchers and drug development professionals, this comparative guide underscores the importance of empirical data for each specific analog. While structure-activity relationships provide a valuable predictive tool, they cannot replace direct experimental determination of a compound's pharmacological profile. Further investigation into the monoamine transporter affinities of this compound is warranted to fully characterize its potential as a CNS-active agent.
The Influence of Para-Substitution on Phenethylamine Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of para-substituted phenethylamines, a class of compounds with significant implications in neuroscience and pharmacology. By objectively comparing their performance at key neurological targets and providing detailed experimental data, this document serves as a valuable resource for researchers engaged in drug discovery and development.
Structure-Activity Relationship Overview
The biological activity of phenethylamine derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring. Para-substitution, in particular, has been shown to be a critical determinant of receptor affinity and functional activity. Studies have demonstrated that the introduction of various functional groups at the para-position can modulate the interaction of these ligands with monoamine transporters and G-protein coupled receptors, including serotonin (5-HT) and dopamine (DA) receptors.[1][2][3]
Generally, the presence of alkyl or halogen groups at the para-position of the phenyl ring tends to enhance the binding affinity of phenethylamines for the 5-HT2A receptor.[1][3][4][5] Conversely, the introduction of alkoxy or nitro groups at the same position can lead to a decrease in affinity.[1] This suggests that both electronic and steric factors play a crucial role in the ligand-receptor interaction.
The following diagram illustrates the general trends observed in the structure-activity relationship of para-substituted phenethylamines:
Caption: General SAR of para-substituted phenethylamines at the 5-HT2A receptor.
Comparative Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, nM) of a selection of para-substituted phenethylamines for various monoamine receptors. Lower Ki values indicate a higher binding affinity.
| Compound | Para-Substituent | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Reference |
| 2C-I | -I | 0.4 | 1.1 | [6] |
| 2C-T-7 | -SCH2CH2CH3 | 1 | 40 | [6] |
| 2C-T-2 | -SCH2CH3 | 46 | 350 | [6] |
| 2C-T-4 | -SCH(CH3)2 | 54 | 220 | [6] |
| 2C-O-Et | -OCH2CH3 | 150 | 320 | [6] |
| Mescaline | -OCH3 (at 3,4,5) | 530 | 1100 | [6] |
| 2C-O | -OCH3 | 1700 | 11000 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.[1]
Materials:
-
HEK-293 cells expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-ketanserin or [3H]-spiperone.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl2 and 0.1% BSA.
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Test compounds dissolved in DMSO.
-
96-well microplates, filter mats (e.g., GF/C), scintillation fluid, and a scintillation counter.
Procedure:
-
Membrane Preparation: Harvest 5-HT2A receptor-expressing cells, homogenize them in a lysis buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the cell membrane preparation.
-
Radioligand Addition: Add the radioligand at a concentration near its Kd value. For non-specific binding control wells, add a high concentration of an unlabeled competing ligand (e.g., 10 µM ketanserin).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Dopamine Reuptake Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the reuptake of dopamine by the dopamine transporter (DAT).[2]
Materials:
-
HEK-293 cells stably expressing the human dopamine transporter (hDAT).
-
Uptake Buffer: 5 mM Tris base, 7.5 mM HEPES, 120 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, 1 mM ascorbic acid, and 5 mM glucose, pH 7.4.[2]
-
[3H]-Dopamine.
-
Test compounds dissolved in a suitable solvent.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Cell Plating: Culture HEK-293 cells stably expressing hDAT in 24-well plates.
-
Compound Treatment: Wash the cells with the uptake buffer and then treat them with the test compounds at various concentrations for a specified period (e.g., 20 minutes) at 37°C.
-
Dopamine Uptake: Add [3H]-Dopamine (final concentration, e.g., 20 nM) to the wells and incubate for a short period (e.g., 5 minutes) to allow for uptake.
-
Termination of Uptake: Rapidly wash the cells three times with ice-cold uptake buffer to stop the uptake process.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 1% sodium dodecyl sulfate) to each well and incubating overnight.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity in the cells is proportional to the amount of dopamine taken up. A reference compound, such as GBR 12909, is typically used as a positive control for dopamine reuptake inhibition.[2] The IC50 values are determined from dose-response curves.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for characterizing the structure-activity relationship of novel para-substituted phenethylamines.
Caption: A typical workflow for SAR studies of phenethylamines.
References
- 1. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 3. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Pharmacological Profile: 2-(4-Fluorophenyl)propan-2-amine vs. Amphetamine
This guide provides a detailed, objective comparison of the pharmacological profiles of 2-(4-fluorophenyl)propan-2-amine, more commonly known as 4-fluoroamphetamine (4-FA), and amphetamine.[1] The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis supported by experimental data to delineate the nuanced differences in their mechanisms of action, potency, and physiological effects.
Introduction and Chemical Structures
Both 4-fluoroamphetamine (4-FA) and amphetamine belong to the phenethylamine chemical class and are classified as central nervous system (CNS) stimulants.[1][2] They share a core α-methylphenethylamine structure, with 4-FA distinguished by a single fluorine atom substituted at the para (4) position of the phenyl ring. This seemingly minor structural modification results in a distinct pharmacological profile for 4-FA compared to its parent compound, amphetamine.[3]
Mechanism of Action
The primary mechanism of action for both compounds involves the disruption of normal monoamine neurotransmitter signaling, specifically affecting dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[4][5][6] They act as substrates for the respective monoamine transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—and are taken up into the presynaptic neuron.[7][8]
Once inside, their actions are multifaceted:
-
Transporter Reversal: They induce a reversal of the transporter's normal function, causing it to efflux neurotransmitters from the cytoplasm into the synaptic cleft, a process known as non-exocytotic release.[8][9]
-
Vesicular Disruption: They interfere with the vesicular monoamine transporter 2 (VMAT2), disrupting the sequestration of neurotransmitters into synaptic vesicles and thereby increasing their cytosolic concentration.[4][7]
-
Reuptake Inhibition: By competing with monoamines for transporter binding, they act as reuptake inhibitors, prolonging the presence of neurotransmitters in the synapse.[5][8]
-
MAO Inhibition: Both compounds have been shown to be weak inhibitors of monoamine oxidase (MAO), an enzyme responsible for degrading monoamines, which further contributes to increased synaptic neurotransmitter levels.[1][7]
The key distinction lies in their relative potencies at the different monoamine transporters, which dictates their unique psychoactive effects.
Figure 1. General mechanism of monoamine release by amphetamine analogues.
Comparative Pharmacodynamics
The primary pharmacodynamic differences between 4-FA and amphetamine are their relative potencies for inducing the release and inhibiting the reuptake of dopamine, norepinephrine, and serotonin.
In Vitro Transporter Interactions
Experimental data from in vitro assays consistently demonstrate that amphetamine is a potent releaser of norepinephrine and dopamine with significantly weaker activity at the serotonin transporter.[10] In contrast, 4-FA, while still primarily a catecholaminergic agent, exhibits substantially greater serotonergic activity than amphetamine.[1][11][12]
| Compound | Parameter | Dopamine (DAT) | Norepinephrine (NET) | Serotonin (SERT) | Reference |
| 4-Fluoroamphetamine | EC₅₀ (Release) | 200 nM | 37 nM | 730 nM | [1] |
| IC₅₀ (Reuptake) | 770 nM | 420 nM | 6,800 nM | [1] | |
| Amphetamine | Kᵢ (Inhibition) | 640 nM | 70 nM | 38,000 nM | [10] |
Table 1: Comparative in vitro potencies at human monoamine transporters. EC₅₀ (half-maximal effective concentration for release) and IC₅₀/Kᵢ (half-maximal inhibitory concentration for reuptake) values are shown in nanomolars (nM). Lower values indicate greater potency.
From this data, it is evident that:
-
Norepinephrine: Both drugs are most potent at releasing norepinephrine, with 4-FA appearing slightly more potent than amphetamine.
-
Dopamine: Both are potent dopamine releasing agents. Amphetamine has a slightly higher affinity for inhibiting the dopamine transporter than 4-FA.[1][10]
-
Serotonin: This is the most significant point of divergence. 4-FA is a far more potent serotonin releasing agent and reuptake inhibitor than amphetamine, whose serotonergic activity is comparatively negligible at typical concentrations.[1][10] This stronger serotonergic action contributes to 4-FA's subjective effects, which are often described as being intermediate between amphetamine and MDMA.[1][13]
Receptor Binding Profile
While the primary targets are monoamine transporters, some affinity for other receptors has been noted. 4-FA shows weak affinity for the serotonin 5-HT₂ₐ (Kᵢ = 11,300 nM) and 5-HT₂c (Kᵢ = 7,800 nM) receptors.[1] This affinity is low but may contribute to its mild psychedelic-like or entactogenic properties reported by users.[1][13]
Comparative In Vivo and Clinical Effects
The differences in pharmacodynamics translate to distinct in vivo and clinical profiles.
Locomotor and Behavioral Activity
In animal studies, both amphetamine and 4-FA increase locomotor activity.[14] However, the nature of the stimulation can differ. Amphetamine typically produces robust, dose-dependent increases in locomotion and stereotypic behaviors.[14][15] The behavioral profile of 4-FA is more complex, reflecting its mixed dopaminergic and serotonergic action. In rats, intravenous 4-FA produced significant, dose-related increases in both dialysate dopamine (approx. 12-fold) and serotonin (approx. 15-fold) in the nucleus accumbens.[16]
Human Subjective and Physiological Effects
In controlled human studies, 4-FA administration leads to significant elevations in blood pressure and heart rate, consistent with its sympathomimetic action.[11][12] Subjective effects include increased energy, euphoria, positive mood, and feelings of friendliness or empathy, which align with its mixed stimulant and entactogenic profile.[11][12][13] Amphetamine's effects are primarily those of a classical stimulant: increased alertness, focus, energy, and confidence, with less pronounced empathogenic qualities.[2][17]
Comparative Pharmacokinetics
| Compound | Parameter | Value | Reference |
| 4-Fluoroamphetamine | Elimination Half-Life | ~8-9 hours (variable: 5.5-16.8 h) | [18] |
| Tₘₐₓ (Oral) | ~2 hours | [18] | |
| Amphetamine | Elimination Half-Life | ~9-14 hours (urine pH-dependent) | [19] |
| Tₘₐₓ (Oral, immediate release) | ~3 hours | [19] |
Table 2: Comparative pharmacokinetic parameters in humans.
The pharmacokinetic profile of 4-FA is similar to amphetamine, with a rapid oral absorption.[18] However, its elimination half-life is generally shorter and exhibits significant inter-individual variation.[18] The C-F bond in 4-FA is highly stable and likely resists metabolic deactivation by cytochrome P450 enzymes that typically occurs with amphetamine.[1]
Experimental Protocols
Monoamine Transporter Uptake Inhibition Assay
This in vitro assay is used to determine the potency of a compound (e.g., 4-FA, amphetamine) in inhibiting the reuptake of a specific monoamine into cells expressing the corresponding transporter. The result is typically expressed as an IC₅₀ value.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK 293) cells are stably transfected with the gene encoding for the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT). Cells are cultured to confluence in appropriate media.
-
Assay Preparation: Cells are harvested and plated into 96-well plates. They are washed with a Krebs-Ringer-HEPES (KRH) buffer.
-
Inhibition: Cells are pre-incubated for 10-15 minutes with varying concentrations of the test compound (e.g., 4-FA) or a known inhibitor (e.g., cocaine for DAT) as a control.
-
Radioligand Addition: A solution containing a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine for DAT-expressing cells) is added to each well.
-
Incubation: The plate is incubated for a short period (e.g., 10 minutes) at room temperature or 37°C to allow for transporter-mediated uptake of the radioligand.
-
Termination: The uptake process is terminated by rapidly washing the cells with ice-cold KRH buffer to remove extracellular radioligand.
-
Quantification: A scintillation cocktail is added to each well to lyse the cells. The plates are then read in a microplate scintillation counter to quantify the amount of tritium ([³H]) that was transported into the cells.
-
Data Analysis: The counts per minute (CPM) are plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis is used to fit a dose-response curve and calculate the IC₅₀ value, which is the concentration of the drug that inhibits 50% of the specific radioligand uptake.
Figure 2. Workflow for a monoamine transporter uptake inhibition assay.
Neurotransmitter Release Assay
This assay measures the ability of a compound to induce the release (efflux) of a pre-loaded neurotransmitter from cells. The result is expressed as an EC₅₀ value.
Methodology:
-
Cell Culture and Plating: Similar to the uptake assay, transporter-expressing cells are cultured and plated.
-
Neurotransmitter Loading: Cells are incubated with a radiolabeled monoamine (e.g., [³H]dopamine) for a sufficient time (e.g., 30-60 minutes) to allow for its uptake and accumulation within the cells.[3]
-
Wash Step: After loading, the cells are washed multiple times with buffer to remove any remaining extracellular radiolabeled monoamine.[3]
-
Induction of Release: Varying concentrations of the test compound (e.g., 4-FA) are added to the wells and incubated for a set period (e.g., 30 minutes).[3]
-
Sample Collection: After incubation, the supernatant (extracellular buffer) containing the released radiolabel is collected from each well.
-
Quantification: The amount of radioactivity in the collected supernatant is quantified using a liquid scintillation counter.
-
Data Analysis: The amount of release is calculated as a percentage of the total radioactivity initially loaded into the cells. These values are plotted against the logarithm of the drug concentration, and a dose-response curve is fitted to determine the EC₅₀ value, which is the concentration that produces 50% of the maximal release effect.
Conclusion
While this compound (4-FA) and amphetamine are structurally and mechanistically similar, their pharmacological profiles are distinct. Amphetamine acts as a potent catecholamine-selective releasing agent, driving its classical stimulant effects. The defining feature of 4-FA is its significantly enhanced potency at the serotonin transporter compared to amphetamine. This "triple monoamine" releasing profile, with a notable serotonergic component, positions its effects as a hybrid between a traditional stimulant and an entactogen. These differences in pharmacodynamic potency are critical for understanding their unique behavioral and physiological outcomes and are essential considerations for research and drug development professionals.
References
- 1. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 2. Amphetamine drug profile | www.euda.europa.eu [euda.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans [frontiersin.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Comparison of the effects of amphetamine and a fluorinated analogue on locomotion and exploratory activity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenylpropanolamine and amphetamine disrupt postprandial satiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 17. Amphetamine - Wikipedia [en.wikipedia.org]
- 18. Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The pharmacology and clinical outcomes of amphetamines to treat ADHD: does composition matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Neurotoxicity of Fluorinated Amphetamine Isomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neurotoxic effects of three fluorinated amphetamine isomers: 2-fluoroamphetamine (2-FA), 3-fluoroamphetamine (3-FA), and 4-fluoroamphetamine (4-FA). The information is compiled from preclinical and clinical studies to assist researchers in understanding their relative neurotoxic potential.
Introduction
Fluorinated amphetamines are a class of psychoactive substances that have gained attention in both recreational and research settings. Their structural similarity to amphetamine and methamphetamine raises concerns about their potential neurotoxicity. This guide focuses on the ortho (2-), meta (3-), and para (4-) fluorinated isomers of amphetamine, summarizing available data on their effects on the dopaminergic and serotonergic systems, as well as other markers of neuronal health.
Quantitative Neurotoxicity Data
The following tables summarize the available quantitative data on the neurotoxic and pharmacological parameters of 2-FA, 3-FA, and 4-FA. It is important to note that direct comparative studies are limited, and the data presented here are compiled from different experimental setups.
Table 1: In Vitro Pharmacological Data of 4-Fluoroamphetamine
| Parameter | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| EC50 (nM) | 200 | 730 | 37 |
| IC50 (nM) | 770 | 6800 | 420 |
Source: This data indicates the concentration of 4-FA required to elicit a half-maximal response (EC50) or inhibition (IC50) at the respective monoamine transporters.[1]
Table 2: In Vivo Neurotoxicity Data for Fluorinated Amphetamines and Related Compounds
| Compound | Animal Model | Dosing Regimen | Key Findings |
| 2-Fluoroamphetamine (2-FA) | Mouse | Not specified (for LD50) | LD50 (i.p.) = 100 mg/kg.[2] |
| 3-Fluoromethamphetamine (3-FMA) * | Mouse | 40 mg/kg, i.p. | Significant decrease in dopamine levels, tyrosine hydroxylase (TH), dopamine transporter (DAT), and vesicular monoamine transporter 2 (VMAT-2) expression.[3] |
| 4-Fluoroamphetamine (4-FA) | Human | 100 mg, single dose | Significant increase in systolic and diastolic blood pressure, and heart rate.[4][5] |
*Data for 3-fluoromethamphetamine (3-FMA), a closely related compound, is included due to the scarcity of data on 3-FA.
Experimental Protocols
This section details the methodologies used in the key experiments cited in this guide.
In Vitro Monoamine Transporter Affinity Studies (for 4-FA)
-
Objective: To determine the potency of 4-FA in releasing and inhibiting the reuptake of dopamine, serotonin, and norepinephrine.
-
Methodology:
-
Cell Lines: Human embryonic kidney (HEK) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) were used.
-
Neurotransmitter Release Assay (EC50): Cells were preloaded with radiolabeled neurotransmitters ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine). The cells were then exposed to varying concentrations of 4-FA, and the release of the radiolabeled neurotransmitter into the extracellular medium was measured. The EC50 value was calculated as the concentration of 4-FA that induced 50% of the maximal neurotransmitter release.
-
Neurotransmitter Reuptake Inhibition Assay (IC50): The ability of 4-FA to inhibit the reuptake of radiolabeled neurotransmitters was assessed. Cells were incubated with a fixed concentration of the radiolabeled neurotransmitter and varying concentrations of 4-FA. The IC50 value was determined as the concentration of 4-FA that inhibited 50% of the neurotransmitter reuptake.[1]
-
In Vivo Dopaminergic Neurotoxicity Assessment in Mice (for 3-FMA)
-
Objective: To evaluate the neurotoxic effects of 3-FMA on the dopaminergic system in mice.
-
Animal Model: Male ICR mice.
-
Dosing: A single intraperitoneal (i.p.) injection of 3-FMA (40 mg/kg) was administered.
-
Methodology:
-
Tissue Preparation: Seven days after the injection, mice were sacrificed, and the striatum was dissected.
-
Neurochemical Analysis: Dopamine levels were measured using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Western Blot Analysis: The expression levels of tyrosine hydroxylase (TH), dopamine transporter (DAT), and vesicular monoamine transporter 2 (VMAT-2) in the striatum were quantified by Western blotting using specific antibodies.[3]
-
Human Safety and Pharmacodynamic Study (for 4-FA)
-
Objective: To assess the acute physiological and subjective effects of 4-FA in healthy human volunteers.
-
Study Design: A placebo-controlled, within-subject, phase 1 trial.
-
Participants: 12 healthy volunteers.
-
Dosing: A single oral dose of 100 mg of 4-FA was administered.
-
Methodology:
-
Vital Signs Monitoring: Systolic and diastolic blood pressure and heart rate were measured at regular intervals.
-
Subjective Effects Assessment: The Profile of Mood States (POMS) questionnaire was used to assess subjective mood changes.
-
Pharmacokinetic Analysis: Blood samples were collected to determine the serum concentration of 4-FA over time using liquid chromatography-tandem mass spectrometry.[4][5]
-
Mechanisms of Neurotoxicity and Signaling Pathways
Amphetamine-induced neurotoxicity is a complex process involving multiple interconnected pathways. The primary mechanisms include oxidative stress, excitotoxicity, and neuroinflammation.
Dopaminergic Neurotoxicity
The neurotoxic effects of fluorinated amphetamines are thought to be primarily mediated by their interaction with the dopaminergic system. This involves an excessive increase in synaptic dopamine, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.
Caption: Dopaminergic neurotoxicity pathway of fluorinated amphetamines.
Serotonergic System Interaction
While generally less potent at the serotonin transporter, some fluorinated amphetamines, particularly 4-FA, can also increase synaptic serotonin levels. This can contribute to both acute psychoactive effects and potential long-term neurotoxicity, although 4-FA is reported to not cause long-lasting depletion of brain serotonin.[1]
Neuroinflammation
Amphetamine-induced neuronal damage can trigger an inflammatory response in the brain, characterized by the activation of microglia. Activated microglia can release pro-inflammatory cytokines, further contributing to neuronal injury.
References
- 1. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 2. 2-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 3. Role of dopamine D1 receptor in 3-fluoromethamphetamine-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of the research chemical 2-(4-Fluorophenyl)propan-2-amine and its structurally related isomers, 2-fluoroamphetamine (2-FA) and 4-fluoroamphetamine (4-FA). Due to a lack of available pharmacological data for this compound, this document focuses on the experimentally determined properties of 2-FA and 4-FA, offering a framework for understanding the potential effects of fluorination position on the amphetamine scaffold. The information presented is collated from preclinical experimental data to assist researchers in understanding the distinct mechanisms of action of these compounds.
Data Presentation
The following tables summarize the in vitro pharmacological data for 2-fluoroamphetamine and 4-fluoroamphetamine, focusing on their interactions with monoamine transporters, which are the primary targets for amphetamine-like compounds.
Table 1: Monoamine Transporter Uptake Inhibition
The potency of a compound to inhibit the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) is a key indicator of its stimulant and psychoactive profile. This is typically measured through in vitro uptake inhibition assays, with the results expressed as the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value signifies higher potency.
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
| 2-Fluoroamphetamine (2-FA) | 270 | 43 | 1845 |
| 4-Fluoroamphetamine (4-FA) | 770[1] | 420[1] | 6800[1] |
Data collated from in vitro studies on human monoamine transporters expressed in HEK293 cells.[2]
Interpretation: 2-FA demonstrates a clear preference for inhibiting the norepinephrine transporter, followed by the dopamine transporter, with significantly weaker activity at the serotonin transporter.[2] In contrast, 4-FA is a less potent inhibitor overall but displays a broader spectrum of activity, with its most potent action at the norepinephrine transporter.[2]
Table 2: Monoamine Release
Beyond inhibiting reuptake, many amphetamines can also act as substrates for monoamine transporters, leading to the reverse transport or "release" of neurotransmitters from the presynaptic terminal. The half-maximal effective concentration (EC₅₀) is used to quantify the potency of a compound to induce this release.
| Compound | DAT EC₅₀ (nM) | NET EC₅₀ (nM) | SERT EC₅₀ (nM) |
| 2-Fluoroamphetamine (2-FA) | 78 | 23 | 7534 |
| 4-Fluoroamphetamine (4-FA) | 200[1] | 37[1] | 730[1] |
Data collated from in vitro studies on human monoamine transporters expressed in HEK293 cells.
Interpretation: 2-FA is a potent releasing agent for norepinephrine and dopamine, with very weak activity at the serotonin transporter. This profile is consistent with a classical psychostimulant effect. 4-FA is a potent norepinephrine and dopamine releasing agent, but also has moderate activity as a serotonin releaser, which may contribute to its reported mixed stimulant and entactogenic effects.
Experimental Protocols
The data presented in this guide is typically generated using the following experimental methodologies.
Monoamine Transporter Uptake Inhibition Assay
This assay determines a compound's ability to block the reuptake of neurotransmitters.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters are cultured.
-
Assay Procedure: The cells are incubated with varying concentrations of the test compound.
-
A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is then added to the cells.
-
Termination and Lysis: After a set incubation period, the uptake of the radiolabeled substrate is stopped by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Quantification: The amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled monoamine (IC₅₀) is determined by non-linear regression analysis.
Monoamine Release Assay
This assay measures a compound's ability to induce the release of neurotransmitters.
-
Cell Culture and Loading: HEK293 cells expressing the respective monoamine transporters are pre-loaded with a radiolabeled monoamine.
-
Assay Procedure: The pre-loaded cells are then exposed to varying concentrations of the test compound.
-
Sample Collection: The extracellular medium is collected at specific time points.
-
Quantification: The amount of radioactivity released into the medium is quantified by scintillation counting.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximum release effect (EC₅₀) is calculated using non-linear regression.
Mandatory Visualization
Signaling Pathway: Monoamine Transporter Interaction
The following diagram illustrates the dual mechanism of action of amphetamine analogues at the presynaptic nerve terminal, involving both the inhibition of reuptake and the induction of neurotransmitter release.
Caption: Dual action of amphetamine analogues at the monoamine transporter.
Experimental Workflow: Monoamine Uptake Inhibition Assay
This diagram outlines the key steps involved in a typical in vitro monoamine uptake inhibition assay.
Caption: Workflow for a monoamine uptake inhibition assay.
Summary of Comparative Pharmacology
The available experimental data reveals distinct pharmacological profiles for 2-FA and 4-FA, primarily driven by the position of the fluorine atom on the phenyl ring.
-
2-Fluoroamphetamine (2-FA): This isomer acts as a potent and selective catecholamine-releasing agent.[2] Its strong activity at the norepinephrine and dopamine transporters, combined with its weak serotonergic effects, suggests a pharmacological profile similar to classical stimulants like dextroamphetamine. The effects are likely to be predominantly stimulating, leading to increased energy, alertness, and concentration.
-
4-Fluoroamphetamine (4-FA): This isomer exhibits a broader pharmacological profile. While it is a potent norepinephrine and dopamine releaser, its moderate serotonergic activity distinguishes it from 2-FA.[1] This mixed pharmacology likely underlies the subjective reports of effects that are intermediate between traditional stimulants and entactogens like MDMA.
-
This compound: There is currently a lack of publicly available pharmacological data for this compound. Based on structure-activity relationships of other phenethylamines, it can be hypothesized that the gem-dimethyl substitution on the alpha-carbon (the carbon adjacent to the amine) may alter its interaction with monoamine transporters compared to 2-FA and 4-FA. This structural feature could potentially decrease its potency as a releaser and/or increase its activity as a reuptake inhibitor. However, without experimental data, this remains speculative.
Conclusion
The position of the fluorine atom on the phenyl ring of amphetamine analogues significantly influences their pharmacological properties, particularly their potency and selectivity for the different monoamine transporters. While 2-FA displays a profile of a selective catecholamine releaser, 4-FA has a more mixed action that includes a significant serotonergic component. Further research is required to characterize the pharmacological profile of this compound to understand how the combination of para-fluorination and alpha,alpha-dimethyl substitution impacts its biological activity. The experimental protocols and comparative data provided in this guide offer a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development.
References
Navigating the Analytical Maze: Confirming Immunoassay False Positives for Novel Stimulants with LC-MS/MS
A Comparative Guide for Researchers and Drug Development Professionals
The rapid emergence of novel psychoactive substances (NPS), particularly synthetic stimulants, presents a significant challenge to traditional drug screening methodologies. Immunoassays, the workhorse of initial drug screening, are known for their speed and cost-effectiveness. However, their reliance on antibody-based recognition of specific molecular shapes can lead to significant cross-reactivity with structurally similar NPS, resulting in a high rate of false-positive results. Consequently, a more specific and definitive confirmation technique is crucial. This guide provides a comprehensive comparison of immunoassay screening and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) confirmation for the detection of novel stimulants, supported by experimental data and detailed protocols.
The Presumptive vs. The Definitive: A Head-to-Head Comparison
Immunoassays serve as a valuable initial screening tool, rapidly identifying negative samples and flagging presumptive positives for further investigation. However, their inherent limitations in specificity necessitate a confirmatory analysis by a more robust technique like LC-MS/MS.[1] LC-MS/MS offers superior selectivity and sensitivity, enabling the unambiguous identification and quantification of specific compounds, thereby minimizing the risk of false positives that can have significant clinical and forensic implications.[2]
Table 1: Performance Characteristics of Immunoassay vs. LC-MS/MS for Novel Stimulant Detection
| Feature | Immunoassay | LC-MS/MS |
| Principle | Antibody-antigen binding | Physicochemical properties (retention time, mass-to-charge ratio) |
| Specificity | Moderate to low for novel stimulants (class-specific) | High (compound-specific) |
| Sensitivity | Variable, dependent on cross-reactivity | High, with low limits of detection (LOD) and quantification (LOQ) |
| Risk of False Positives | High due to cross-reactivity with structurally related compounds | Very low |
| Turnaround Time | Rapid (minutes to hours) | Longer (hours to days) |
| Cost per Sample | Low | High |
| Application | Initial screening, high-throughput analysis | Confirmation of presumptive positives, definitive identification |
The Challenge of Cross-Reactivity in Immunoassays
The primary drawback of using immunoassays for novel stimulant screening is the potential for cross-reactivity. Many NPS share core chemical structures with traditional amphetamines, leading to their detection by amphetamine-targeted immunoassays. However, the degree of this cross-reactivity can vary significantly depending on the specific novel stimulant, the immunoassay kit manufacturer, and the cutoff concentration used.[2][3][4][5] This variability can lead to inconsistent detection and a high likelihood of false-positive results.
Table 2: Cross-Reactivity of Selected Novel Stimulants with Amphetamine Immunoassays
| Novel Stimulant | Immunoassay Kit Type | Reported Cross-Reactivity (%) | Reference |
| 4-Fluoroamphetamine | Amphetamine ELISA | 3,354% | [6][7] |
| Mephedrone | Amphetamine-group CEDIA | <1% | [8] |
| Ethylphenidate | Amphetamine-group CEDIA | <1% | [8] |
| Methamphetamine | EMIT, FPIA, RIA | Variable, with EMIT showing higher reactivity | [3] |
| MDA | EMIT, FPIA, RIA | Higher cross-reactivity with RIA and FPIA | [3] |
| MDMA | EMIT, FPIA, RIA | Lower reactivity compared to amphetamine | [3] |
| MDEA | EMIT, FPIA, RIA | Lower reactivity compared to amphetamine | [3] |
Note: Cross-reactivity is highly dependent on the specific assay and its calibration. The data presented is for illustrative purposes.
The Gold Standard: LC-MS/MS for Unambiguous Confirmation
LC-MS/MS provides the highest level of confidence in identifying and quantifying novel stimulants. This technique separates compounds based on their chromatographic behavior and then identifies them based on their unique mass-to-charge ratio and fragmentation patterns. This two-dimensional separation ensures a high degree of specificity, virtually eliminating the possibility of false positives.
Table 3: Exemplar LC-MS/MS Methods for the Analysis of Novel Stimulants in Urine
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Preparation | Solid Phase Extraction (SPE) with cation exchange | "Dilute-and-Shoot" (1:4 dilution with mobile phase) | Protein Precipitation followed by dilution |
| LC Column | Reversed-phase C18 | Reversed-phase C18 | Reversed-phase C18 |
| Mobile Phase A | 0.1% Formic acid in water | 0.1% Formic acid in water | 5 mM Ammonium formate with 0.05% formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acetonitrile | Methanol with 0.05% formic acid |
| Gradient | 20-minute gradient | 7-minute gradient | Isocratic/short gradient |
| Ionization Mode | Electrospray Ionization (ESI) Positive | ESI Positive | ESI Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | MRM | MRM |
| LOD/LOQ | ~1-5 ng/mL | ~10-50 ng/mL | ~1-10 ng/mL |
| Reference | [9] | [10] | [11] |
Experimental Protocols
Immunoassay Screening (General Protocol)
A representative protocol for an Enzyme-Linked Immunosorbent Assay (ELISA) for amphetamine class stimulants is as follows. Specific details may vary based on the manufacturer's instructions.
-
Sample Collection: Collect urine samples in clean, sterile containers.
-
Sample Preparation: Centrifuge the urine sample to remove any particulate matter.
-
Assay Procedure:
-
Add a specific volume of the urine sample, enzyme-drug conjugate, and antibody to a microplate well coated with a secondary antibody.
-
Incubate the plate for a specified time at a controlled temperature. During this incubation, the drug in the sample and the enzyme-labeled drug compete for binding sites on the primary antibody.
-
Wash the plate to remove unbound components.
-
Add a substrate solution that reacts with the enzyme to produce a colored product.
-
Stop the reaction after a specific time.
-
-
Data Analysis: Measure the absorbance of the solution in each well using a microplate reader. The color intensity is inversely proportional to the concentration of the drug in the sample. Compare the absorbance of the sample to that of a known cutoff calibrator to determine a presumptive positive or negative result.
LC-MS/MS Confirmation (Exemplar Protocol for Synthetic Cathinones)
The following is a representative protocol for the confirmation of synthetic cathinones in urine using LC-MS/MS.
-
Sample Preparation (Solid Phase Extraction):
-
To 1 mL of urine, add an internal standard.
-
Perform enzymatic hydrolysis if conjugated metabolites are of interest.
-
Condition a mixed-mode cation exchange SPE cartridge with methanol and water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak acid and then an organic solvent to remove interferences.
-
Elute the analytes with a basic organic solvent mixture.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each target analyte and internal standard for confident identification and quantification.
-
-
-
Data Analysis:
-
Integrate the chromatographic peaks for the target analytes and internal standards.
-
Calculate the concentration of each analyte using a calibration curve prepared with known standards.
-
Confirm the identity of each analyte by comparing its retention time and the ratio of its MRM transitions to those of a reference standard.
-
Visualizing the Workflow and Logic
To better illustrate the process of confirming immunoassay false positives, the following diagrams outline the experimental workflow and the underlying logic.
Caption: Workflow for confirming immunoassay results with LC-MS/MS.
Caption: Logic of immunoassay false positives and LC-MS/MS confirmation.
References
- 1. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the sensitivity and specificity of six immunoassays for the detection of amphetamines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of three commercial amphetamine immunoassays for detection of methamphetamine, methylenedioxyamphetamine, methylenedioxymethamphetamine, and methylenedioxyethylamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood [cfsre.org]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of 40 novel psychoactive stimulants in urine by liquid chromatography-high resolution mass spectrometry and library matching - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a rapid LC-MS/MS method for direct urinalysis of designer drugs. | Semantic Scholar [semanticscholar.org]
- 11. lcms.cz [lcms.cz]
In Vivo Locomotor Effects: A Comparative Analysis with Methamphetamine
This guide provides a comprehensive in vivo comparison of the locomotor effects of various psychostimulant compounds with methamphetamine. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these substances' potencies and behavioral profiles.
Quantitative Comparison of Locomotor Activity
The following tables summarize the dose-dependent effects of methamphetamine and comparator compounds on locomotor activity in rodents. Locomotor activity is a key indicator of the stimulant properties of a substance and is typically measured as distance traveled, beam breaks, or other observational scoring of stereotyped behaviors.
Table 1: Methamphetamine - Dose-Dependent Effects on Locomotor Activity in Mice
| Dose (mg/kg) | Route of Administration | Animal Model | Observed Effect on Locomotor Activity |
| 0.5 | i.p. | Mice | Increased locomotion.[1] |
| 1.0 | i.p. | BALB/c Mice | Increased locomotor activity.[2] |
| 2.0 | i.p. | M5+/+ Mice | Significant increase in locomotor activity.[3] |
| 2.5 | i.p. | BALB/c Mice | Dose-dependent increase in locomotor activity.[2] |
| 3.75 | i.p. | C57BL/6 Mice | Maximum total locomotor activity observed.[4] |
| 5.0 | i.p. | BALB/c Mice | Gradual increase followed by a decrease in activity.[2] |
| 10.0 | i.p. | BALB/c Mice | Initial increase followed by a significant decrease (hypolocomotion).[2] |
Table 2: Amphetamine - Dose-Dependent Effects on Locomotor Activity in Rodents
| Dose (mg/kg) | Route of Administration | Animal Model | Observed Effect on Locomotor Activity |
| 0.5 | i.p. | Rats | Less potent than methamphetamine at this dose.[1] |
| 1.0 | i.p. | Rats | Increased locomotion.[1] |
| 2.0 | i.p. | WT Mice | Increased locomotor activity.[5] |
| 4.0 | i.p. | M5+/+ Mice | Significant increase in locomotor activity.[3] |
Table 3: Synthetic Cathinones - Comparative Locomotor Effects in Mice
| Compound | Dose (mg/kg) | Route of Administration | Duration of Effect | Notes |
| Methcathinone | - | i.p. | Up to 6 hours | Produced the largest peak effect among the tested cathinones.[6] |
| Pentedrone | 3-10 | i.p. | Up to 6 hours | Dose-dependently increased locomotor activity.[6][7] |
| Pentylone | - | i.p. | Up to 6 hours | Induced convulsions and lethality at 100 mg/kg.[6][8] |
| 4-MEC | - | i.p. | Up to 2 hours | Produced locomotor stimulant effects.[6][8] |
| 4-CMC | >1 | i.p. | - | Dose-dependent stimulant effects at doses higher than 1 mg/kg.[9] |
Table 4: Other Psychostimulants - Comparative Locomotor Effects
| Compound | Dose (mg/kg) | Route of Administration | Animal Model | Comparative Potency/Effect |
| Methiopropamine | 12.5 (Emax) | i.p. | C57BL/6 Mice | Approximately five times less potent than methamphetamine.[4][10] |
| Cocaine | 5.0 | i.p. | Mice | Synergistic enhancement of locomotor activity with morphine.[11] |
| Methylphenidate | 3.0 | i.p. | D4R+/+ Mice | Increased locomotor activity.[12] |
| l-methamphetamine | 1-10 | s.c. | ddY Mice | Did not significantly increase locomotor activity.[13] |
Experimental Protocols
A generalized protocol for assessing psychostimulant-induced locomotor activity in rodents is described below. Specific parameters may vary between studies.
1. Animals:
-
Species: Male ddY mice[13], BALB/c mice[2], C57BL/6 mice[4], or Sprague-Dawley rats are commonly used.
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[13] Acclimatization to the facility for at least one week prior to experimentation is standard.[13]
2. Apparatus:
-
Open Field Arena: A square or circular arena, often made of Plexiglas, with walls to prevent escape. The floor may be divided into squares for manual observation.[14]
-
Automated Activity Monitoring: Modern systems use infrared beams to automatically track the animal's horizontal and vertical movements.[15] Video tracking software can also be employed for post-experimental analysis.[15]
3. Procedure:
-
Habituation: Animals are placed in the testing room for 30-60 minutes to acclimate to the new environment before the test begins.[15] They are then placed in the open field arena for a habituation period (e.g., 30 minutes) to allow for exploration and a return to baseline activity levels.
-
Drug Administration: Following habituation, animals are removed from the arena, administered the test compound or vehicle (e.g., saline) via the specified route (commonly intraperitoneal, i.p., or subcutaneous, s.c.), and immediately returned to the arena.
-
Data Collection: Locomotor activity is recorded for a set duration, typically ranging from 60 to 120 minutes, but can extend for several hours depending on the compound being tested.[6][9] Key metrics include total distance traveled, number of horizontal and vertical beam breaks, and time spent in different zones of the arena.
4. Data Analysis:
-
Locomotor activity is often analyzed in time bins (e.g., 5-minute intervals) to observe the time-course of the drug's effect.
-
Statistical analyses, such as ANOVA, are used to compare the effects of different doses of a compound and to compare the effects between different compounds and the vehicle control.[9]
Visualizations
Signaling Pathway
The primary mechanism by which methamphetamine and related psychostimulants increase locomotor activity involves the disruption of normal dopamine (DA) signaling in the brain, particularly within the mesolimbic pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study comparing the locomotor effects of psychostimulants.
References
- 1. A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice: Low doses induce hypolocomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discriminative and locomotor effects of five synthetic cathinones in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine " by Silja Skogstad Tuv, Marianne Skov-Skov Bergh et al. [jdc.jefferson.edu]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Psychomotor effect differences between l-methamphetamine and d-methamphetamine are independent of murine plasma and brain pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
A Comparative Analysis of MDMA's Potency on Dopamine and Serotonin Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of 3,4-methylenedioxymethamphetamine (MDMA) in inducing the release of dopamine (DA) and serotonin (5-HT). The information herein is supported by experimental data from peer-reviewed literature and is intended to serve as a technical resource for the scientific community.
Introduction
MDMA is a psychoactive substance known for its complex pharmacological profile, acting as a potent releaser of several monoamine neurotransmitters, primarily serotonin, dopamine, and norepinephrine.[1][2] Its unique subjective effects are attributed to its profound impact on serotonergic systems, distinguishing it from classic psychostimulants like methamphetamine, which more potently target dopamine release.[3][4] Understanding the differential potency of MDMA on these neurotransmitter systems is crucial for elucidating its mechanism of action, therapeutic potential, and neurotoxic profile. This guide compares the release potencies, presents the experimental methodologies used to obtain this data, and illustrates the underlying neurobiological pathways.
Quantitative Comparison of Monoamine Release Potency
The potency of a substance to induce neurotransmitter release is often quantified by its half-maximal effective concentration (EC50). A lower EC50 value indicates a higher potency. The following table summarizes in vitro data for MDMA and, for comparative purposes, methamphetamine, on the release of dopamine and serotonin from rat brain synaptosomes.
| Compound | Dopamine (DA) Release EC50 (nM) | Serotonin (5-HT) Release EC50 (nM) | DA:5-HT Potency Ratio | Reference |
| MDMA | 597 | 117 | 0.20 | [5] |
| Methamphetamine | ~25-52 | ~1900 | ~36.5-76 | [1][6] |
Note: Data is derived from studies using rat brain synaptosomes. The DA:5-HT Potency Ratio is calculated as (EC50 for 5-HT Release) / (EC50 for DA Release). A ratio < 1 indicates higher potency for serotonin release, while a ratio > 1 indicates higher potency for dopamine release.
This data quantitatively demonstrates that MDMA is substantially more potent at releasing serotonin than dopamine.[7] In contrast, methamphetamine is significantly more potent at releasing dopamine than serotonin.[3]
Key Experimental Methodologies
The data presented above are primarily generated through two key experimental techniques: in vitro neurotransmitter release assays using synaptosomes and in vivo microdialysis.
Synaptosome Neurotransmitter Release Assay
This in vitro technique uses isolated and purified nerve terminals (synaptosomes) to study the effects of compounds directly on the machinery of neurotransmitter uptake and release.[8][9]
Detailed Protocol:
-
Tissue Preparation:
-
Animal (typically rodent) brains are rapidly extracted following euthanasia and placed in ice-cold homogenization buffer (e.g., 0.32 M sucrose solution buffered with HEPES).[10]
-
Specific brain regions rich in dopaminergic and serotonergic terminals, such as the striatum and hippocampus, are dissected.
-
-
Homogenization & Fractionation:
-
The brain tissue is homogenized using a glass-Teflon homogenizer with a specific number of strokes at a controlled speed to shear the nerve terminals from their axons.[10][11]
-
The resulting homogenate undergoes a series of differential centrifugation steps. A low-speed spin pellets larger debris and nuclei. The supernatant is then subjected to a higher-speed spin to pellet the crude synaptosomal fraction.[8][10]
-
For a purer fraction, the crude pellet can be resuspended and layered onto a density gradient (e.g., sucrose or Percoll) and ultracentrifuged. The synaptosomes will settle at a specific density interface and can be carefully collected.[10][11]
-
-
Neurotransmitter Release Assay:
-
Synaptosomes are pre-loaded with a radiolabeled neurotransmitter (e.g., [³H]DA or [³H]5-HT) by incubation in a physiological buffer.
-
The pre-loaded synaptosomes are then superfused with fresh buffer to establish a stable baseline of spontaneous neurotransmitter release.
-
Varying concentrations of the test compound (e.g., MDMA) are introduced into the superfusion buffer.
-
Fractions of the superfusate are collected over time, and the amount of radioactivity in each fraction is quantified using liquid scintillation counting.
-
The EC50 value is calculated by plotting the drug-evoked release (as a percentage of total neurotransmitter content) against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Microdialysis
This in vivo technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing data with high physiological relevance.[12][13][14]
Detailed Protocol:
-
Guide Cannula Implantation:
-
An animal (typically a rat or mouse) is anesthetized and placed in a stereotaxic frame.[12]
-
Using precise stereotaxic coordinates for the target brain region (e.g., nucleus accumbens or prefrontal cortex), a guide cannula is surgically implanted and secured to the skull with dental cement.[12]
-
A dummy cannula is inserted to keep the guide patent, and the animal is allowed to recover for several days.[12]
-
-
Microdialysis Experiment:
-
On the day of the experiment, the dummy cannula is replaced with a microdialysis probe. The probe has a semi-permeable membrane at its tip.[13]
-
The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate (e.g., 1-2 µL/min).[14]
-
Neurotransmitters from the extracellular space diffuse across the membrane into the aCSF, which is then collected at the probe's outlet.[15]
-
Baseline samples (dialysates) are collected for a period to establish stable neurotransmitter levels.[12]
-
-
Drug Administration and Sample Analysis:
-
The test drug (MDMA) is administered to the animal (e.g., via intraperitoneal injection).
-
Dialysate samples continue to be collected at regular intervals (e.g., every 10-20 minutes) for several hours post-administration.[16]
-
The concentration of dopamine and serotonin in the dialysate samples is quantified using highly sensitive analytical techniques, most commonly High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[12]
-
Results are typically expressed as a percentage change from the pre-drug baseline levels.
-
Visualizing the Mechanisms
The following diagrams, created using the DOT language, illustrate the key pathways and workflows involved.
Caption: MDMA's mechanism of monoamine release.
Caption: Experimental workflow for a synaptosome release assay.
Conclusion
The experimental data unequivocally show that MDMA is a more potent releasing agent for serotonin than for dopamine.[7][17] This pharmacological characteristic is the primary driver of its distinct psychotropic effects compared to dopamine-dominant stimulants like methamphetamine.[3] The methodologies of synaptosome release assays and in vivo microdialysis are foundational to quantifying these differences, providing essential data for the fields of neuropharmacology and drug development. This guide serves as a consolidated resource for understanding these comparative potencies and the experimental protocols used to determine them.
References
- 1. sd-wellness.com [sd-wellness.com]
- 2. The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A direct comparison of the behavioral and physiological effects of methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EDMA - Wikipedia [en.wikipedia.org]
- 6. In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maps.org [maps.org]
- 8. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]
- 17. Effects of MDMA on Extracellular Dopamine and Serotonin Levels in Mice Lacking Dopamine and/or Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(4-Fluorophenyl)propan-2-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-(4-Fluorophenyl)propan-2-amine, a compound requiring careful management as potentially hazardous. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to recognize the potential hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). This compound may cause skin and eye irritation and may lead to respiratory irritation.[1][2][3]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | To prevent accidental splashes to the eyes.[2][4] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber). | To avoid direct skin contact.[2][4] |
| Body Protection | Laboratory coat, long-sleeved clothing. | To protect skin from potential exposure.[2][4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To minimize inhalation of vapors or aerosols.[2][3][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash. [2][3][4]
Experimental Protocol: Chemical Waste Collection and Labeling
-
Container Selection: Obtain a dedicated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid.[4]
-
Waste Collection: Carefully transfer the waste this compound into the designated waste container.
-
Labeling:
-
Storage:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by contacting your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]
-
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
-
Ensure adequate ventilation. [4]
-
Absorb the spill with an inert material, such as sand or vermiculite.[4]
-
Collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[1][4]
-
If on skin: Wash with plenty of soap and water.[1][4] If skin irritation occurs, seek medical advice.[2]
-
If in eyes: Rinse cautiously with water for several minutes.[1][4] Remove contact lenses, if present and easy to do, and continue rinsing. Seek immediate medical attention.[4]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1][2][4]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-(4-Fluorophenyl)propan-2-amine
Essential Safety and Handling Guide for 2-(4-Fluorophenyl)propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal protocols for handling this compound in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure to this compound, a compound that should be handled with care due to its potential hazards as a halogenated aromatic amine.[1] The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors or potential dust. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities.[2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills.[2] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient. The type of respirator depends on the specific conditions.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for the safe handling of this compound.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[2]
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the handling area.[2]
2. Handling Procedures:
-
Weighing: When weighing the compound, use a balance inside a chemical fume hood or a ventilated balance enclosure.
-
Dissolving: When preparing solutions, slowly add the compound to the solvent to prevent splashing.[2]
-
Reactions: Conduct all chemical reactions within a certified chemical fume hood using appropriate glassware and secure apparatus.[2]
3. Post-Handling:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[2]
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any potential contaminants.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan: Waste Management Protocol
Under no circumstances should this compound or its waste be disposed of down the sink or in regular trash.[1] It should be treated as hazardous chemical waste.
1. Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste".[1]
2. Waste Collection:
-
Collect all waste containing this compound, including residual amounts, contaminated consumables (e.g., pipette tips, weighing paper), and solvent rinses, in the designated container.[1]
3. Container Management:
-
Keep the waste container securely closed when not in use.
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.[3][4]
4. Final Disposal:
-
Once the waste container is nearly full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management service.[1]
Spill Cleanup:
-
In case of a small spill, use an inert absorbent material like vermiculite or sand to contain it.[1]
-
Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[1]
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[1]
-
Report any spill to your laboratory supervisor and EHS office.[1]
Visual Workflow for Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
